molecular formula C5H5N5 B061359 2-Aminopurine CAS No. 191236-69-8

2-Aminopurine

Numéro de catalogue: B061359
Numéro CAS: 191236-69-8
Poids moléculaire: 135.13 g/mol
Clé InChI: MWBWWFOAEOYUST-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Aminopurine is a highly versatile and extensively utilized fluorescent analog of the nucleobase adenine. Its primary research value lies in its role as a site-specific probe for investigating the structure, dynamics, and interactions of nucleic acids. Upon incorporation into oligonucleotides, this compound serves as a sensitive reporter of local conformational changes, base stacking, and hybridization events due to the quenching of its intrinsic fluorescence in double-stranded DNA or RNA and its significant enhancement in single-stranded or distorted regions. This property makes it an invaluable tool for studying DNA-protein and RNA-protein interactions, enzyme kinetics (e.g., polymerases, helicases), and the mechanisms of DNA damage and repair. Furthermore, its ability to base-pair with both thymine and cytosine allows it to function as a universal base in some contexts, useful for probing mismatch sensitivity. Researchers leverage this compound in applications ranging from fundamental biophysical studies of macromolecular complexes to high-throughput screening assays and the development of novel biosensors. Its mechanism of action is based on its isosteric nature with adenine, enabling seamless incorporation into nucleic acid chains while providing a powerful, non-perturbing fluorescent signal to monitor real-time biochemical processes.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7H-purin-2-amine
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InChI

InChI=1S/C5H5N5/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H3,6,7,8,9,10)
Source PubChem
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InChI Key

MWBWWFOAEOYUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40196416
Record name 2-Aminopurine
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Molecular Weight

135.13 g/mol
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Solubility

>20.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320694
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URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

452-06-2
Record name 2-Aminopurine
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Foundational & Exploratory

2-Aminopurine: A Technical Guide to its Application as a Fluorescent Nucleobase Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-aminopurine (2-AP), a fluorescent analog of adenine (B156593), has emerged as an indispensable tool in molecular biology, biochemistry, and drug development.[1][2] Its structural similarity to the natural purine (B94841) bases, adenine and guanine, allows for its site-specific incorporation into DNA and RNA with minimal perturbation to the overall structure.[3][4][5] The profound sensitivity of its fluorescence to the local microenvironment makes it an exquisite probe for investigating nucleic acid structure, dynamics, and interactions with other molecules.[6][7] This technical guide provides an in-depth overview of the core principles, experimental methodologies, and diverse applications of this compound as a fluorescent nucleobase analog.

The utility of 2-AP stems from its remarkable photophysical properties. While native DNA and RNA bases are essentially non-fluorescent, 2-AP exhibits a significant fluorescence quantum yield in aqueous solution, which is dramatically quenched when it is stacked with neighboring bases within a nucleic acid duplex.[1][8] This quenching phenomenon is the foundation of its application as a probe, as any process that alters the local conformation and stacking interactions, such as protein binding, DNA melting, or RNA folding, will result in a measurable change in fluorescence intensity and/or lifetime.[9][10][11]

This guide will delve into the quantitative aspects of 2-AP's fluorescence, provide detailed protocols for its experimental use, and illustrate its application in elucidating complex biological pathways through customized visualizations.

Core Concepts and Photophysical Properties

This compound's fluorescence is characterized by an excitation maximum around 305-315 nm and an emission maximum at approximately 370 nm.[8] A key advantage of its long-wavelength excitation is the ability to selectively excite 2-AP without exciting the natural bases or aromatic amino acids in proteins. Its fluorescence quantum yield and lifetime are highly dependent on its environment, a property that is central to its use as a molecular probe.

Environmental Sensitivity of 2-AP Fluorescence

The fluorescence of 2-AP is exquisitely sensitive to its immediate surroundings, primarily due to two quenching mechanisms:

  • Collisional (Dynamic) Quenching: This occurs when the excited 2-AP molecule collides with a quenching agent, such as a neighboring nucleobase, leading to non-radiative decay. This process affects the fluorescence lifetime.

  • Static Quenching: This involves the formation of a non-fluorescent ground-state complex between 2-AP and a quencher. This mechanism reduces the fluorescence intensity without altering the lifetime of the uncomplexed fluorophore.[7][12]

The primary quenching mechanism for 2-AP incorporated into nucleic acids is through stacking interactions with adjacent bases. The degree of quenching varies with the identity of the neighboring bases, with purines generally being more effective quenchers than pyrimidines.[7]

Quantitative Photophysical Data

The following tables summarize the key photophysical properties of this compound in various environments.

PropertyValueConditionsReference(s)
Absorption Maximum (λabs) ~303 - 315 nmAqueous buffer[8]
Emission Maximum (λem) ~370 nmAqueous buffer[8]
Quantum Yield (Φ) 0.68Free 2-AP in aqueous solution[8]
Decreases by 10-100 foldIncorporated into DNA duplex
Fluorescence Lifetime (τ) ~10 - 12 nsFree 2-AP in aqueous solution[13]
Multi-exponential (ps to ns range)Incorporated into DNA duplex[8]

Table 1: Photophysical Properties of this compound.

Quencher (Nucleoside)Dynamic Quenching Rate Constant (kq) (M-1s-1)Static Quenching Association Constant (Ks) (M-1)Reference(s)
Guanosine (G)~1.7 x 109Significant[7]
Adenosine (A)~2.2 x 109Significant[7]
Cytidine (C)~1.9 x 109Moderate[7]
Thymidine (T)~2.0 x 109Moderate[7]

Table 2: Quenching of this compound Deoxyriboside Fluorescence by Natural Nucleosides. [7]

Experimental Protocols

The successful application of 2-AP as a fluorescent probe relies on meticulous experimental design and execution. This section provides detailed methodologies for key experiments.

Incorporation of this compound into Oligonucleotides

2-AP can be incorporated into synthetic DNA and RNA oligonucleotides at specific positions using standard phosphoramidite (B1245037) chemistry on an automated synthesizer.[11] 2-AP phosphoramidite is commercially available and can be used in the same manner as the standard A, C, G, and T phosphoramidites.

Protocol for Oligonucleotide Synthesis:

  • Oligonucleotide Design: Design the DNA or RNA sequence, specifying the position(s) for 2-AP incorporation.

  • Automated Synthesis: Utilize a standard automated DNA/RNA synthesizer. The 2-AP phosphoramidite is installed in one of the reagent ports.

  • Coupling: The synthesis cycle proceeds as usual, with the 2-AP phosphoramidite being coupled at the designated position.

  • Deprotection and Cleavage: Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using standard protocols (e.g., ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine).

  • Purification: The crude oligonucleotide containing 2-AP should be purified, typically by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC), to ensure a homogeneous sample.[14]

Steady-State Fluorescence Spectroscopy

Steady-state fluorescence measurements are used to monitor changes in the average fluorescence intensity of 2-AP, providing insights into conformational changes and binding events.

Protocol for a Protein-DNA Binding Titration:

  • Sample Preparation:

    • Prepare a stock solution of the 2-AP labeled oligonucleotide in the desired buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2).[15] The oligonucleotide concentration is typically in the nanomolar to low micromolar range.

    • Prepare a concentrated stock solution of the protein of interest in the same buffer.

    • All solutions should be filtered and degassed to minimize light scattering and oxygen quenching.

  • Instrumentation Setup:

    • Use a spectrofluorometer equipped with a temperature-controlled cuvette holder.

    • Set the excitation wavelength to 310 nm and the emission wavelength to 370 nm.[5]

    • Set the excitation and emission slit widths to appropriate values (e.g., 3-5 nm) to balance signal intensity and spectral resolution.[5]

  • Measurement:

    • Place the 2-AP labeled oligonucleotide solution in a quartz cuvette.

    • Record the initial fluorescence intensity (F0).

    • Add small aliquots of the concentrated protein stock solution to the cuvette, mixing gently after each addition.

    • Allow the system to equilibrate for a few minutes after each addition before recording the fluorescence intensity (F).

    • Correct for dilution by multiplying the observed fluorescence by a factor of (Vinitial + Vadded) / Vinitial.

  • Data Analysis:

    • Plot the change in fluorescence (ΔF = F - F0) or the fractional change in fluorescence ((F - F0) / F0) as a function of the total protein concentration.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence measurements, often performed using Time-Correlated Single Photon Counting (TCSPC), provide detailed information about the fluorescence lifetime of 2-AP. Changes in the lifetime distribution can reveal dynamic processes and conformational heterogeneity.

Protocol for TCSPC Measurement of 2-AP in DNA:

  • Sample Preparation: Prepare the 2-AP labeled oligonucleotide sample as described for steady-state measurements. The concentration may need to be adjusted to optimize the photon counting rate.

  • Instrumentation Setup:

    • Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser) with an excitation wavelength around 310 nm.

    • The emission is collected at 370 nm, often using a monochromator and a single-photon sensitive detector (e.g., a microchannel plate photomultiplier tube).

    • Record an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer) at the excitation wavelength.

  • Measurement:

    • Acquire the fluorescence decay data for the 2-AP labeled sample until a sufficient number of photons have been collected in the peak channel (typically 10,000 or more) to ensure good statistical accuracy.

  • Data Analysis:

    • The fluorescence decay data is analyzed by deconvolution of the IRF from the experimental decay.

    • The decay is typically fit to a multi-exponential decay model: I(t) = Σ αi exp(-t/τi) where τi are the decay lifetimes and αi are their corresponding amplitudes.

    • The number of exponential components required to achieve a good fit (indicated by a chi-squared value close to 1 and randomly distributed residuals) reflects the conformational heterogeneity of the 2-AP environment.

Applications and Signaling Pathways

2-AP has been instrumental in elucidating a wide range of biological processes. This section highlights some key applications and provides visual representations of the investigated pathways.

Studying DNA Polymerase Mechanisms

2-AP can be strategically placed in the DNA template or primer to monitor conformational changes in the DNA polymerase active site during nucleotide binding and incorporation.[4][16] Changes in 2-AP fluorescence can report on the "fingers-closing" conformational change of the polymerase, a critical step in ensuring high-fidelity DNA replication.[17]

DNA_Polymerase_Mechanism DNA Polymerase Catalytic Cycle Probed by 2-AP E_DNA E + DNA (Open Complex) E_DNA_dNTP E-DNA-dNTP (Initial Binding) E_DNA->E_DNA_dNTP dNTP binding E_DNA_dNTP_closed E*-DNA-dNTP (Closed Complex) Fluorescence Quenching E_DNA_dNTP->E_DNA_dNTP_closed Fingers Closing (2-AP signal change) E_DNA_PPi E-DNA(n+1)-PPi (Post-chemistry) E_DNA_dNTP_closed->E_DNA_PPi Chemistry (Nucleotidyl Transfer) E_DNA_n1 E + DNA(n+1) (Product Release) E_DNA_PPi->E_DNA_n1 PPi release E_DNA_n1->E_DNA Translocation

Figure 1: A simplified kinetic pathway of a DNA polymerase, highlighting the step where 2-AP fluorescence reports on the conformational change.

Investigating Riboswitch Folding

Riboswitches are structured RNA elements that regulate gene expression by binding to specific metabolites. 2-AP can be incorporated into a riboswitch to monitor its conformational changes upon ligand binding.[9][10][18] This allows for the dissection of the folding pathway and the identification of key structural intermediates.

Riboswitch_Folding Riboswitch Folding Pathway Probed by 2-AP Unfolded Unfolded RNA (High 2-AP Fluorescence) Intermediate Intermediate Folded State Unfolded->Intermediate Initial Folding Aptamer_Unbound Aptamer Domain Folded (Partial Quenching) Intermediate->Aptamer_Unbound Secondary Structure Formation Aptamer_Bound Ligand-Bound State (Maximal Quenching) Aptamer_Unbound->Aptamer_Bound + Ligand (2-AP signal change) Expression_Platform_ON Gene Expression ON Aptamer_Unbound->Expression_Platform_ON No Ligand Expression_Platform_OFF Gene Expression OFF Aptamer_Bound->Expression_Platform_OFF Conformational Switch

Figure 2: A generalized folding pathway for a riboswitch, indicating how 2-AP fluorescence can track the ligand-induced conformational change that regulates gene expression.

Experimental Workflow for Enzyme Kinetics

The following diagram illustrates a typical experimental workflow for studying enzyme kinetics using 2-AP fluorescence.

Enzyme_Kinetics_Workflow Experimental Workflow for 2-AP Based Enzyme Kinetics cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Modeling Oligo_Design Design 2-AP Oligonucleotide Substrate Synthesis Synthesize & Purify Oligonucleotide Oligo_Design->Synthesis Steady_State Steady-State Fluorescence Titration Synthesis->Steady_State Stopped_Flow Pre-Steady-State Stopped-Flow Kinetics Synthesis->Stopped_Flow Enzyme_Prep Purify Enzyme Enzyme_Prep->Steady_State Enzyme_Prep->Stopped_Flow Binding_Curve Generate Binding Curve Steady_State->Binding_Curve Kinetic_Traces Analyze Kinetic Traces Stopped_Flow->Kinetic_Traces Model Develop Kinetic Model Binding_Curve->Model Kinetic_Traces->Model

Figure 3: A flowchart outlining the key steps in an enzyme kinetics study using this compound as a fluorescent probe.

Conclusion

This compound stands as a powerful and versatile fluorescent probe for elucidating the intricate mechanisms of nucleic acid-based processes. Its sensitivity to local conformational changes, coupled with its minimal structural perturbation, provides researchers with a unique window into the dynamic world of DNA and RNA. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the capabilities of 2-AP in their own investigations. As our understanding of the molecular basis of life continues to expand, the application of sophisticated biophysical tools like this compound will undoubtedly play a pivotal role in future discoveries.

References

An In-Depth Technical Guide to the Photophysical Properties of 2-Aminopurine in DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopurine (2-AP), a fluorescent analog of adenine, has emerged as an indispensable tool in the study of nucleic acid structure, dynamics, and interactions. Its remarkable sensitivity to the local microenvironment, coupled with a fluorescence profile that is readily distinguishable from the intrinsic fluorescence of natural bases, makes it a powerful probe for elucidating intricate biological processes. When incorporated into DNA, the photophysical properties of 2-AP are exquisitely modulated by factors such as base stacking, solvent accessibility, and the nature of neighboring nucleobases. This technical guide provides a comprehensive overview of the core photophysical properties of 2-AP in DNA, detailed experimental protocols for its characterization, and a summary of key quantitative data to aid researchers in the design and interpretation of their experiments.

Core Photophysical Properties of this compound

The utility of 2-AP as a fluorescent probe stems from its significant fluorescence quantum yield in aqueous solution, which is dramatically quenched upon its incorporation into the stacked environment of a DNA duplex.[1][2] This quenching is a key indicator of local DNA conformation and dynamics.

Spectral Characteristics

In aqueous solution, 2-AP exhibits an absorption maximum at approximately 303-305 nm and an emission maximum around 370 nm.[1][3] This allows for selective excitation of 2-AP without significantly exciting the natural DNA bases, which absorb at shorter wavelengths. Upon incorporation into DNA, the emission maximum of 2-AP shows minimal shifts, but the excitation maximum can be red-shifted, indicative of a less polar environment due to base stacking.[4]

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ) of free 2-AP in aqueous solution is high, approximately 0.68. However, when incorporated into a DNA duplex, this value is significantly reduced, typically by a factor of 10 to 100, due to quenching by neighboring bases. The fluorescence lifetime (τ) of 2-AP also reflects its environment. In aqueous solution, 2-AP exhibits a mono-exponential decay with a lifetime of about 10-12 ns. Within a DNA strand, the fluorescence decay becomes multi-exponential, often requiring four components to be adequately described, with lifetimes ranging from less than 100 picoseconds to several nanoseconds. The shorter lifetimes are attributed to well-stacked 2-AP, while the longer lifetimes are associated with more mobile, unstacked conformations.

Data Presentation: Photophysical Parameters of this compound

The following tables summarize the key photophysical parameters of 2-AP in various environments.

Table 1: Photophysical Properties of Free this compound in Different Solvents

SolventAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)
Aqueous Buffer~303~3700.6810.6 - 12.0
Ethanol--0.475.8
Acetonitrile (B52724)--0.26-
Dioxane-Shorter λ~0.14Decreased

Data compiled from various sources.

Table 2: Illustrative Fluorescence Lifetimes of this compound in a DNA Duplex

Sequence Context (5' to 3')Lifetime Component 1 (τ1, ps)Lifetime Component 2 (τ2, ns)Lifetime Component 3 (τ3, ns)Lifetime Component 4 (τ4, ns)
T-(2AP)-A<100~0.5~2.0~10.0
G-(2AP)-C<100~0.4~1.8~9.5

These are typical, illustrative values. The exact lifetimes and their amplitudes are highly dependent on the specific sequence, temperature, and buffer conditions.

Mandatory Visualizations

Factors Influencing 2-AP Photophysics in DNA

cluster_environment Local DNA Environment cluster_properties Photophysical Properties of 2-AP Base Stacking Base Stacking Quantum Yield Quantum Yield Base Stacking->Quantum Yield Strongly Quenches Fluorescence Lifetime Fluorescence Lifetime Base Stacking->Fluorescence Lifetime Shortens Solvent Exposure Solvent Exposure Solvent Exposure->Quantum Yield Increases Solvent Exposure->Fluorescence Lifetime Lengthens Base Pairing Base Pairing Base Pairing->Quantum Yield Minor Effect Spectral Position Spectral Position

Caption: Factors influencing the photophysical properties of 2-AP in DNA.

Experimental Workflow for 2-AP Photophysical Studies

Oligo Synthesis Oligo Synthesis Purification & Annealing Purification & Annealing Oligo Synthesis->Purification & Annealing Sample Preparation Sample Preparation Purification & Annealing->Sample Preparation Steady-State Spectroscopy Steady-State Spectroscopy Sample Preparation->Steady-State Spectroscopy Time-Resolved Spectroscopy Time-Resolved Spectroscopy Sample Preparation->Time-Resolved Spectroscopy Data Analysis Data Analysis Steady-State Spectroscopy->Data Analysis Time-Resolved Spectroscopy->Data Analysis Interpretation Interpretation Data Analysis->Interpretation

Caption: Experimental workflow for studying 2-AP in DNA.

Experimental Protocols

Incorporation of this compound into DNA Oligonucleotides

2-AP is incorporated into synthetic oligonucleotides using standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.

  • Materials:

    • This compound-2'-deoxyriboside phosphoramidite

    • Standard DNA phosphoramidites (dA, dC, dG, dT)

    • Controlled pore glass (CPG) solid support

    • Standard reagents for automated DNA synthesis (e.g., activator, capping reagents, oxidizing agent, deblocking agent)

    • Ammonium (B1175870) hydroxide (B78521) for deprotection and cleavage

  • Procedure:

    • The this compound phosphoramidite is dissolved in anhydrous acetonitrile and placed on a designated port of the DNA synthesizer.

    • The desired DNA sequence, including the position of 2-AP, is programmed into the synthesizer.

    • The synthesis is carried out using the standard synthesis cycle, which involves sequential detritylation, coupling, capping, and oxidation steps.

    • Following the synthesis, the oligonucleotide is cleaved from the CPG support and deprotected by incubation in concentrated ammonium hydroxide.

    • The resulting 2-AP-containing oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Steady-State Fluorescence Measurements

Steady-state fluorescence spectroscopy is used to measure the fluorescence emission and excitation spectra and the relative fluorescence intensity of 2-AP in DNA.

  • Materials:

    • Purified 2-AP-labeled DNA oligonucleotide

    • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

    • Spectrofluorometer

    • Quartz cuvette

  • Procedure:

    • Sample Preparation: Dissolve the purified 2-AP-labeled oligonucleotide and its complementary strand in the annealing buffer to the desired final concentration (typically in the low micromolar range). To anneal the strands, heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature.

    • Instrument Setup:

      • Set the excitation wavelength to 310 nm.

      • Set the emission scan range from 330 nm to 450 nm.

      • Set the excitation and emission slit widths (e.g., 2-5 nm).

    • Measurement:

      • Blank the spectrofluorometer with the annealing buffer.

      • Place the DNA sample in the cuvette and record the emission spectrum.

      • To record the excitation spectrum, set the emission wavelength to 370 nm and scan the excitation wavelengths from 250 nm to 330 nm.

    • Data Analysis: Determine the wavelength of maximum emission and the relative fluorescence intensity.

Time-Resolved Fluorescence Measurements

Time-resolved fluorescence spectroscopy, often using Time-Correlated Single Photon Counting (TCSPC), is employed to measure the fluorescence lifetime(s) of 2-AP.

  • Materials:

    • Annealed 2-AP-labeled DNA sample

    • TCSPC system equipped with a pulsed light source (e.g., a laser diode or pulsed LED with an excitation wavelength around 310 nm) and a sensitive detector (e.g., a microchannel plate photomultiplier tube).

  • Procedure:

    • Instrument Setup:

      • The instrument response function (IRF) is recorded using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

      • The sample is excited at a high repetition rate, and the arrival times of individual fluorescence photons are recorded relative to the excitation pulse.

    • Measurement: The fluorescence decay histogram is collected until sufficient counts are accumulated for statistical analysis.

    • Data Analysis: The fluorescence decay data is deconvoluted from the IRF and fitted to a multi-exponential decay model to determine the fluorescence lifetimes (τi) and their corresponding amplitudes (αi).

Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield of 2-AP in a DNA context is typically determined relative to a reference standard with a known quantum yield.

  • Materials:

    • 2-AP-labeled DNA sample

    • Reference standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.5 M H₂SO₄, Φ = 0.54)

    • Spectrofluorometer

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare a series of dilutions of the 2-AP-labeled DNA and the reference standard in the same buffer.

    • Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.

    • Measure the integrated fluorescence intensity of each solution under identical experimental conditions (excitation wavelength, slit widths).

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference. The plots should be linear.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

      Φ_sample = Φ_ref * (Gradient_sample / Gradient_ref) * (n_sample² / n_ref²)

      where Φ_ref is the quantum yield of the reference, Gradient is the slope of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Conclusion

This compound is a versatile and highly informative fluorescent probe for investigating the intricacies of DNA structure and function. Its photophysical properties are exquisitely sensitive to its local environment, providing a powerful readout for conformational changes, DNA-protein interactions, and drug binding events. By employing the standardized protocols and understanding the fundamental principles outlined in this guide, researchers can effectively leverage the unique characteristics of 2-AP to gain deeper insights into the molecular mechanisms governing nucleic acid biology.

References

An In-depth Technical Guide to 2-Aminopurine Fluorescence Quenching Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of 2-aminopurine (2-AP) fluorescence quenching. 2-AP, a fluorescent analog of adenine, serves as a powerful probe to investigate the structure, dynamics, and interactions of nucleic acids and proteins. Its fluorescence is exquisitely sensitive to its local environment, making it an invaluable tool in molecular biology, biophysics, and drug discovery.

Core Principles of this compound Fluorescence

This compound's utility as a fluorescent probe stems from its intrinsic photophysical properties. When incorporated into DNA or RNA, it can base-pair with thymine (B56734) or uracil, respectively, with minimal distortion of the nucleic acid structure.[1][2] The fluorescence quantum yield of free 2-AP in an aqueous solution is relatively high, approximately 0.68.[2] However, when incorporated into a nucleic acid duplex, its fluorescence is significantly quenched, with the quantum yield often dropping to less than 0.01.[1] This quenching is the foundation of its application as a structural and dynamic probe.

The primary mechanism for this quenching is the interaction of 2-AP with neighboring bases, a phenomenon highly dependent on base stacking.[1] The degree of quenching provides a sensitive measure of the local conformation and dynamics of the nucleic acid.

Mechanisms of Fluorescence Quenching

The quenching of 2-AP fluorescence can occur through several distinct mechanisms, primarily categorized as static and dynamic quenching.

Static Quenching

Static quenching occurs when 2-AP forms a non-fluorescent ground-state complex with a quencher molecule. This complex formation alters the electronic properties of 2-AP, preventing it from fluorescing upon excitation. A key characteristic of static quenching is that it reduces the fluorescence intensity without affecting the fluorescence lifetime of the uncomplexed fluorophore.

Theoretical calculations suggest that when 2-AP is stacked with purine (B94841) bases (adenine and guanine), the quenching mechanism is predominantly static.[1][3][4] This is attributed to the mixing of molecular orbitals in the ground state, which leads to electron delocalization and a decrease in the oscillator strength of the fluorescent transition.[1]

Dynamic (Collisional) Quenching

Dynamic quenching, also known as collisional quenching, happens when the excited 2-AP molecule collides with a quencher molecule, leading to non-radiative de-excitation back to the ground state. This process reduces both the fluorescence intensity and the fluorescence lifetime.

In contrast to purines, when 2-AP is stacked with pyrimidine (B1678525) bases (cytosine and thymine), the quenching is predicted to be primarily dynamic.[1][3][4] This is thought to occur through the formation of a low-lying "dark" excited state, providing a pathway for rapid non-radiative decay.[1]

It is important to note that in many biological systems, both static and dynamic quenching mechanisms can contribute to the overall observed quenching of 2-AP fluorescence.

Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a distance-dependent, non-radiative energy transfer from an excited donor fluorophore to a suitable acceptor molecule. For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and the two molecules must be in close proximity, typically within 10-100 Å.[5]

2-AP can serve as a FRET donor to a variety of acceptor molecules, including non-fluorescent "dark" quenchers like dabcyl.[5] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "molecular ruler" for measuring intramolecular and intermolecular distances. When FRET occurs, the fluorescence of the 2-AP donor is quenched.

Quantitative Data on 2-AP Fluorescence

The fluorescence properties of 2-AP are highly dependent on its immediate neighbors in a nucleic acid sequence. The following tables summarize key quantitative data for 2-AP fluorescence.

Table 1: Fluorescence Quantum Yield of 2-AP

EnvironmentQuantum Yield (Φ)Reference
Free 2-AP in aqueous solution~0.68[2]
In single-stranded DNA< 0.02[1]
In double-stranded DNA< 0.01[1]

Table 2: Fluorescence Lifetime Components of 2-AP in DNA

The fluorescence decay of 2-AP within a DNA duplex is typically multi-exponential, reflecting the conformational heterogeneity of the local environment. The decay is often fitted to a sum of four exponential components.

Lifetime Component (τ)Typical RangeAttributed ConformationReference
τ1< 100 psHighly stacked, rapid quenching[2]
τ2~0.5 nsPartially stacked[2]
τ3~2 nsLess stacked[2]
τ4~10 nsUnstacked, solvent-exposed[1][6]

Note: The exact lifetimes and their relative amplitudes are highly dependent on the specific neighboring bases, temperature, and solvent conditions.

Experimental Protocols

Studying 2-AP fluorescence quenching typically involves steady-state and time-resolved fluorescence spectroscopy.

Steady-State Fluorescence Quenching

This technique measures the total fluorescence intensity as a function of quencher concentration or environmental changes (e.g., temperature, protein binding).

Methodology:

  • Sample Preparation:

    • Prepare a solution of the 2-AP-labeled oligonucleotide at a low concentration (e.g., 1 µM) in a suitable buffer (e.g., 20 mM Tris-HCl, 60 mM NaCl, 0.1 mM EDTA, pH 7.5).[7]

    • If studying quenching by a titrant, prepare a concentrated stock solution of the quencher.

  • Instrumentation:

    • Use a standard spectrofluorometer.

    • Set the excitation wavelength to the absorption maximum of 2-AP (~310-315 nm).[8][9]

    • Record the emission spectrum, typically from 330 nm to 500 nm. The emission maximum is around 370 nm.[8]

  • Data Acquisition:

    • Measure the fluorescence intensity of the 2-AP-labeled sample in the absence of the quencher.

    • Incrementally add small aliquots of the quencher stock solution, mixing thoroughly after each addition.

    • Record the fluorescence intensity after each addition. Correct for dilution if necessary.

  • Data Analysis:

    • Plot the ratio of the initial fluorescence intensity (F0) to the fluorescence intensity in the presence of the quencher (F) against the quencher concentration ([Q]). This is known as a Stern-Volmer plot.

    • For dynamic quenching, the plot should be linear, and the slope gives the Stern-Volmer quenching constant (KSV).

    • For static quenching, the plot may show upward curvature.

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

TCSPC measures the fluorescence lifetime of 2-AP, providing insights into the dynamics of the quenching process.

Methodology:

  • Sample Preparation:

    • Prepare samples as for steady-state measurements.

  • Instrumentation:

    • Use a TCSPC system equipped with a pulsed light source (e.g., a laser diode or a picosecond pulsed laser) capable of exciting at ~315 nm.[6]

    • Use a fast single-photon detector (e.g., a microchannel plate photomultiplier tube - MCP-PMT).

  • Data Acquisition:

    • Excite the sample with the pulsed light source at a high repetition rate.

    • Collect the emitted photons and measure the time delay between the excitation pulse and the detection of a single photon.

    • Build a histogram of the arrival times of the photons to reconstruct the fluorescence decay curve.

    • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

  • Data Analysis:

    • Deconvolute the measured fluorescence decay from the IRF.

    • Fit the decay curve to a multi-exponential decay model to extract the fluorescence lifetimes (τi) and their corresponding amplitudes (αi).

Visualizing Mechanisms and Workflows

Graphviz diagrams are provided to illustrate the core concepts of 2-AP fluorescence quenching and its application in studying biological processes.

Fluorescence Quenching Mechanisms

Quenching_Mechanisms cluster_static Static Quenching cluster_dynamic Dynamic Quenching 2AP_ground 2-AP (Ground State) Complex_ground [2-AP...Quencher] Ground State Complex (Non-fluorescent) 2AP_ground->Complex_ground + Quencher Quencher_ground Quencher 2AP_excited 2-AP* (Excited State) Quenched_complex Non-radiative decay 2AP_excited->Quenched_complex + Quencher (Collision) Fluorescence Fluorescence (hν') 2AP_excited->Fluorescence Quencher_dynamic Quencher Excitation Excitation (hν) Excitation->2AP_excited

Caption: Static vs. Dynamic fluorescence quenching of this compound.

Experimental Workflow for Quenching Studies

Experimental_Workflow cluster_prep Sample Preparation cluster_ss Steady-State Measurement cluster_tr Time-Resolved Measurement Oligo Synthesize/Purchase 2-AP labeled Oligonucleotide Sample Dissolve Oligo in Buffer Oligo->Sample Buffer Prepare Buffer Solution Buffer->Sample SS_Instrument Spectrofluorometer Setup (λex = 315 nm) Sample->SS_Instrument TR_Instrument TCSPC Setup (Pulsed Laser @ 315 nm) Sample->TR_Instrument SS_Titration Titrate with Quencher SS_Instrument->SS_Titration SS_Analysis Stern-Volmer Analysis SS_Titration->SS_Analysis TR_Acquisition Acquire Fluorescence Decay TR_Instrument->TR_Acquisition TR_Analysis Multi-exponential Fit TR_Acquisition->TR_Analysis

Caption: General workflow for 2-AP fluorescence quenching experiments.

DNA Base Flipping by a Methyltransferase

2-AP is widely used to study DNA base flipping, a mechanism employed by many DNA repair and modifying enzymes. When a base containing or adjacent to 2-AP is flipped out of the DNA helix, the quenching by neighboring bases is relieved, leading to a significant increase in 2-AP fluorescence.

Base_Flipping DNA_2AP DNA with 2-AP (Low Fluorescence) Binding Enzyme Binds to DNA DNA_2AP->Binding Enzyme Methyltransferase Enzyme->Binding Flipping Base Flipping Binding->Flipping Flipped_State 2-AP Flipped Out (High Fluorescence) Flipping->Flipped_State Modification Covalent Modification (e.g., Methylation) Flipped_State->Modification Release Enzyme Releases DNA Modification->Release

Caption: Pathway of DNA base flipping detected by 2-AP fluorescence.

Conclusion

This compound is a versatile and sensitive fluorescent probe that provides detailed insights into the structure, dynamics, and interactions of nucleic acids. Understanding the fundamental mechanisms of 2-AP fluorescence quenching—static, dynamic, and FRET—is crucial for the accurate interpretation of experimental data. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers employing 2-AP in their studies, from fundamental biophysical investigations to high-throughput screening in drug development. The ability to monitor conformational changes, such as base flipping, in real-time underscores the power of 2-AP as a tool to unravel complex biological processes at the molecular level.

References

2-Aminopurine as a structural isomer of adenine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Aminopurine as a Structural Isomer of Adenine (B156593)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (2-AP) is a structural isomer of the canonical DNA base adenine, distinguished by the relocation of its exocyclic amino group from position 6 to position 2 of the purine (B94841) ring. This seemingly subtle alteration has profound consequences, transforming a photochemically inert and non-fluorescent molecule into a highly fluorescent and environmentally sensitive probe. Furthermore, 2-AP exhibits potent mutagenic properties by inducing base pair transitions during DNA replication. This dual character makes 2-AP an invaluable tool in molecular biology, biochemistry, and drug development. This guide provides a comprehensive technical overview of 2-AP, covering its unique photophysical properties, its mechanism as a mutagen, its thermodynamic impact on DNA stability, and detailed experimental protocols for its application as a fluorescent probe in studying nucleic acid structure, dynamics, and interactions.

Structural and Photophysical Properties

The fundamental difference between adenine (6-aminopurine) and this compound lies in the position of the amino group. This structural isomerization dramatically alters the molecule's electronic properties and de-excitation pathways following UV light absorption. While adenine efficiently quenches absorbed energy through ultrafast, non-radiative internal conversion processes, making it virtually non-fluorescent, 2-AP possesses a de-excitation pathway that strongly favors fluorescence emission.[1][2][3] This results in a quantum yield for 2-AP in aqueous solution that is over three orders of magnitude greater than that of adenine.[2][4]

The fluorescence of 2-AP is highly sensitive to its local environment. Its quantum yield and lifetime decrease significantly in non-polar solvents and when it is incorporated into a DNA or RNA helix, a phenomenon primarily attributed to stacking interactions with adjacent bases. This environmental sensitivity is the basis for its widespread use as a structural probe.

Comparative Photophysical Data

The following table summarizes the key photophysical properties of this compound (and its deoxyriboside) in various environments, contrasted with adenine.

CompoundEnvironmentAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Fluorescence Lifetime (τ, ns)
Adenine Aqueous Solution~260~3702.9 x 10-4 to 3.3 x 10-4180-670 fs; 8.4-8.8 ps
This compound Aqueous Solution~303 - 305~3700.66 - 0.689.3 - 12.0
9-ethyl-2-AP Cyclohexane (nonpolar)N/AN/A0.010N/A
2-AP riboside Aqueous SolutionN/AN/AN/A10.6
2-AP riboside EthanolN/AN/AN/A5.8
2-AP in DNA Stacked in Duplex~310~370Highly QuenchedMulti-exponential (50 ps to 8 ns)

This compound as a Fluorescent Probe of Nucleic Acid Dynamics

The sensitivity of 2-AP's fluorescence to base stacking makes it an exquisite probe for local conformational changes in DNA and RNA. When incorporated into a nucleic acid duplex, its fluorescence is significantly quenched. Any process that disrupts this local stacking, such as DNA melting, protein binding, or enzymatic modification, can lead to a dramatic increase in fluorescence intensity.

This principle is widely exploited to study:

  • DNA Melting and Local "Breathing": The melting of a DNA duplex containing 2-AP results in a blue shift of the excitation spectrum and an increase in fluorescence, indicating increased exposure of the probe to the aqueous solvent.

  • DNA-Protein Interactions: It is used to monitor conformational changes induced by protein binding.

  • Base Flipping: A key application is in studying "base flipping," a mechanism used by many DNA repair enzymes and methyltransferases where a target base is rotated out of the DNA helix and into the enzyme's active site. Replacing the target base with 2-AP allows this flipping event to be monitored in real-time by observing the large increase in fluorescence as the 2-AP is unstacked.

G cluster_0 State 1: 2-AP in DNA Duplex cluster_1 State 2: Conformational Change DNA_Stacked 2-AP Stacked in Helix Quenched Low Fluorescence (Quenched State) DNA_Stacked->Quenched Stacking Interactions DNA_Flipped 2-AP Flipped Out DNA_Stacked->DNA_Flipped Enzyme Binding / Base Flipping DNA_Flipped->DNA_Stacked Dissociation / Re-stacking Bright High Fluorescence (Bright State) DNA_Flipped->Bright Unstacking G cluster_0 Round 1: Incorporation cluster_1 Round 2: Mutagenic Event cluster_2 Round 3: Mutation Fixation AT_start A:T Replication1 Replication + d2APTP AT_start->Replication1 T_template ...T... Replication1->T_template Template Strand AP_new ...2AP... Replication1->AP_new New Strand AP_template ...2AP... Replication2 Replication AP_template->Replication2 C_mispair ...C... Replication2->C_mispair Mispairing C_template ...C... Replication3 Replication C_template->Replication3 G_new ...G... Replication3->G_new Watson-Crick Pairing Final Result: A:T -> G:C Transition G S1 Syringe 1: 2-AP DNA Mixer Rapid Mixer S1->Mixer S2 Syringe 2: Protein S2->Mixer ObsCell Observation Cell (λex = 315 nm) Mixer->ObsCell Flow Stop Stop Syringe ObsCell->Stop Flow Detector PMT Detector (λem > 350 nm) ObsCell->Detector Emission Data Data Acquisition: Fluorescence vs. Time Detector->Data

References

An In-depth Technical Guide to the Mechanism of Interbase Quenching of 2-Aminopurine Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopurine (2AP), a fluorescent analog of adenine, is a powerful and widely utilized probe in nucleic acid research.[1][2] Its fluorescence is exquisitely sensitive to its local microenvironment, a characteristic that researchers have exploited to investigate DNA and RNA structure, dynamics, and interactions with proteins and other molecules.[1][3] A key aspect of this sensitivity is the significant quenching of 2AP fluorescence when it is incorporated into a nucleic acid sequence, a phenomenon primarily driven by interactions with adjacent nucleobases.[2][4] Understanding the intricate mechanisms of this interbase quenching is paramount for the accurate interpretation of fluorescence data and for designing experiments that yield unambiguous insights into nucleic acid biology.

This technical guide provides a comprehensive overview of the core mechanisms governing the interbase quenching of 2AP fluorescence. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively utilize 2AP as a fluorescent probe. The guide delves into the photophysical processes at play, presents quantitative data in a clear and comparative format, outlines detailed experimental protocols for studying quenching phenomena, and provides visual representations of key pathways and workflows.

Core Mechanisms of 2AP Fluorescence Quenching

The quenching of 2AP fluorescence by neighboring bases is a complex process that can occur through several distinct, and sometimes competing, mechanisms. These can be broadly categorized into static and dynamic quenching.

Static Quenching: This mechanism involves the formation of a non-fluorescent ground-state complex between 2AP and a neighboring base.[5][6] This complex absorbs light but is incapable of emitting a photon, thus reducing the overall fluorescence intensity without affecting the fluorescence lifetime of the uncomplexed 2AP molecules. Theoretical studies suggest that static quenching is the predominant mechanism when 2AP is stacked with purine (B94841) bases (adenine and guanine).[4][7] This is attributed to the mixing of molecular orbitals in the ground state, which leads to electron delocalization and a reduction in the oscillator strength of the 2AP transition.[4]

Dynamic Quenching: In contrast, dynamic quenching occurs when an excited 2AP molecule collides with a neighboring base, leading to non-radiative de-excitation.[5][6] This process reduces both the fluorescence intensity and the fluorescence lifetime. Dynamic quenching is predicted to be the primary mechanism when 2AP is stacked with pyrimidine (B1678525) bases (cytosine and thymine).[4][7] This is thought to be due to the formation of a low-lying "dark" excited state, which provides a rapid pathway for internal conversion from the emissive state.[4]

Key Photophysical Processes

Several specific photophysical processes contribute to both static and dynamic quenching of 2AP fluorescence:

  • Photoinduced Electron Transfer (PET): This is a major pathway for 2AP fluorescence quenching.[2] Depending on the specific neighboring base, the excited 2AP (2AP*) can act as either an electron donor or an electron acceptor.[2] The efficiency of PET is dependent on the redox potentials of 2AP and the adjacent base.

  • Intersystem Crossing (ISC): This process involves a spin-forbidden transition from the excited singlet state (S1) to a triplet state (T1). While less common for many fluorophores, ISC can be a significant non-radiative decay pathway for 2AP, competing with fluorescence emission.

  • Internal Conversion (IC): This is a non-radiative transition between electronic states of the same spin multiplicity. As mentioned, the formation of low-lying dark states when 2AP is adjacent to pyrimidines can facilitate rapid internal conversion, leading to dynamic quenching.[4]

The interplay of these mechanisms is highly dependent on the identity and orientation of the neighboring bases, the local DNA or RNA conformation, temperature, and solvent conditions.

Quantitative Data on 2AP Fluorescence Quenching

The extent of 2AP fluorescence quenching is highly dependent on its sequence context. The following tables summarize key quantitative data from the literature to provide a comparative overview.

Table 1: Fluorescence Quantum Yields and Lifetimes of 2AP in Different Environments

EnvironmentQuantum Yield (Φ)Fluorescence Lifetime (τ)
Free 2AP in aqueous solution~0.68[8][9]~10-12 ns (single exponential)[4][10]
2AP in duplex DNAHighly variable; typically <0.1Multi-exponential (e.g., <100 ps, ~0.5 ns, ~2 ns, ~10 ns)[8]
2AP stacked with Guanine (G)LowestShortest lifetime components are most prominent
2AP stacked with Adenine (A)Intermediate
2AP stacked with Cytosine (C)Higher
2AP stacked with Thymine (T)Intermediate

Table 2: Dynamic Quenching Rate Constants (kq) of 2AP by Nucleoside Monophosphates (NMPs)

Quencher (NMP)kq (x 109 M-1s-1)
GMP~2.0[11]
AMPVaries depending on study
CMPVaries depending on study
dTMPVaries depending on study

Note: The reported values for kq can vary between studies due to different buffer conditions and experimental setups.[6][12]

Experimental Protocols

Investigating the mechanism of 2AP fluorescence quenching requires a combination of steady-state and time-resolved fluorescence techniques. Below are detailed methodologies for key experiments.

Steady-State Fluorescence Spectroscopy

This technique provides information on the average fluorescence properties of the 2AP population.

Objective: To measure the fluorescence emission spectra and relative quantum yields of 2AP in different nucleic acid contexts.

Methodology:

  • Sample Preparation:

    • Synthesize or purchase oligonucleotides containing 2AP at the desired position.

    • Anneal complementary strands to form duplex DNA or RNA if required.

    • Prepare samples in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.5). The final DNA concentration is typically in the low micromolar range.

  • Instrumentation:

    • Use a steady-state spectrofluorometer.

  • Data Acquisition:

    • Set the excitation wavelength to ~310 nm to selectively excite 2AP.[13]

    • Record the emission spectrum from ~330 nm to 450 nm.[13]

    • Measure the absorbance of the sample at the excitation wavelength to correct for inner filter effects if the absorbance is greater than 0.1.

  • Data Analysis:

    • The integrated fluorescence intensity is proportional to the relative quantum yield.

    • Changes in the emission maximum can provide insights into the polarity of the 2AP microenvironment.

Time-Resolved Fluorescence Spectroscopy

This technique measures the decay of fluorescence intensity over time, providing information about the fluorescence lifetimes of 2AP.

Objective: To determine the fluorescence lifetime(s) of 2AP to distinguish between static and dynamic quenching mechanisms.

Methodology:

  • Sample Preparation:

    • Prepare samples as described for steady-state spectroscopy.

  • Instrumentation:

    • Use a time-correlated single photon counting (TCSPC) system.[3]

  • Data Acquisition:

    • Excite the sample with a pulsed laser source at ~310 nm.

    • Collect the fluorescence emission at the emission maximum (~370 nm) through a monochromator and a polarizer set at the magic angle (54.7°) to eliminate polarization effects.[3]

    • Measure the instrument response function (IRF) using a scattering solution (e.g., Ludox).

  • Data Analysis:

    • The fluorescence decay data is fitted to a sum of exponential decay functions: I(t) = Σ αi * exp(-t/τi) where αi is the amplitude and τi is the lifetime of the i-th component.[3]

    • The presence of multiple lifetime components indicates a heterogeneous population of 2AP environments.[8]

Acrylamide (B121943) Quenching Assay

This assay is used to probe the solvent accessibility of 2AP.

Objective: To determine the Stern-Volmer quenching constant (KSV) for acrylamide, which reflects the degree of exposure of 2AP to the solvent.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the 2AP-containing nucleic acid in buffer.

    • Prepare a high-concentration stock solution of acrylamide in the same buffer.

  • Data Acquisition:

    • Measure the steady-state fluorescence intensity of the nucleic acid sample.

    • Make successive additions of the acrylamide stock solution to the sample, measuring the fluorescence intensity after each addition.

  • Data Analysis:

    • Plot the ratio of the initial fluorescence intensity (F0) to the fluorescence intensity in the presence of the quencher (F) against the concentration of acrylamide ([Q]). This is the Stern-Volmer plot.

    • The data is fitted to the Stern-Volmer equation: F0/F = 1 + KSV * [Q]

    • The slope of the line gives the Stern-Volmer constant, KSV.[14]

Visualizing the Mechanisms and Workflows

To aid in the understanding of the complex processes involved in 2AP fluorescence quenching, the following diagrams have been generated using the DOT language.

Quenching_Mechanisms cluster_ground_state Ground State cluster_excited_state Excited State 2AP 2AP 2AP_Q_complex 2AP-Q Complex 2AP->2AP_Q_complex Static Quenching (Complex Formation) Q Quencher (Base) Q->2AP_Q_complex 2AP_excited 2AP 2AP_excited->2AP Fluorescence 2AP_excited_coll [2AP...Q] 2AP_excited->2AP_excited_coll Dynamic Quenching (Collision) 2AP_excited_coll->2AP_Q_complex Non-radiative decay Q_excited Q Q_excited->2AP_excited_coll Light Light Light->2AP

Caption: Overview of Static and Dynamic Quenching Mechanisms.

PET_ISC_Mechanisms 2AP_S0 2AP (S0) Excitation Excitation 2AP_S1 2AP* (S1) 2AP_S1->2AP_S0 Fluorescence 2AP_T1 2AP (T1) 2AP_S1->2AP_T1 Intersystem Crossing (ISC) PET_state [2AP+•-Base-•] or [2AP-•-Base+•] 2AP_S1->PET_state Photoinduced Electron Transfer (PET) Ground_State Ground State Recovery 2AP_T1->Ground_State Non-radiative decay PET_state->Ground_State Non-radiative decay Excitation->2AP_S1

Caption: Key Photophysical Pathways in 2AP De-excitation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_measurements Fluorescence Measurements cluster_data_analysis Data Analysis Oligo_Synthesis Oligonucleotide Synthesis (with 2AP) Annealing Annealing (if duplex) Oligo_Synthesis->Annealing Buffer_Prep Buffer Preparation Annealing->Buffer_Prep Steady_State Steady-State Spectroscopy Buffer_Prep->Steady_State Time_Resolved Time-Resolved Spectroscopy (TCSPC) Buffer_Prep->Time_Resolved Acrylamide_Titration Acrylamide Titration Buffer_Prep->Acrylamide_Titration Quantum_Yield Relative Quantum Yield Steady_State->Quantum_Yield Lifetime_Analysis Fluorescence Lifetime(s) Time_Resolved->Lifetime_Analysis Stern_Volmer Stern-Volmer Plot Acrylamide_Titration->Stern_Volmer Interpretation Interpretation of Quenching Mechanism Quantum_Yield->Interpretation Lifetime_Analysis->Interpretation Stern_Volmer->Interpretation

Caption: General Experimental Workflow for Studying 2AP Quenching.

Conclusion

The interbase quenching of this compound fluorescence is a multifaceted phenomenon governed by a delicate balance of static and dynamic processes, including photoinduced electron transfer and intersystem crossing. The efficiency and dominant mechanism of quenching are highly sensitive to the local sequence context and conformation of the nucleic acid. A thorough understanding of these principles, combined with rigorous experimental design and data analysis, is crucial for leveraging 2AP as a precise and informative probe of nucleic acid structure and function. This guide provides the foundational knowledge and practical methodologies to empower researchers in their application of this versatile fluorescent tool for advancing our understanding of nucleic acid biology and aiding in the development of novel therapeutics.

References

Probing the Microenvironment of B-DNA: An In-depth Technical Guide to the Excited-State Properties of 2-Aminopurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-aminopurine (2-AP), a fluorescent analog of adenine (B156593) and guanosine, serves as a powerful and versatile probe for investigating the structure, dynamics, and interactions of nucleic acids.[1] Unlike the canonical DNA bases, which have extremely short excited-state lifetimes and negligible fluorescence, 2-AP exhibits a significant fluorescence quantum yield that is exquisitely sensitive to its local microenvironment.[2] When incorporated into a DNA duplex, its fluorescence is quenched to varying degrees depending on its interactions with neighboring bases, making it an invaluable tool for studying phenomena such as base stacking, DNA breathing, and enzyme-induced conformational changes like base flipping.[3][4][5][6] This guide provides a comprehensive overview of the excited-state properties of 2-AP within the B-form DNA helix, detailing the underlying photophysical mechanisms, experimental protocols for its study, and the quantitative data that inform our understanding of DNA behavior at the molecular level.

Photophysical Behavior of 2-AP in B-DNA

The fluorescence of 2-AP is significantly quenched upon its incorporation into a DNA strand, a phenomenon primarily attributed to stacking interactions with adjacent nucleobases.[7] The quantum yield of the free 2-AP nucleoside in aqueous solution is approximately 0.68, but this value can decrease by a factor of 10 to 100 within a DNA duplex.[2] This quenching arises from a combination of static and dynamic mechanisms, leading to a complex, multi-exponential fluorescence decay profile.[2][5]

Quenching Mechanisms

The quenching of 2-AP fluorescence in B-DNA is not a simple, single process but rather a combination of mechanisms that depend on the identity of the neighboring bases.[1]

  • Static Quenching : This mechanism is predominant when 2-AP is stacked with purines (adenine and guanine).[1][7] It involves the mixing of molecular orbitals in the ground state, which leads to a reduction in the oscillator strength of the primary π-π* transition of 2-AP.[1][7][8] This reduction in the intrinsic ability of the molecule to absorb and emit light results in a lower quantum yield without affecting the excited-state lifetime of the molecules that are excited.[5]

  • Dynamic Quenching : When 2-AP is stacked with pyrimidines (cytosine and thymine), dynamic quenching is the primary relaxation pathway.[1][7] This process involves the formation of a low-lying "dark" excited state, often a charge-transfer state, which provides a rapid non-radiative decay channel from the initially populated bright fluorescent state.[1][2][8] This rapid non-radiative decay competes with fluorescence, thereby shortening the measured fluorescence lifetime and reducing the quantum yield.

The interplay of these mechanisms, influenced by the conformational heterogeneity of the DNA helix ("DNA breathing"), results in the characteristic multi-exponential fluorescence decay of 2-AP in DNA.[2] Typically, four decay components are observed, ranging from tens of picoseconds to several nanoseconds.[7] The shortest lifetimes are attributed to well-stacked 2-AP conformations, while the longest lifetime, approaching that of free 2-AP in solution (~10 ns), corresponds to unstacked or solvent-exposed states.[7][9]

Quantitative Data on 2-AP Excited-State Properties

The following tables summarize key quantitative data for this compound in various environments, compiled from the literature. These values are essential for the interpretation of experimental results and for the development of computational models.

Table 1: Fluorescence Quantum Yields and Lifetimes of 2-AP

EnvironmentQuantum Yield (Φ)Fluorescence Lifetime (τ)Reference(s)
Free Nucleoside (in water)0.68~10-11 ns (mono-exponential)[2][10]
Incorporated in Duplex DNA0.007 - 0.07 (highly variable)Multi-exponential decay[2]
Stacked with Purines (A, G)Reduced (static quenching)Longer radiative lifetimes expected[7]
Stacked with Pyrimidines (C, T)Reduced (dynamic quenching)Shortened fluorescence lifetimes

Table 2: Typical Multi-exponential Decay Components of 2-AP in B-DNA

ComponentTypical Lifetime RangeAssociated ConformationReference(s)
Ultrafast< 10 psClosely stacked with Guanine (charge transfer)[2]
Short< 100 ps - 0.5 nsFully stacked state[2][4][5][6]
Intermediate~1-3 nsPartially stacked or transiently unstacked states[2]
Long~7-10 nsUnstacked, solvent-exposed state[2][4][5][6]

Visualizing 2-AP Photophysics and Experimental Workflows

Diagrams generated using the DOT language provide clear visual representations of the complex processes governing 2-AP's excited-state behavior and the methods used to study them.

Jablonski_Diagram cluster_states Electronic States S0 S₀ (Ground State) Excitation S1 S₁ (Bright ππ* State) S_dark S_dark (Dark CT State) S1->S_dark Internal Conversion (IC) Fluorescence S1->Fluorescence Fluorescence (hν_em) NR_Decay S_dark->NR_Decay Non-radiative Decay Excitation->S1 Absorption (hν_ex) IC Quenching_Mechanisms cluster_static Static Quenching (with Purines) cluster_dynamic Dynamic Quenching (with Pyrimidines) node_static Ground State Interaction 2-AP + Purine (G, A) Orbital Mixing Reduced Oscillator Strength Lower Quantum Yield (Φ) Unchanged Lifetime (τ) node_dynamic Excited State Interaction 2-AP* + Pyrimidine (C, T) Formation of Dark State Rapid Non-radiative Decay Lower Quantum Yield (Φ) Shorter Lifetime (τ) start 2-AP in B-DNA start->node_static Neighbor is Purine start->node_dynamic Neighbor is Pyrimidine Experimental_Workflow cluster_exp Experimental Protocol synthesis Oligonucleotide Synthesis (with 2-AP incorporation) purification HPLC Purification & Characterization synthesis->purification annealing Duplex Annealing purification->annealing spectroscopy Fluorescence Spectroscopy (Steady-State & Time-Resolved) annealing->spectroscopy analysis Data Analysis (Lifetimes, Quantum Yields) spectroscopy->analysis

References

An In-Depth Technical Guide to Static vs. Dynamic Quenching of 2-Aminopurine Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopurine (2-AP), a fluorescent analog of adenine (B156593) and guanine, serves as a powerful probe in molecular biology and drug development. Its fluorescence is exquisitely sensitive to its local microenvironment, making it an invaluable tool for studying nucleic acid structure, dynamics, and interactions with other molecules such as proteins and potential drug candidates.[1][2] A key phenomenon governing 2-AP's utility is fluorescence quenching, the process by which its fluorescence intensity is decreased. This quenching can occur through two primary mechanisms: static and dynamic. Understanding the distinction between these mechanisms is critical for accurately interpreting experimental data and elucidating molecular interactions. This guide provides a comprehensive overview of static and dynamic quenching of 2-AP fluorescence, complete with experimental protocols, quantitative data, and visual workflows to aid researchers in their investigations.

Core Principles: Static vs. Dynamic Quenching

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a given substance. The two principal quenching mechanisms, static and dynamic, are differentiated by the mechanism of interaction between the fluorophore (2-AP) and the quencher.

Static Quenching: This process occurs when 2-AP and a quencher molecule form a stable, non-fluorescent complex in the ground state. This pre-formed complex absorbs light but is incapable of emitting a photon. The formation of this complex effectively reduces the concentration of fluorescent 2-AP molecules available for excitation.[3] A key characteristic of static quenching is that it does not affect the fluorescence lifetime of the uncomplexed 2-AP molecules. As temperature increases, the stability of the ground-state complex typically decreases, leading to a reduction in static quenching.[4]

Dynamic Quenching: Also known as collisional quenching, this mechanism involves the interaction of an excited-state 2-AP molecule with a quencher molecule. Upon collision, the excited 2-AP returns to the ground state without emitting a photon.[5] This process directly competes with fluorescence emission. In dynamic quenching, the fluorescence lifetime of 2-AP is shortened because the quenching provides an additional non-radiative decay pathway. As temperature increases, the rate of diffusion and the frequency of collisions increase, resulting in more efficient dynamic quenching.

The fundamental differences between these two mechanisms are summarized in the table below.

FeatureStatic QuenchingDynamic Quenching
Mechanism Formation of a ground-state complexCollisional deactivation of the excited state
Effect on Lifetime No change in the lifetime of the uncomplexed fluorophoreDecrease in fluorescence lifetime
Effect of Temperature Quenching decreases with increasing temperatureQuenching increases with increasing temperature
Stern-Volmer Plot (Intensity) Can be linear or show upward curvatureLinear
Stern-Volmer Plot (Lifetime) No quenching observed (τ₀/τ = 1)Linear, with a slope equal to the intensity plot

Mechanisms of 2-AP Quenching in Biological Systems

In the context of DNA and RNA, the primary quenchers of 2-AP fluorescence are the natural nucleobases themselves. The efficiency and mechanism of quenching are highly dependent on the identity and stacking geometry of the neighboring bases.

Theoretical calculations and experimental evidence have shown that:

  • Purines (Adenine and Guanine): When stacked with purines, 2-AP fluorescence is predominantly quenched via a static mechanism . This is attributed to the mixing of molecular orbitals in the ground state, leading to electron delocalization and the formation of a non-fluorescent complex.

  • Pyrimidines (Cytosine and Thymine): Stacking with pyrimidines primarily results in dynamic quenching . This is due to the formation of a low-lying "dark" excited state, which provides a rapid non-radiative decay pathway for the excited 2-AP.

These distinct quenching mechanisms have significant implications for interpreting fluorescence data when 2-AP is used as a probe for DNA conformation and enzyme-DNA interactions, such as base flipping.

Quantitative Analysis: The Stern-Volmer Equation

The Stern-Volmer equation is a cornerstone for analyzing fluorescence quenching data and distinguishing between static and dynamic mechanisms.

For dynamic quenching , the relationship between fluorescence intensity and quencher concentration is described by:

F₀ / F = 1 + Ksv [Q] = 1 + kq τ₀ [Q]

Where:

  • F₀ is the fluorescence intensity in the absence of the quencher.

  • F is the fluorescence intensity in the presence of the quencher at concentration [Q].

  • Ksv is the Stern-Volmer quenching constant.

  • kq is the bimolecular quenching rate constant.

  • τ₀ is the fluorescence lifetime of 2-AP in the absence of the quencher.

A linear plot of F₀ / F versus [Q] is indicative of a single quenching mechanism, which can be either static or dynamic.

To differentiate between the two, fluorescence lifetime measurements are crucial. For dynamic quenching , the lifetimes are also affected:

τ₀ / τ = 1 + kq τ₀ [Q]

Where τ is the fluorescence lifetime in the presence of the quencher. A linear plot of τ₀ / τ versus [Q] with a slope equal to that of the intensity plot confirms dynamic quenching.

For static quenching , the formation of a ground-state complex is described by an association constant, Kₛ:

F₀ / F = 1 + Kₛ [Q]

In this case, since only the uncomplexed fluorophores fluoresce, their lifetime remains unchanged (τ₀ / τ = 1).

When both static and dynamic quenching occur simultaneously, the Stern-Volmer plot of intensity data often shows an upward curvature, and the combined effect is described by:

F₀ / F = (1 + Kᴅ [Q]) (1 + Kₛ [Q]) = 1 + (Kᴅ + Kₛ) [Q] + KᴅKₛ [Q]²

Where Kᴅ is the dynamic quenching constant (kqτ₀).

Quantitative Data for 2-AP Quenching

The following tables summarize key quantitative data for the quenching of this compound fluorescence by various quenchers.

Table 1: Stern-Volmer (Ksv) and Bimolecular (kq) Quenching Constants for 2-AP with Nucleosides/Nucleotides

QuencherKsv (M⁻¹)kq (x 10⁹ M⁻¹s⁻¹)ConditionsReference
Adenosine (rA)~20 (half-max)~2Neutral aqueous solution
Cytidine (rC)~20 (half-max)~2Neutral aqueous solution
Guanosine (rG)~20 (half-max)~2Neutral aqueous solution
Deoxythymidine (dT)~20 (half-max)~2Neutral aqueous solution
ATP~20 (half-max)~2Neutral aqueous solution
GTP~20 (half-max)~2Neutral aqueous solution

Note: The values from Rachofsky et al. (2001) indicate a half-maximal effect at approximately 20 mM, which is related to the quenching constant. The bimolecular quenching rate constant was found to be near the diffusion limit.

Table 2: Fluorescence Lifetimes (τ) of 2-AP in Different Environments

EnvironmentLifetime (ns)CommentsReference
Aqueous Solution~10Single exponential decay
In DNA Duplex0.05 - 8Multi-exponential decay, reflecting different stacking environments

Experimental Protocols

Steady-State Fluorescence Quenching Measurements

Objective: To determine the Stern-Volmer quenching constant (Ksv) from intensity measurements.

Materials:

  • This compound (or 2-AP labeled oligonucleotide) stock solution.

  • Quencher stock solution.

  • Appropriate buffer solution (e.g., phosphate (B84403) buffer, Tris-HCl).

  • Spectrofluorometer.

  • Quartz cuvettes.

Procedure:

  • Sample Preparation:

    • Prepare a series of solutions with a constant concentration of 2-AP and varying concentrations of the quencher.

    • Ensure the final 2-AP concentration results in a fluorescence signal within the linear range of the instrument.

    • Include a blank sample containing only the buffer and a control sample with only 2-AP.

  • Instrument Setup:

    • Set the excitation wavelength for 2-AP (typically around 310-315 nm).

    • Set the emission wavelength to the maximum of the 2-AP emission spectrum (around 370 nm).

    • Set appropriate excitation and emission slit widths to balance signal intensity and spectral resolution.

  • Data Acquisition:

    • Measure the fluorescence intensity (F) for each sample.

    • Measure the fluorescence intensity of the 2-AP solution without any quencher (F₀).

    • Correct for any background fluorescence from the buffer and quencher solutions.

  • Data Analysis:

    • Calculate the ratio F₀ / F for each quencher concentration.

    • Plot F₀ / F versus the quencher concentration [Q].

    • Perform a linear regression on the data. The slope of the line is the Stern-Volmer constant, Ksv.

Time-Resolved Fluorescence Quenching Measurements

Objective: To determine the effect of the quencher on the fluorescence lifetime of 2-AP and calculate the bimolecular quenching constant (kq).

Materials:

  • Same as for steady-state measurements.

  • A time-correlated single-photon counting (TCSPC) system.

Procedure:

  • Sample Preparation:

    • Prepare samples as described for the steady-state measurements.

  • Instrument Setup (TCSPC):

    • Use a pulsed light source with an excitation wavelength suitable for 2-AP (e.g., a pulsed diode laser at ~310 nm).

    • Collect the fluorescence emission at 370 nm.

    • Measure the instrument response function (IRF) using a scattering solution (e.g., Ludox).

  • Data Acquisition:

    • Acquire the fluorescence decay curves for the 2-AP solution with and without the quencher.

  • Data Analysis:

    • Fit the fluorescence decay data to an appropriate exponential decay model (mono- or multi-exponential) after deconvolution with the IRF.

    • Determine the fluorescence lifetime in the absence (τ₀) and presence (τ) of the quencher.

    • Plot τ₀ / τ versus the quencher concentration [Q].

    • The slope of this plot gives the dynamic quenching constant, Kᴅ = kqτ₀. The bimolecular quenching constant, kq, can be calculated if τ₀ is known.

Temperature-Dependent Quenching Studies

Objective: To differentiate between static and dynamic quenching based on their opposing temperature dependencies.

Materials:

  • Same as for steady-state and time-resolved measurements.

  • A temperature-controlled cuvette holder for the spectrofluorometer or TCSPC instrument.

Procedure:

  • Sample Preparation:

    • Prepare a set of samples with a fixed concentration of 2-AP and the quencher.

  • Data Acquisition:

    • Measure the fluorescence intensity or lifetime of the samples at a range of different temperatures.

    • Allow the sample to equilibrate at each temperature before measurement.

  • Data Analysis:

    • Plot the Stern-Volmer constant (Ksv or Kᴅ) as a function of temperature.

    • An increase in the quenching constant with temperature is indicative of dynamic quenching.

    • A decrease in the quenching constant with temperature suggests a static quenching mechanism.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships in studying the quenching of 2-AP fluorescence.

Static_vs_Dynamic_Quenching_Workflow cluster_experiment Experimental Measurements cluster_analysis Data Analysis cluster_interpretation Interpretation A Prepare Samples (Constant [2-AP], Varying [Quencher]) B Steady-State Fluorescence (Measure Intensity F) A->B C Time-Resolved Fluorescence (Measure Lifetime τ) A->C D Temperature-Dependent Studies A->D E Plot F₀/F vs [Q] (Stern-Volmer Intensity Plot) B->E F Plot τ₀/τ vs [Q] (Stern-Volmer Lifetime Plot) C->F G Plot Ksv vs Temperature D->G H Linear F₀/F Plot? E->H I τ₀/τ = 1? F->I J Ksv decreases with T? G->J H->I Yes M Mixed Quenching H->M No (Upward Curve) K Static Quenching I->K Yes L Dynamic Quenching I->L No (Linear Plot) J->K Yes J->L No Quenching_Mechanisms cluster_static Static Quenching cluster_dynamic Dynamic Quenching S1 2-AP (Ground State) S3 [2-AP...Q] Complex (Non-fluorescent) S1->S3 S2 Quencher (Q) S2->S3 S4 Excitation (hν) S5 No Emission S4->S5 Absorption D1 2-AP (Ground State) D2 Excitation (hν) D3 2-AP* (Excited State) D2->D3 Absorption D5 Collisional Deactivation D3->D5 Collision D6 Fluorescence (hν') D3->D6 D4 Quencher (Q) D4->D5

References

2-Aminopurine: A Comprehensive Technical Guide to its Application as a Fluorescent Molecular Marker in Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-aminopurine (2-AP), a fluorescent analog of adenine, has emerged as an indispensable tool in the study of nucleic acid structure, dynamics, and interactions. Its structural similarity to the natural purine (B94841) bases allows for minimal perturbation when incorporated into DNA and RNA, while its distinct photophysical properties provide a sensitive probe of its local environment. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation associated with the use of 2-AP as a fluorescent molecular marker, tailored for researchers, scientists, and professionals in drug development.

2-AP's utility stems from its high fluorescence quantum yield in aqueous solution, which is significantly quenched when it is incorporated into a nucleic acid duplex.[1][2][3] This quenching is exquisitely sensitive to base stacking interactions with neighboring nucleobases, making 2-AP an exceptional reporter on the conformational state of DNA and RNA.[4][5] Its absorption maximum is sufficiently red-shifted from that of the natural bases, allowing for selective excitation without interference.

Core Principles: Photophysics of this compound

The fluorescence of 2-AP is governed by its electronic structure and its interactions with the surrounding microenvironment. In aqueous solution, 2-AP exhibits a high fluorescence quantum yield and a relatively long fluorescence lifetime. However, upon incorporation into a nucleic acid sequence, these properties are dramatically altered.

Fluorescence Quenching: The primary phenomenon exploited in 2-AP studies is fluorescence quenching. This reduction in fluorescence intensity and lifetime is primarily caused by base stacking interactions with adjacent purine and pyrimidine (B1678525) bases. The mechanism of quenching is complex and can involve both static and dynamic processes, including photoinduced electron transfer. The degree of quenching is highly dependent on the identity of the neighboring bases and the local helical structure, providing a sensitive measure of conformational changes.

Environmental Sensitivity: The fluorescence of 2-AP is also sensitive to solvent polarity and hydrogen bonding. Changes in the local environment, such as those induced by protein binding or drug intercalation, can alter the hydration shell and electrostatic interactions around the 2-AP probe, leading to detectable changes in its fluorescence signal.

Quantitative Photophysical Data

The following tables summarize key quantitative data for this compound, providing a reference for experimental design and data analysis.

PropertyValueConditionsReference
Absorption Maximum (λmax, abs) ~303-310 nmIn aqueous solution
Emission Maximum (λmax, em) ~370 nmIn aqueous solution
Quantum Yield (Φf) 0.68In aqueous solution
Fluorescence Lifetime (τ) ~10-12 nsIn aqueous solution (monoexponential decay)
EnvironmentTypical Fluorescence Lifetime ComponentsInterpretationReference
Single-stranded DNA/RNA Multi-exponential decay (ps to ns)Reflects a heterogeneous ensemble of stacked and unstacked conformations.
Double-stranded DNA/RNA Multi-exponential decay, dominated by short components (<1 ns)Indicates efficient quenching due to base stacking within the helix. The multiple components represent different local conformations and dynamics.
Protein-bound Nucleic Acid Can show increased lifetime and quantum yieldSuggests unstacking or a change in the local environment of the 2-AP probe upon protein binding.

Key Experimental Protocols

The successful application of 2-AP as a fluorescent probe relies on robust experimental design and execution. Below are detailed methodologies for key experiments.

Incorporation of this compound into Oligonucleotides

Principle: 2-AP is introduced into synthetic DNA or RNA oligonucleotides at specific positions using standard phosphoramidite (B1245037) chemistry.

Methodology:

  • Oligonucleotide Synthesis: Utilize an automated solid-phase DNA/RNA synthesizer.

  • Phosphoramidite Reagent: Employ the commercially available this compound phosphoramidite building block.

  • Coupling: During the desired coupling cycle, introduce the this compound phosphoramidite instead of the standard A, T, G, or C phosphoramidite.

  • Deprotection and Purification: Following synthesis, deprotect the oligonucleotide using standard protocols (e.g., ammonia (B1221849) or methylamine (B109427) treatment). Purify the 2-AP-labeled oligonucleotide using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity.

  • Quantification: Determine the concentration of the purified oligonucleotide using UV-Vis spectrophotometry, measuring the absorbance at 260 nm.

Steady-State Fluorescence Spectroscopy

Principle: This technique measures the average fluorescence intensity and emission spectrum of the 2-AP probe, providing insights into the overall conformation and environment of the nucleic acid.

Methodology:

  • Sample Preparation: Prepare samples of the 2-AP-labeled oligonucleotide in the desired buffer. Include control samples (e.g., the free 2-AP nucleoside, an unlabeled oligonucleotide).

  • Instrumentation: Use a spectrofluorometer.

  • Excitation: Set the excitation wavelength to selectively excite 2-AP (typically around 310 nm) to minimize background from natural bases.

  • Emission Scan: Record the fluorescence emission spectrum over a range of wavelengths (e.g., 330-450 nm).

  • Data Analysis: Compare the fluorescence intensity and emission maximum of the 2-AP-labeled oligonucleotide under different conditions (e.g., single-stranded vs. double-stranded, in the presence and absence of a binding partner). A decrease in intensity indicates quenching (e.g., duplex formation), while an increase can signify unstacking or a conformational change.

Time-Resolved Fluorescence Spectroscopy

Principle: This technique measures the fluorescence lifetime of 2-AP, providing detailed information about the dynamic environment and the different conformational states of the nucleic acid. The fluorescence decay of 2-AP in nucleic acids is often multi-exponential, reflecting a heterogeneous population of conformations.

Methodology:

  • Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system or a frequency-domain fluorometer.

  • Excitation: Excite the sample with a pulsed light source (e.g., a laser diode or a picosecond laser) at a wavelength selective for 2-AP.

  • Data Acquisition: Collect the fluorescence decay profile.

  • Data Analysis: Fit the decay curve to a multi-exponential decay model to extract the fluorescence lifetimes (τi) and their corresponding amplitudes (αi). The number of exponential components and their values provide insights into the different conformational sub-states and their relative populations.

Fluorescence Quenching Experiments

Principle: These experiments measure the accessibility of the 2-AP probe to external quenching agents, providing information about its solvent exposure and burial within the nucleic acid structure.

Methodology:

  • Quenching Agent: Use a suitable collisional quencher, such as acrylamide (B121943) or iodide ions.

  • Titration: Measure the steady-state fluorescence intensity of the 2-AP-labeled oligonucleotide in the presence of increasing concentrations of the quenching agent.

  • Data Analysis: Analyze the quenching data using the Stern-Volmer equation: F0/F = 1 + KSV[Q] where F0 and F are the fluorescence intensities in the absence and presence of the quencher [Q], respectively, and KSV is the Stern-Volmer quenching constant. A higher KSV value indicates greater accessibility of the 2-AP to the quencher and thus higher solvent exposure.

Applications in Research and Drug Development

The versatility of 2-AP as a fluorescent probe has led to its widespread application in various fields of nucleic acid research and drug discovery.

Studying DNA and RNA Structure and Dynamics

2-AP is extensively used to probe local conformational changes in DNA and RNA, such as helix-coil transitions, the formation of non-canonical structures like hairpins and quadruplexes, and the dynamics of loops and junctions. The sensitivity of 2-AP fluorescence to its local environment allows for the real-time monitoring of these structural transitions.

Investigating DNA-Protein Interactions

The binding of proteins to DNA often induces conformational changes in the nucleic acid, such as bending, unwinding, or base flipping. By placing a 2-AP probe at or near the protein binding site, these changes can be monitored through alterations in 2-AP fluorescence. This provides valuable information on the mechanism of protein-DNA recognition and the dynamics of the resulting complex.

High-Throughput Screening in Drug Discovery

The fluorescence properties of 2-AP make it an ideal tool for developing high-throughput screening (HTS) assays for the discovery of drugs that target nucleic acids or nucleic acid-protein interactions. A change in 2-AP fluorescence upon the binding of a small molecule can be used as a readout to identify potential drug candidates. For example, compounds that stabilize or destabilize a particular nucleic acid structure, or that inhibit a DNA-protein interaction, can be identified by their effect on the fluorescence of a strategically placed 2-AP probe.

Visualizations of Key Concepts and Workflows

To further elucidate the principles and applications of this compound, the following diagrams, generated using the DOT language, visualize key concepts and experimental workflows.

Structure of this compound vs. Adenine cluster_2AP This compound (2-AP) cluster_Adenine Adenine (A) 2AP_structure Adenine_structure

Caption: Comparison of the chemical structures of this compound and Adenine.

Incorporation of 2-AP into a DNA Duplex ssDNA Single-stranded DNA with 2-AP incorporated Duplex Hybridization with complementary strand ssDNA->Duplex Annealing Quenched 2-AP in duplex (Fluorescence Quenched) Duplex->Quenched

Caption: Schematic of 2-AP incorporation and fluorescence quenching upon duplex formation.

Mechanism of Fluorescence Quenching GroundState 2-AP (S0) ExcitedState 2-AP* (S1) GroundState->ExcitedState Excitation (hν) Fluorescence Fluorescence ExcitedState->Fluorescence Quenching Quenching (e.g., base stacking) ExcitedState->Quenching Fluorescence->GroundState Quenching->GroundState NonRadiative Non-radiative decay

Caption: Simplified Jablonski diagram illustrating fluorescence and quenching pathways for 2-AP.

Experimental Workflow for Studying DNA-Protein Interaction Start Start Prep Prepare 2-AP labeled DNA and protein Start->Prep Measure1 Measure baseline 2-AP fluorescence Prep->Measure1 AddProtein Add protein to DNA Measure1->AddProtein Measure2 Measure 2-AP fluorescence of DNA-protein complex AddProtein->Measure2 Analyze Analyze change in fluorescence Measure2->Analyze End End Analyze->End

Caption: A typical experimental workflow for investigating DNA-protein interactions using 2-AP.

Conclusion

This compound stands as a powerful and versatile fluorescent probe for elucidating the intricacies of nucleic acid biology. Its unique photophysical properties, coupled with its minimal structural perturbation, provide an unparalleled window into the conformational dynamics of DNA and RNA and their interactions with other molecules. By understanding the core principles and employing the robust experimental protocols outlined in this guide, researchers and drug development professionals can effectively harness the potential of 2-AP to advance our understanding of fundamental biological processes and accelerate the discovery of novel therapeutics.

References

2-Aminopurine: A Dual-Function Molecular Probe for Nucleic Acid Structure and Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopurine (2-AP) is a fluorescent purine (B94841) analog that serves as a structural and functional mimic of both adenosine (B11128) and guanosine (B1672433). This unique duality, combined with its intrinsic fluorescence, has established 2-AP as an indispensable tool in molecular biology, biochemistry, and drug discovery. Its ability to form distinct base pairs with thymine (B56734) and cytosine underlies its mutagenic properties, providing a classic model for studying DNA replication fidelity. Simultaneously, the sensitivity of its fluorescence to the local microenvironment makes it a powerful probe for investigating nucleic acid conformation, dynamics, and interactions with proteins and small molecules. This guide provides a comprehensive overview of 2-AP's properties, quantitative data on its behavior, detailed experimental protocols, and its applications in research and development.

Core Concepts: The Dual Analogy of this compound

This compound is a structural isomer of adenine (B156593) (6-aminopurine), differing only in the position of its exocyclic amino group.[1] This seemingly minor change grants it the ability to act as an analog for both adenine and guanine (B1146940).

  • As an Adenosine Analog: 2-AP readily forms a stable base pair with thymine (T) that resembles a canonical Watson-Crick pair.[2][3] However, the hydrogen bonding pattern is distinct, utilizing the O2 ketone of thymine rather than the O4 used in an A-T pair.[4] This pairing is the basis for its incorporation into DNA opposite thymine during replication.

  • As a Guanosine Analog: The amino group at the 2-position, which is also present in guanine, allows 2-AP to form a mispair with cytosine (C).[5] This pairing can occur through a wobble geometry or via a protonated state and is generally less stable than the 2AP-T pair. It is this ambiguous pairing potential that is the primary source of its mutagenic activity.

Mutagenic Mechanism of this compound

2-AP is a classical chemical mutagen that primarily induces base-pair transitions (A:T ↔ G:C). Its mutagenic effect is a direct consequence of its ambiguous base-pairing capabilities during DNA replication and is influenced by cellular deoxyribonucleotide (dNTP) concentrations. The primary pathway for A:T to G:C transitions involves two rounds of DNA replication.

  • Incorporation: As a dATP analog, deoxy-2-aminopurine triphosphate (d2APTP) is incorporated by DNA polymerase into a new DNA strand, predominantly opposite a thymine residue in the template strand.

  • Mispairing: In a subsequent round of replication, the 2-AP now in the template strand can mispair with an incoming dCTP, acting as a guanine analog.

  • Transition: In the final round of replication, the newly incorporated cytosine directs the insertion of a guanine, completing the A:T to G:C transition.

Conversely, 2-AP can also induce G:C to A:T transitions, although typically at a lower frequency.

mutagenesis_pathway cluster_0 Replication Round 1: Incorporation cluster_1 Replication Round 2: Mispairing cluster_2 Replication Round 3: Transition Complete start A-T Base Pair incorp DNA Polymerase incorporates 2-AP opposite T start->incorp d2APTP result1 Original Strand: ...A... New Strand: ...T... Original Strand: ...T... New Strand: ...2AP... incorp->result1 replicate1 Template strand with 2-AP is replicated mispair 2-AP pairs with C (acts as G analog) replicate1->mispair dCTP result2 Original Strand: ...2AP... New Strand: ...C... Original Strand: ...A... New Strand: ...T... mispair->result2 replicate2 Strand with C is replicated final C pairs with G, completing the transition replicate2->final dGTP result3 G-C Base Pair final->result3

Figure 1. Mutagenic pathway of this compound leading to an A:T to G:C transition.

This compound as a Fluorescent Probe

The most powerful application of 2-AP in modern biochemistry is its use as an intrinsic fluorescent probe. Unlike the natural DNA and RNA bases, which are essentially non-fluorescent, 2-AP exhibits a significant fluorescence quantum yield.

This fluorescence is exquisitely sensitive to its local environment, particularly to stacking interactions with neighboring bases. When incorporated into a well-structured, double-helical nucleic acid, its fluorescence is highly quenched. Conversely, any conformational change that un-stacks the 2-AP from its neighbors—such as duplex melting, loop formation, DNA "breathing," or base-flipping by an enzyme—results in a dramatic increase in fluorescence intensity. This property allows researchers to monitor structural dynamics and molecular interactions in real-time.

fluorescence_workflow cluster_design Step 1: Probe Design & Synthesis cluster_exp Step 2: Experiment cluster_analysis Step 3: Data Analysis design Identify strategic site in DNA/RNA sequence synthesis Synthesize oligonucleotide with 2-AP at the chosen position design->synthesis prepare Prepare sample in appropriate buffer synthesis->prepare induce Induce conformational change (e.g., add protein, ligand, change temp.) prepare->induce measure Measure Fluorescence (Excitation ~310 nm, Emission ~370 nm) induce->measure compare Compare fluorescence intensity before and after change measure->compare state1 Quenched State (Low Fluorescence) => 2-AP is stacked in helix state1->compare state2 Unquenched State (High Fluorescence) => 2-AP is unstacked/exposed state2->compare conclusion Infer conformational change, binding event, or dynamics compare->conclusion

Figure 2. General experimental workflow for using 2-AP as a fluorescent probe.

Quantitative Data

Table 1: Photophysical Properties of this compound
PropertyValueReference
Fluorescence Quantum Yield (Φ)0.68 (in aqueous solution)
Excitation Maximum (λex)~305 - 310 nm
Emission Maximum (λem)~370 nm
Fluorescence Lifetime (τ)~10 ns (free in solution)
50 ps - 8 ns (in DNA)
Table 2: Relative Thermodynamic Stability of DNA Duplexes with 2-AP

The stability of a DNA duplex is sensitive to the presence of 2-AP. The following order of stability for central base pairs in an 11-mer duplex has been determined through spectroscopic and calorimetric studies.

Central Base PairRelative StabilityKey FindingReference
A·TMost StableCanonical Watson-Crick pair
2AP·T Slightly less stable than A·T
2AP·C Less stable than 2AP·T
2AP·A
2AP·G
A·CLeast StableMismatched pair
Note: The significantly higher stability of the 2AP·C mispair compared to the A·C mispair is thought to contribute to its mutagenic potential by allowing it to better escape proofreading mechanisms.

Experimental Protocols

Protocol 1: Steady-State Fluorescence Spectroscopy for DNA-Ligand Interaction
  • Objective: To monitor the conformational change in a 2-AP labeled DNA aptamer upon binding to its target ligand.

  • Materials:

    • DNA oligonucleotide with a site-specific 2-AP substitution (PAGE or HPLC purified).

    • Binding buffer (e.g., 20 mM HEPES, pH 7.6, 1 M NaCl, 10 mM MgCl₂, 5 mM KCl).

    • Ligand stock solution (e.g., glucose).

    • Fluorometer with temperature control.

    • 1x1 cm quartz fluorescence cuvette.

  • Methodology:

    • Sample Preparation: Dissolve the 2-AP labeled oligonucleotide in the binding buffer to a final concentration of 1 µM. To ensure proper folding, heat the solution to 95°C for 1 minute and then allow it to cool slowly to room temperature.

    • Baseline Measurement: Place 500 µL of the aptamer solution into the quartz cuvette. Set the fluorometer to excite at 310 nm and scan the emission from 360 nm to 450 nm. Record the initial fluorescence spectrum.

    • Titration: Sequentially add small aliquots of the concentrated ligand stock solution to the cuvette. After each addition, mix gently and allow the sample to equilibrate for 3 minutes.

    • Data Acquisition: Record the fluorescence emission spectrum after each addition.

    • Analysis: For each titration point, determine the peak fluorescence intensity at ~370 nm. Correct the intensity values for the dilution caused by adding the ligand. Plot the change in fluorescence intensity against the ligand concentration to determine binding parameters such as the dissociation constant (Kd).

Protocol 2: DNA Melting Temperature (Tm) Determination
  • Objective: To compare the thermal stability of a DNA duplex containing a 2AP·T pair versus a canonical A·T pair.

  • Materials:

    • Complementary DNA strands for forming the desired duplexes (one with A, one with 2-AP).

    • Buffer (e.g., 10 mM Phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0).

    • Spectrophotometer or Fluorometer equipped with a programmable temperature controller.

  • Methodology:

    • Duplex Formation: Prepare 2 µM solutions of each duplex by mixing equimolar amounts of the complementary strands in the buffer. Anneal by heating to 85°C for 5 minutes and cooling slowly to room temperature.

    • Measurement Setup: Place the sample in the instrument.

      • For UV-Vis absorbance: Monitor the absorbance at 260 nm.

      • For fluorescence: Excite at 310 nm and monitor the emission at 370 nm.

    • Thermal Denaturation: Program the temperature controller to increase the temperature from 25°C to 95°C at a rate of 0.5°C per minute. Record the signal at each temperature increment.

    • Data Analysis: Plot the absorbance or fluorescence signal versus temperature. Fit the data to a sigmoidal curve. The Tm is the temperature at the midpoint of the transition, where 50% of the duplex is denatured.

Applications in Research and Drug Development

  • Probing Enzyme Mechanisms: 2-AP is widely used to study the intricate mechanisms of DNA polymerases, including nucleotide binding and incorporation, proofreading, and fidelity. It is also invaluable for investigating base-flipping by DNA repair enzymes and methyltransferases.

  • Investigating RNA Folding: The sensitivity of 2-AP allows for the real-time tracking of complex RNA folding pathways, including the ligand-induced conformational changes in riboswitches.

  • Drug-Nucleic Acid Interactions: 2-AP fluorescence provides a powerful assay to characterize the binding affinity, kinetics, and mechanism of small molecules and antibiotics that target DNA or RNA.

  • Inhibitor Development: Derivatives of the this compound scaffold itself are being actively explored as therapeutic agents. For example, substituted 2-aminopurines have been designed as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2), a target in triple-negative breast cancer.

Conclusion

This compound stands out as a uniquely versatile molecule in nucleic acid research. Its identity as both an adenosine and guanosine analog provides the foundation for its use as a potent mutagen, offering fundamental insights into the mechanisms of DNA replication and repair. This same structural ambiguity, however, is overshadowed by its utility as a fluorescent reporter. The ability to substitute 2-AP for a natural base with minimal structural perturbation, combined with the extreme sensitivity of its fluorescence to local conformation, provides a window into the dynamic world of nucleic acids. From elucidating enzyme mechanisms to screening for new drugs, 2-AP continues to be a core component of the molecular biologist's toolkit, enabling discoveries at the heart of genetic and cellular processes.

References

Solvent Effects on the Photophysics of 2-Aminopurine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopurine (2-AP), a fluorescent analog of adenine, is a powerful probe for investigating the structure, dynamics, and interactions of nucleic acids. Its fluorescence properties are highly sensitive to the local microenvironment, making it an invaluable tool in drug development and molecular biology research. Understanding the influence of solvent on the photophysical behavior of 2-AP is critical for the accurate interpretation of experimental data. This technical guide provides an in-depth analysis of the solvent effects on 2-AP photophysics, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying photophysical processes.

The fluorescence of 2-AP is significantly influenced by solvent polarity and hydrogen-bonding capabilities. Generally, its fluorescence quantum yield and lifetime decrease in nonpolar solvents compared to polar, protic environments like water.[1][2][3] This phenomenon is primarily attributed to the relative energies of its lowest singlet excited states, the fluorescent ππ* state and a non-emissive nπ* state.

Core Photophysical Principles

The photophysical behavior of 2-AP is governed by the interplay between its electronically excited states. Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or S₂). The subsequent de-excitation pathways determine the observed fluorescence.

In polar, protic solvents such as water, the nπ* state is destabilized and lies at a higher energy than the ππ* state. This energy gap disfavors non-radiative decay pathways like intersystem crossing, leading to a high fluorescence quantum yield.[1] Conversely, in nonpolar solvents, the nπ* state is stabilized relative to the ππ* state, bringing them closer in energy. This proximity enhances the rate of intersystem crossing to the triplet state, providing an efficient non-radiative decay channel and thus quenching the fluorescence.[1]

Hydrogen bonding also plays a crucial role. While some studies suggest that specific hydrogen bonding with water has a negligible effect on the quantum yield and emission wavelength, others indicate that the local hydrogen bonding patterns of the first few solvent water molecules can significantly control the fluorescence lifetime.

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters of this compound and its riboside derivative in various solvents. These data are essential for calibrating experimental systems and for the quantitative analysis of 2-AP fluorescence in different environments.

Table 1: Photophysical Properties of this compound (2-AP) in Various Solvents

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_f)Lifetime (τ, ns)
Water80.1~305~370~60000.6810.6 - 12
Ethanol24.6---0.475.8
Acetonitrile37.5---0.26-
Dioxane2.2--~2000 cm⁻¹ shift from polar~0.14 (fivefold reduction from water)-
Cyclohexane2.0---0.010 (for 9-ethyl-2-aminopurine)-

Table 2: Fluorescence Lifetimes of this compound Tautomers and Riboside

CompoundSolventLifetime Component 1 (τ₁, ns)Lifetime Component 2 (τ₂, ns)Notes
2-APWater1113.5Attributed to 9H and 7H tautomers, respectively.
2-APEthanol--Biexponential decay observed.
2-AP RibosideWater10.6-Monoexponential decay, indicating a single emitting species.
2-AP RibosideEthanol5.8-Monoexponential decay.

Experimental Protocols

Accurate measurement of 2-AP photophysics relies on well-defined experimental protocols. Below are methodologies for steady-state and time-resolved fluorescence spectroscopy.

Steady-State Fluorescence Measurements

Objective: To determine the absorption and emission spectra, and the fluorescence quantum yield of 2-AP in a given solvent.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 2-AP in the desired solvent.

    • Dilute the stock solution to a concentration where the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects. This is typically in the micromolar range.

  • Instrumentation:

    • Use a calibrated spectrophotometer for absorption measurements and a spectrofluorometer for fluorescence measurements.

  • Absorption Spectroscopy:

    • Measure the absorption spectrum over a range of approximately 220 nm to 400 nm to determine the absorption maximum (λ_abs).

  • Fluorescence Spectroscopy:

    • Excite the sample at its absorption maximum (e.g., ~305 nm in water).

    • Record the emission spectrum over a range of approximately 320 nm to 500 nm to determine the emission maximum (λ_em).

    • Ensure excitation and emission slits are set to an appropriate width (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Quantum Yield Determination:

    • The fluorescence quantum yield (Φ_f) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.54).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the 2-AP sample and the standard.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Time-Resolved Fluorescence Measurements

Objective: To determine the fluorescence lifetime(s) of 2-AP in a given solvent.

Methodology:

  • Sample Preparation:

    • Prepare samples as described for steady-state measurements.

  • Instrumentation:

    • Use a time-correlated single-photon counting (TCSPC) system.

    • The excitation source should be a pulsed laser or a light-emitting diode (LED) with a pulse duration significantly shorter than the expected fluorescence lifetime (e.g., picosecond laser). The excitation wavelength should be set to the absorption maximum of 2-AP.

    • The emission should be collected at the fluorescence maximum through a monochromator or a bandpass filter.

  • Data Acquisition:

    • Collect the fluorescence intensity decay profile until a sufficient number of counts are accumulated in the peak channel to ensure good statistical accuracy.

    • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

  • Data Analysis:

    • The fluorescence intensity decay data is fitted to a sum of exponential functions using deconvolution software, taking the IRF into account.

    • The decay is modeled by the equation: I(t) = Σ αᵢ * exp(-t / τᵢ) where αᵢ is the pre-exponential factor and τᵢ is the lifetime of the i-th component.

    • The goodness of the fit is evaluated by examining the weighted residuals and the chi-squared (χ²) value. For 2-AP riboside, a monoexponential decay is expected, while for 2-AP, a biexponential decay may be observed due to the presence of tautomers.

Visualizing Photophysical Pathways and Solvent Effects

The following diagrams, generated using the DOT language, illustrate the key photophysical processes of 2-AP and the influence of the solvent environment.

Jablonski_Diagram_2AP S0 S₀ (Ground State) S1 S₁ (¹ππ) S0->S1 Absorption S0_vib Vibrational Levels S1->S0 Fluorescence S1->S0 Internal Conversion (IC) S1_vib Vibrational Levels T1 T₁ S1->T1 Intersystem Crossing (ISC) S2 S₂ (¹nπ) S2->S1 Internal Conversion S2_vib Vibrational Levels T1->S0 Phosphorescence / Non-radiative decay

Caption: Jablonski diagram for this compound illustrating the primary photophysical pathways.

Solvent_Effects_on_2AP Polarity Solvent Polarity n_pi_star ¹nπ* State Energy Polarity->n_pi_star Increases Energy (Destabilizes) H_Bonding Hydrogen Bonding H_Bonding->n_pi_star Increases Energy Energy_Gap Energy Gap (ΔE) between ¹ππ* and ¹nπ ISC_Rate Intersystem Crossing (ISC) Rate Energy_Gap->ISC_Rate Decreases pi_pi_star ¹ππ State Energy n_pi_star->Energy_Gap Increases Quantum_Yield Fluorescence Quantum Yield (Φ_f) Lifetime Fluorescence Lifetime (τ) ISC_Rate->Quantum_Yield Increases ISC_Rate->Lifetime Increases

Caption: Influence of solvent properties on the photophysics of this compound.

Conclusion

References

Unraveling the Ambiguous Base Pairing of 2-Aminopurine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of 2-Aminopurine's Interaction with Thymine (B56734) and Cytosine for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (2-AP), a fluorescent analog of adenine, is a potent mutagen that has been instrumental in dissecting the mechanisms of DNA replication and mutagenesis. Its ability to ambiguously pair with both thymine and cytosine is the primary driver of its mutagenic effect, leading to A:T to G:C transition mutations.[1][2][3] This technical guide provides a comprehensive overview of the structural, thermodynamic, and kinetic aspects of this compound's base pairing with thymine and cytosine, offering valuable insights for researchers in molecular biology, chemical biology, and drug development.

The Dual Personality of this compound: Pairing with Thymine and Cytosine

This compound typically forms a stable Watson-Crick base pair with thymine, mimicking the natural A:T pair with two hydrogen bonds.[4][5][6] However, the mutagenic potential of 2-AP arises from its capacity to mispair with cytosine.[5][7] This mispairing is a crucial intermediate in the induction of transition mutations.[8] The exact nature of the 2-AP:C pair has been a subject of extensive research, with evidence pointing towards multiple possible structures, including a wobble base pair and a protonated Watson-Crick-like pair.[4][8]

Structural Basis of 2-AP Pairing

2-AP:Thymine (T) Pairing: The 2-AP:T base pair adopts a canonical Watson-Crick geometry, which is structurally similar to the adenine-thymine (A:T) base pair.[5][9] This pairing is non-mutagenic and is the preferred conformation during DNA replication.[4]

2-AP:Cytosine (C) Pairing: The pairing of 2-AP with cytosine is more complex and is the primary cause of its mutagenic activity.[5][7] Several models for the 2-AP:C mispair have been proposed:

  • Wobble Pairing: A neutral wobble structure can be formed with a single hydrogen bond.[4]

  • Protonated Base Pair: NMR studies have provided evidence for a protonated 2-AP:C base pair, where the addition of a proton allows for the formation of a second hydrogen bond, creating a more stable, Watson-Crick-like geometry.[5][10][11] This protonated form is considered a dominant species under physiological conditions.[5][10]

  • Rare Tautomer Model: An earlier hypothesis suggested that 2-AP or cytosine could adopt a rare imino tautomeric form to facilitate pairing, but experimental evidence has largely favored the protonated base pair model.[5][11][12]

The equilibrium between the neutral wobble and the protonated Watson-Crick structures of the 2-AP:C mispair has an apparent pKa value of 5.9-6.0.[8]

Quantitative Analysis of 2-AP Base Pairing

The fidelity of DNA polymerases in discriminating between the correct insertion of thymine and the incorrect insertion of cytosine opposite 2-AP is a key determinant of its mutagenic potency. Kinetic and thermodynamic studies have provided quantitative insights into these processes.

Parameter2-AP:T2-AP:CReference(s)
Relative Stability More stable than 2-AP:CLess stable than 2-AP:T[9]
Kinetic Discrimination
Km (for dNTP)Lower Km for dTTP insertionHigher Km for dCTP insertion[13][14]
Vmax (for dNTP)Similar Vmax for dTTP and dCTPSimilar Vmax for dTTP and dCTP[13][14]
Incorporation Ratio dTMP inserted ~22-25 times more frequently than dCMP opposite a template 2-APdCMP inserted ~22-25 times less frequently than dTMP opposite a template 2-AP[13][15]

Experimental Protocols for Studying 2-AP Base Pairing

A variety of biophysical and biochemical techniques are employed to investigate the intricacies of 2-AP base pairing.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

Objective: To determine the three-dimensional structure of DNA duplexes containing 2-AP:T and 2-AP:C pairs and to identify the hydrogen bonding patterns.

Methodology:

  • Oligonucleotide Synthesis: Synthesize DNA oligonucleotides with a site-specific this compound substitution. For the complementary strand, synthesize versions with either thymine or cytosine at the opposing position.

  • Sample Preparation: Dissolve the synthesized oligonucleotides in an appropriate NMR buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0) to form duplex DNA. For observing exchangeable imino and amino protons, the sample is dissolved in H₂O/D₂O (9:1) mixture.

  • NMR Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra.

    • 1D ¹H NMR: To observe the imino protons involved in hydrogen bonding, which resonate in the 10-15 ppm range.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). This is crucial for sequential assignment of protons along the DNA backbone and for identifying inter-base proton proximities that define the base pairing geometry.

    • 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the deoxyribose sugar rings.

  • Data Analysis and Structure Calculation:

    • Assign the observed NMR resonances to specific protons in the DNA duplex.

    • Use the distance restraints derived from NOESY data and torsion angle restraints from COSY data to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols.

    • Analyze the resulting structures to determine the hydrogen bonding pattern, base stacking, and overall helical parameters of the DNA containing the 2-AP pairs.

Fluorescence Spectroscopy to Monitor Conformational Dynamics

Objective: To study the local conformational changes in DNA and DNA-protein complexes induced by the presence of 2-AP and its pairing with T or C. 2-AP's fluorescence is highly sensitive to its local environment, particularly stacking interactions with neighboring bases.[9][16]

Methodology:

  • Sample Preparation: Prepare DNA duplexes containing 2-AP as described for NMR, dissolved in a suitable fluorescence buffer.

  • Steady-State Fluorescence:

    • Measure the fluorescence emission spectrum of 2-AP (excitation typically around 310-315 nm, emission maximum around 370 nm).

    • Fluorescence quenching is often observed when 2-AP is incorporated into a DNA duplex due to stacking with adjacent bases.[9] The degree of quenching can provide information about the stability of the helix and the local conformation.

  • Time-Resolved Fluorescence:

    • Measure the fluorescence lifetime of 2-AP using techniques like Time-Correlated Single Photon Counting (TCSPC).

    • The fluorescence decay of 2-AP in DNA is often multi-exponential, with different lifetime components corresponding to different conformational states (e.g., stacked vs. unstacked).[9]

  • Stopped-Flow Fluorescence:

    • To study the kinetics of conformational changes, for example, during the interaction of a DNA polymerase with a 2-AP containing DNA template.[16]

    • Rapidly mix the DNA with the protein and monitor the change in 2-AP fluorescence over time to determine the rates of binding and subsequent conformational transitions.

Enzyme Kinetic Assays for Measuring Polymerase Fidelity

Objective: To quantitatively measure the efficiency and fidelity of DNA polymerase in incorporating dTTP versus dCTP opposite a 2-AP in a template strand.

Methodology:

  • Primer Extension Assay:

    • Design a template-primer system: A DNA template containing a 2-AP at a specific position and a shorter, complementary primer that terminates just before the 2-AP.

    • Reaction Setup: Set up reactions containing the template-primer, a DNA polymerase, and varying concentrations of either dTTP or dCTP. One of the dNTPs is typically radiolabeled (e.g., [α-³²P]dNTP) for detection.

    • Incubation and Quenching: Initiate the reaction by adding the polymerase and incubate for a specific time. Quench the reaction with a stop solution (e.g., containing EDTA).

    • Gel Electrophoresis: Separate the products of the reaction (unextended primer and extended primer) using denaturing polyacrylamide gel electrophoresis.

    • Quantification: Visualize the gel using autoradiography or a phosphorimager and quantify the amount of extended primer.

  • Data Analysis:

    • Determine the initial velocity of the incorporation reaction at each dNTP concentration.

    • Plot the initial velocities against the dNTP concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax for the incorporation of both the correct (dTMP) and incorrect (dCMP) nucleotide.[13][14]

    • The fidelity of the polymerase can be expressed as the ratio of the incorporation efficiencies (Vmax/Km) for the correct versus the incorrect nucleotide.

Visualizing this compound Base Pairing and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the base pairing mechanisms and a typical experimental workflow.

G This compound Base Pairing Mechanisms cluster_AP_T 2-AP : Thymine (Watson-Crick) cluster_AP_C_wobble 2-AP : Cytosine (Wobble) cluster_AP_C_protonated 2-AP : Cytosine (Protonated) AP1 This compound T1 Thymine AP1->T1 H-bond AP1->T1 H-bond AP2 This compound C1 Cytosine AP2->C1 H-bond AP3 This compound C2 Cytosine (protonated) AP3->C2 H-bond AP3->C2 H-bond

Figure 1: Base pairing schemes of this compound.

G Primer Extension Assay Workflow Start Start Design Design Primer/Template (with 2-AP in template) Start->Design Setup Set up reactions: - P/T - Polymerase - dNTP (dTTP or dCTP) Design->Setup Incubate Incubate at optimal temperature Setup->Incubate Quench Quench reaction (e.g., with EDTA) Incubate->Quench Separate Separate products by denaturing PAGE Quench->Separate Visualize Visualize and quantify (e.g., Autoradiography) Separate->Visualize Analyze Determine Km and Vmax Visualize->Analyze End End Analyze->End

Figure 2: Workflow for a primer extension assay.

Conclusion and Future Directions

The study of this compound's ambiguous base pairing has been fundamental to our understanding of DNA replication fidelity and the molecular basis of mutagenesis. The ability to form both a stable pair with thymine and a mutagenic mispair with cytosine makes 2-AP an invaluable tool for probing the active sites of DNA polymerases and for studying DNA repair mechanisms. For drug development professionals, understanding the structural and energetic nuances of non-canonical base pairings can inform the design of novel nucleoside analogs as antiviral or anticancer agents. Future research will likely focus on single-molecule techniques to directly observe the dynamics of 2-AP pairing and mispairing during DNA replication in real-time, providing an even more detailed picture of this fascinating molecular dance.

References

Methodological & Application

Probing the Secrets of DNA: Using 2-Aminopurine to Illuminate Structure and Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Aminopurine (2-AP), a fluorescent analog of adenine (B156593), has emerged as an indispensable tool for elucidating the intricate structures and dynamic behaviors of DNA. Its unique photophysical properties, particularly its sensitivity to the local microenvironment, allow for real-time monitoring of conformational changes, DNA-protein interactions, and enzymatic activities with high precision. When incorporated into a DNA sequence, the fluorescence of 2-AP is significantly quenched by stacking interactions with neighboring bases.[1][2][3][4] Any process that alters this stacking, such as DNA melting, protein binding, or enzymatic modification, results in a detectable change in fluorescence intensity, providing a powerful spectroscopic handle to probe these events.[5] This document provides detailed application notes and experimental protocols for utilizing 2-AP in DNA research.

Core Principles of this compound Fluorescence

2-AP's utility as a probe stems from its high fluorescence quantum yield in aqueous solution, which is approximately 1000 times greater than that of the natural base adenine. This intrinsic fluorescence is highly sensitive to its immediate surroundings.

  • Fluorescence Quenching: Upon incorporation into a DNA helix, the fluorescence of 2-AP is substantially quenched due to base stacking interactions with adjacent nucleobases. This quenching forms the basis of its application, as any disruption to this stacked conformation leads to an increase in fluorescence.

  • Environmental Sensitivity: The fluorescence emission of 2-AP is also influenced by the polarity of its environment. Changes in solvent accessibility, which can occur during DNA conformational transitions, can be monitored through shifts in its emission spectrum.

  • Minimal Perturbation: The substitution of adenine with 2-AP introduces minimal structural perturbation to the DNA double helix, ensuring that the observed dynamics are representative of the native molecule. However, it's worth noting that single 2-AP substitutions can slightly decrease the melting temperature of DNA duplexes.

Applications of this compound in DNA Research

The versatility of 2-AP allows for its application in a wide range of studies concerning DNA structure and function.

Monitoring DNA Melting and Hybridization

The transition of double-stranded DNA (dsDNA) to single-stranded DNA (ssDNA) during melting disrupts the base stacking, leading to a significant increase in 2-AP fluorescence. This property can be exploited to determine the melting temperature (Tm) of DNA duplexes and to study the kinetics of DNA hybridization.

Investigating DNA-Protein Interactions

The binding of proteins to DNA often induces localized conformational changes, such as bending or unwinding, which can alter the stacking of 2-AP with its neighbors. This results in a change in fluorescence that can be used to monitor binding events and determine binding affinities (Kd).

Probing Enzymatic Activity on DNA

Enzymes that modify DNA, such as DNA methyltransferases and DNA polymerases, often cause significant structural rearrangements in their substrate.

  • Base Flipping: A dramatic example is "base flipping," where an enzyme flips a target base out of the DNA helix for modification. Replacing the target base or an adjacent base with 2-AP allows for the direct observation of this process as a large increase in fluorescence.

  • DNA Polymerase Dynamics: 2-AP can be placed in the template or primer strand to monitor the conformational changes that occur within the DNA polymerase active site during nucleotide binding and incorporation.

Detecting DNA Mismatches and Damage

The presence of a mismatch or a lesion in the DNA can alter the local helical structure and dynamics. A 2-AP probe positioned near the site of interest can report on these structural perturbations through changes in its fluorescence properties.

Quantitative Data Summary

The following tables summarize key quantitative data derived from studies using this compound.

ParameterValueContextReference
Fluorescence Quantum Yield (in aqueous solution) ~0.68Free this compound ribonucleoside
Fluorescence Quantum Yield (in dsDNA) Significantly reducedQuenched by base stacking
Excitation Maximum ~303-315 nmAllows for selective excitation
Emission Maximum ~370 nmIn aqueous solution
Decrease in Duplex Melting Temperature (Tm) 3–10 °CPer 2-AP substitution
ApplicationMeasured ParameterTypical Value RangeNotes
DNA-Protein Binding Dissociation Constant (Kd)nM to µMDetermined by titrating protein against 2-AP labeled DNA
Enzyme Kinetics Rate Constants (k)Varies widelyStopped-flow fluorescence is often used for rapid kinetics
Base Flipping Fluorescence IncreaseSeveral-foldIndicates the extra-helical position of the 2-AP probe

Experimental Protocols

Here, we provide detailed protocols for key experiments utilizing this compound.

Protocol 1: Determination of DNA Melting Temperature (Tm) using 2-AP Fluorescence

Objective: To determine the melting temperature of a 2-AP labeled DNA duplex by monitoring the change in fluorescence as a function of temperature.

Materials:

  • 2-AP labeled DNA oligonucleotide

  • Complementary DNA oligonucleotide

  • Annealing Buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0)

  • Fluorometer with a temperature-controlled cuvette holder

Procedure:

  • Oligonucleotide Annealing:

    • Mix the 2-AP labeled oligonucleotide and its complementary strand in a 1:1.1 molar ratio in annealing buffer to a final concentration of 1 µM.

    • Heat the solution to 95°C for 5 minutes.

    • Allow the solution to cool slowly to room temperature over several hours to ensure proper annealing.

  • Fluorescence Measurement:

    • Place the annealed DNA sample in a quartz cuvette in the fluorometer.

    • Set the excitation wavelength to 310 nm and the emission wavelength to 370 nm.

    • Equilibrate the sample at a starting temperature (e.g., 20°C) for 5 minutes.

    • Record the fluorescence intensity.

    • Increase the temperature in increments of 1°C, allowing the sample to equilibrate for 1 minute at each temperature before recording the fluorescence.

    • Continue until the temperature is well above the expected Tm (e.g., 90°C).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The resulting curve will be sigmoidal. The melting temperature (Tm) is the temperature at which the fluorescence is halfway between the minimum (duplex) and maximum (single-stranded) values. This can be determined by finding the peak of the first derivative of the melting curve.

Protocol 2: Monitoring DNA-Protein Binding using Steady-State Fluorescence Titration

Objective: To determine the dissociation constant (Kd) for a protein binding to a 2-AP labeled DNA substrate.

Materials:

  • 2-AP labeled DNA duplex

  • Purified protein of interest

  • Binding Buffer (specific to the protein, e.g., 20 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, pH 7.5)

  • Fluorometer

Procedure:

  • Sample Preparation:

    • Prepare a solution of the 2-AP labeled DNA duplex at a fixed concentration (typically in the low nanomolar range, below the expected Kd) in the binding buffer.

  • Fluorescence Titration:

    • Place the DNA solution in a cuvette and record the initial fluorescence intensity (F0).

    • Add small aliquots of a concentrated stock of the protein to the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for 2-5 minutes.

    • Record the fluorescence intensity (F).

    • Continue the additions until the fluorescence signal saturates, indicating that all the DNA is bound by the protein.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF = F - F0) at each protein concentration.

    • Plot ΔF as a function of the total protein concentration.

    • Fit the data to a binding isotherm equation (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Protocol 3: Real-Time Monitoring of Enzymatic Activity using Stopped-Flow Fluorescence

Objective: To measure the pre-steady-state kinetics of an enzyme-catalyzed reaction on a 2-AP labeled DNA substrate.

Materials:

  • 2-AP labeled DNA substrate

  • Enzyme of interest (e.g., DNA methyltransferase, DNA polymerase)

  • Reaction Buffer (optimal for the enzyme's activity)

  • Stopped-flow instrument equipped with a fluorescence detector

Procedure:

  • Instrument Setup:

    • Set up the stopped-flow instrument according to the manufacturer's instructions.

    • Set the excitation wavelength to 315 nm and use a cutoff filter (e.g., 350 nm) for emission.

    • Equilibrate the instrument and syringes to the desired reaction temperature.

  • Sample Loading:

    • Load one syringe with the 2-AP labeled DNA substrate in the reaction buffer.

    • Load the other syringe with the enzyme in the same reaction buffer.

  • Kinetic Measurement:

    • Rapidly mix the contents of the two syringes. The instrument will trigger data acquisition upon mixing.

    • Monitor the change in 2-AP fluorescence over time. The time scale can range from milliseconds to seconds, depending on the reaction rate.

    • Collect multiple traces (shots) and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Fit the averaged kinetic trace to an appropriate kinetic model (e.g., single or double exponential) to extract the observed rate constants (kobs).

    • By performing the experiment at various substrate or enzyme concentrations, a detailed kinetic mechanism can be elucidated.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

DNA_Melting_Workflow cluster_prep Sample Preparation cluster_exp Fluorescence Measurement cluster_analysis Data Analysis Oligo_2AP 2-AP Labeled Oligo Anneal Anneal Oligo_2AP->Anneal Oligo_Comp Complementary Oligo Oligo_Comp->Anneal Duplex 2-AP DNA Duplex Anneal->Duplex Fluorometer Fluorometer with Temp Control Duplex->Fluorometer Measure Record Fluorescence vs. Temp Fluorometer->Measure Data Fluorescence Data Measure->Data Plot Plot F vs. T Data->Plot Derivative Calculate 1st Derivative Plot->Derivative Tm Determine Tm Derivative->Tm

Caption: Workflow for determining DNA melting temperature (Tm) using 2-AP.

Protein_Binding_Signaling DNA_Unbound 2-AP DNA (Low Fluorescence) Conformation_Change Conformational Change (Unstacking of 2-AP) DNA_Unbound->Conformation_Change + Protein Protein Binding Protein Protein->Conformation_Change DNA_Bound DNA-Protein Complex (High Fluorescence) Conformation_Change->DNA_Bound

Caption: Principle of monitoring DNA-protein binding with this compound.

Stopped_Flow_Workflow SyringeA Syringe A: 2-AP DNA Substrate Mixer Rapid Mixer SyringeA->Mixer SyringeB Syringe B: Enzyme SyringeB->Mixer ObservationCell Observation Cell (Fluorescence Detector) Mixer->ObservationCell DataAcquisition Data Acquisition (Fluorescence vs. Time) ObservationCell->DataAcquisition KineticAnalysis Kinetic Analysis (Rate Constants) DataAcquisition->KineticAnalysis

Caption: Experimental workflow for stopped-flow kinetics using 2-AP.

References

Application Notes and Protocols: 2-Aminopurine as a Probe for DNA Base Flipping by Methyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA methyltransferases (MTases) are crucial enzymes that catalyze the transfer of a methyl group to DNA, a process vital for gene regulation, DNA repair, and chromatin organization. A key mechanistic step for many MTases is "base flipping," where the target nucleotide is rotated out of the DNA helix and into the enzyme's catalytic pocket.[1][2][3] Understanding this dynamic process is essential for elucidating enzyme mechanisms and for the development of targeted inhibitors.

2-aminopurine (2-AP), a fluorescent analog of adenine, serves as a powerful tool for studying these conformational changes.[4][5] In its native state within the DNA double helix, the fluorescence of 2-AP is significantly quenched due to base stacking interactions.[3][4][6] Upon enzymatic base flipping, the 2-AP is moved into a new environment within the protein, leading to a dramatic increase in its fluorescence quantum yield.[1][2][3] This change in fluorescence provides a direct, real-time signal to monitor the binding and base-flipping events.[1][2][7]

These notes provide an overview of the application of 2-AP in studying DNA methyltransferases, including detailed protocols for experimental setup and data analysis.

Application Note 1: Principle of 2-AP as a Base Flipping Probe

The utility of 2-AP lies in its environmental sensitivity. The quantum yield of 2-AP is high in aqueous solution but is severely quenched when incorporated into a DNA duplex.[4][8] This quenching is primarily due to stacking interactions with neighboring bases.[3][5][6]

When a DNA methyltransferase binds to its recognition sequence containing a 2-AP substitution at the target base, it can induce a major conformational change:

  • Binding and Bending: The enzyme initially binds to the DNA, often inducing a bend or kink in the helix. This initial distortion may cause a small change in 2-AP fluorescence.[7]

  • Base Flipping: The enzyme then flips the target base (the 2-AP) completely out of the DNA helix and into its active site.

  • Fluorescence Enhancement: Freed from the quenching environment of the DNA stack, the flipped 2-AP base exhibits a significant increase in fluorescence intensity.[1][2][3] Studies with M.HhaI and M.TaqI methyltransferases have shown fluorescence enhancements of up to 54-fold and 13-fold, respectively, when 2-AP is positioned at the target site.[1][2][7]

This direct correlation between base flipping and fluorescence enhancement allows for real-time monitoring of the enzyme's structural dynamics.

G Mechanism of 2-AP Fluorescence Enhancement cluster_0 Initial State cluster_1 Flipped State DNA_unbound DNA Duplex with 2-AP (Fluorescence Quenched) DNA_bound Enzyme-DNA Complex (2-AP Flipped Out) DNA_unbound->DNA_bound Enzyme Binding & Base Flipping MTase Methyltransferase (MTase) MTase->DNA_bound Fluorescence Strong Fluorescence Signal DNA_bound->Fluorescence Results in

Caption: Mechanism of 2-AP fluorescence upon base flipping by a methyltransferase.

Application Note 2: Experimental and Drug Discovery Workflow

Utilizing 2-AP as a probe enables a robust workflow for studying enzyme kinetics, mechanism, and for high-throughput screening of potential inhibitors. The general workflow involves synthesizing a DNA probe, performing fluorescence-based assays, and analyzing the resulting data.

  • Probe Design & Synthesis: An oligonucleotide containing 2-AP at the specific methylation target site is synthesized and annealed to its complementary strand.

  • Assay Execution: The 2-AP labeled DNA is mixed with the methyltransferase enzyme. The reaction can be monitored in real-time (kinetic analysis) or after a set incubation period (steady-state analysis).

  • Inhibitor Screening: For drug discovery, the assay is performed in the presence of candidate inhibitor compounds. A compound that prevents base flipping will result in a suppressed fluorescence signal, indicating its potential as an inhibitor.

  • Data Analysis: The fluorescence data is used to determine key parameters such as binding affinity (Kd), kinetic rates of base flipping (k_flip), and inhibitor potency (IC50).

G Experimental and Drug Discovery Workflow A 1. Probe Synthesis - Synthesize Oligo with 2-AP - Anneal to form DNA duplex B 2. Assay Setup - Mix 2-AP DNA with MTase - Add Cofactor (e.g., SAH) A->B C 3. Add Test Compounds (For Inhibitor Screening) B->C D 4. Fluorescence Measurement - Steady-State or Stopped-Flow B->D Control Assay C->D Screening Assay E 5. Data Analysis - Determine Kd, k_flip, IC50 D->E F Hit Identification & Lead Optimization E->F

Caption: Workflow for using 2-AP to study MTases and screen for inhibitors.

Quantitative Data Summary

The fluorescence properties of 2-AP are highly dependent on its local environment. The following table summarizes typical quantitative data observed in these experiments.

ParameterConditionTypical ValueReference
Quantum Yield (Φ) Free 2-AP Riboside (in water)~0.68[8]
2-AP in dsDNA (stacked)0.01 - 0.1 (highly variable)[4][5]
2-AP flipped by M.HhaI~0.5 (dramatically increased)[1][2]
Fluorescence Lifetime (τ) Free 2-AP (in water)~10 ns (single exponential)[6]
2-AP in dsDNAMulti-exponential (50 ps - 8 ns)[6]
Fluorescence Increase M.HhaI with target 2-AP DNA54-fold[1][2][3]
M.TaqI with target 2-AP DNA13-fold[1][2][7]
Excitation / Emission λ Typical WavelengthsEx: ~310-315 nm / Em: ~370 nm[4]

Experimental Protocols

Protocol 1: Preparation of 2-AP Labeled DNA Duplex
  • Oligonucleotide Synthesis:

    • Synthesize single-stranded DNA oligonucleotides, one containing the 2-AP modification (e.g., using this compound-2'-deoxyriboside CE Phosphoramidite) and the other being the complementary strand.[9]

    • The 2-AP should be placed at the target nucleotide position within the MTase recognition sequence.

    • Purify the synthesized oligonucleotides using High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to ensure high purity.[10]

  • Annealing to Form Duplex:

    • Resuspend the purified, complementary single strands in an appropriate annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA).

    • Mix the strands in a 1:1.1 molar ratio (2-AP strand to complementary strand).[7]

    • Heat the mixture to 95°C for 3-5 minutes.

    • Allow the mixture to cool slowly to room temperature over several hours to ensure proper annealing.

    • Confirm duplex formation using native PAGE or by measuring the UV absorbance hyperchromicity. The final concentration can be determined by UV-Vis spectroscopy.

Protocol 2: Steady-State Fluorescence Measurements

This protocol is suitable for determining equilibrium binding constants (Kd) or for endpoint inhibitor screening.

  • Reaction Setup:

    • Prepare a reaction buffer suitable for the specific MTase (e.g., 10 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.1 mM EDTA, 10% glycerol, and 7 mM 2-mercaptoethanol).[11]

    • In a quartz micro-cuvette, add the annealed 2-AP DNA duplex to a final concentration of 50-250 nM.

    • To initiate the reaction, add the purified MTase enzyme. For titrations, add increasing concentrations of the enzyme to a series of cuvettes.

    • Include the cofactor S-adenosyl-L-homocysteine (SAH), a non-reactive analog of the methyl donor S-adenosyl-methionine (SAM), to trap the enzyme in the flipped conformation. A typical concentration is 50 µM.[7]

  • Fluorescence Measurement:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for 5-10 minutes to allow binding to reach equilibrium.[11]

    • Place the cuvette in a fluorometer.

    • Set the excitation wavelength to ~315 nm and record the emission spectrum from ~340 nm to ~450 nm. The emission maximum for 2-AP is typically around 370 nm.[11]

    • Record the fluorescence intensity at 370 nm.

  • Data Analysis (for Kd):

    • Subtract the background fluorescence of the DNA alone from all readings.

    • Plot the change in fluorescence intensity (ΔF) against the MTase concentration.

    • Fit the resulting binding isotherm to a suitable binding equation (e.g., a quadratic equation for tight binding) to determine the dissociation constant (Kd).

Protocol 3: Stopped-Flow Kinetic Analysis

This protocol allows for the measurement of the pre-steady-state kinetics of base flipping, providing rate constants for the conformational change.[12][13]

  • Instrument and Reagent Preparation:

    • Use a stopped-flow instrument equipped with a fluorescence detector.[12][14]

    • Prepare two syringes for rapid mixing:

      • Syringe A: Purified MTase enzyme in reaction buffer.

      • Syringe B: 2-AP labeled DNA duplex in the same reaction buffer.

    • The concentrations should be 2x the desired final concentration (e.g., 0.8 µM MTase and 0.12 µM DNA for final concentrations of 0.4 µM and 0.06 µM, respectively).[13]

    • Ensure all solutions are degassed and equilibrated to the desired reaction temperature.

  • Data Acquisition:

    • Set the instrument's excitation wavelength to ~315 nm and use a cutoff filter (e.g., >360 nm) for the emission channel.

    • Rapidly mix the contents of Syringe A and Syringe B. This triggers the data acquisition.

    • Monitor the increase in fluorescence intensity over time, typically on a millisecond to second timescale.[12]

    • Collect multiple (5-10) kinetic traces and average them to improve the signal-to-noise ratio.

  • Data Analysis (for k_flip):

    • The averaged kinetic trace will show a rapid increase in fluorescence that plateaus as the flipping reaction reaches completion.

    • Fit the trace to a single or double exponential equation:

      • F(t) = F₀ + A₁exp(-k_obs₁t) + A₂exp(-k_obs₂t)

    • The observed rate constant(s) (k_obs) represent the rate of base flipping. The dependence of k_obs on enzyme concentration can be further analyzed to dissect individual steps of the binding and flipping mechanism.

References

Application Notes and Protocols for Time-Resolved Fluorescence Measurements of 2-Aminopurine in DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-aminopurine (2-AP), a fluorescent analog of adenine, for studying the structure, dynamics, and interactions of DNA. The intrinsic fluorescence of natural DNA bases is too low for practical use, making fluorescent probes like 2-AP invaluable tools.[1] 2-AP's fluorescence is highly sensitive to its local environment, particularly to stacking interactions with neighboring bases, making it an exceptional probe for conformational changes in DNA.[2][3][4] When incorporated into a DNA duplex, the fluorescence of 2-AP is significantly quenched.[2][5] Perturbations to the DNA structure, such as those caused by protein binding, enzyme activity, or changes in solution conditions, can alter this quenching, providing insights into these processes.[5][6]

Time-resolved fluorescence measurements, particularly Time-Correlated Single-Photon Counting (TCSPC), are powerful techniques to analyze the fluorescence decay of 2-AP.[7] The fluorescence decay of 2-AP in DNA is often complex and multi-exponential, with different lifetime components corresponding to distinct conformational states of the probe, such as stacked and unstacked states.[2][8] Analysis of these decay parameters offers a more detailed understanding of DNA dynamics compared to steady-state fluorescence intensity measurements alone.[6]

Key Applications:

  • Probing DNA Conformation and Dynamics: Characterizing local DNA structure, flexibility, and conformational changes.[6][9]

  • Investigating DNA-Protein Interactions: Monitoring binding events and enzyme-induced structural perturbations in DNA.[6][8][10]

  • Studying DNA Repair Mechanisms: Observing the action of DNA repair enzymes, such as base flipping.[5][11]

  • Characterizing Abasic Sites: Examining the structural and dynamic effects of abasic sites in DNA.[8]

  • Screening for Drug Candidates: Assessing the binding of small molecules to DNA targets.

Quantitative Data Summary

The fluorescence lifetime of 2-AP is a key parameter obtained from time-resolved measurements. It provides information about the local environment of the probe. The following tables summarize typical fluorescence lifetime values for 2-AP in various contexts.

Table 1: Fluorescence Lifetimes of this compound (2-AP) in Different Environments

EnvironmentTypical Lifetime ComponentsInterpretationReferences
Free 2-AP in aqueous solution~10-12 ns (single exponential)Unquenched, solvent-exposed 2-AP.[2][3][12]
2-AP in duplex DNA (stacked)Very short: ~50-100 psHighly efficient quenching due to stacking with adjacent bases.[2][5][11]
Short: < 0.4 nsPredominant state for 2-AP in unbound DNA.[12]
Intermediate: 1-5 nsPartially stacked or dynamic states.[8]
2-AP in duplex DNA (unstacked)Long: ~7-11 ns2-AP is transiently or permanently unstacked and exposed to the solvent.[2][11][12]
2-AP in enzyme-DNA complexVariable; often shows an increase in the long lifetime component.Indicates perturbation of the DNA structure and unstacking of the 2-AP base upon enzyme binding.[5][11]

Table 2: Factors Influencing 2-AP Fluorescence Quenching and Lifetime

FactorObservationMechanismReferences
Neighboring Bases Quenching efficiency varies with the identity of the adjacent bases. Purines (G, A) are generally more efficient quenchers than pyrimidines (C, T).Static quenching due to mixing of molecular orbitals with purines; dynamic quenching with pyrimidines due to the formation of a dark excited state.[2][13]
Temperature Increased temperature can lead to decreased stacking and increased fluorescence.Temperature-dependent equilibrium between stacked and unstacked states.[8]
Solvent Nonpolar solvents can decrease the fluorescence lifetime and quantum yield.Changes in the polarity of the microenvironment.[4]
Buffer Composition Phosphate, MOPS, and HEPES buffers can quench 2-AP fluorescence, while TRIS has a negligible effect.Potential for excited-state interactions and transient complex formation.[14][15]
Divalent Cations (e.g., Mg²⁺) Can increase fluorescence intensity at abasic sites.Metal ion-induced conformational changes.[8]

Experimental Protocols

Protocol 1: Sample Preparation for Time-Resolved Fluorescence Measurements
  • Oligonucleotide Synthesis: Synthesize DNA oligonucleotides containing 2-AP at the desired position using standard phosphoramidite (B1245037) solid-phase synthesis methods.[8]

  • Purification: Purify the synthesized oligonucleotides using high-performance liquid chromatography (HPLC) to ensure high purity.

  • Duplex Annealing: To form duplex DNA, mix the 2-AP containing strand with its complementary strand in a 1:1.2 molar ratio (a slight excess of the non-labeled strand ensures complete hybridization).[12]

  • Annealing Procedure:

    • Dissolve the oligonucleotides in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.5).[8][12] Note: Avoid buffers known to quench 2-AP fluorescence, such as phosphate, unless they are required for the experimental system.[14][15]

    • Heat the solution to 95°C for 5 minutes.

    • Slowly cool the solution to room temperature over several hours to allow for proper annealing.

  • Sample Concentration: Prepare the final sample at a concentration suitable for fluorescence measurements, typically in the low micromolar range (e.g., 1 µM), to avoid inner filter effects.[8]

  • Degassing (Optional but Recommended): Degas the sample to remove dissolved oxygen, which can quench fluorescence.

Protocol 2: Time-Resolved Fluorescence Measurement using TCSPC
  • Instrumentation Setup:

    • Use a TCSPC spectrometer.[7]

    • Excitation Source: A pulsed laser or LED with an excitation wavelength typically between 310 nm and 337 nm.[8][10][16]

    • Emission Wavelength: Collect fluorescence emission at the peak, typically around 370 nm, or over a range of wavelengths to detect any spectral shifts.[1][5][8]

    • Polarizers: Use polarizers in the excitation and emission paths for anisotropy measurements if desired.[10]

  • Instrument Response Function (IRF) Measurement:

    • Measure the IRF of the system using a scattering solution like Ludox or a frosted quartz plate.[5] The full width at half maximum (FWHM) of the IRF determines the time resolution of the instrument, which is typically around 30-50 ps.[5][7]

  • Data Acquisition:

    • Acquire the fluorescence decay curve of the 2-AP labeled DNA sample.

    • Collect data until a sufficient number of counts are in the peak channel (e.g., 10,000-20,000 counts) to ensure good statistical accuracy.

    • Measure the decay of a buffer blank to account for any background fluorescence.

  • Data Analysis:

    • Subtract the background decay from the sample decay.

    • Perform deconvolution of the sample decay with the IRF.

    • Fit the fluorescence decay data to a multi-exponential decay model: ngcontent-ng-c4139270029="" _nghost-ng-c3278073658="" class="inline ng-star-inserted">

      I(t)=iAiexp(t/τi)I(t) = \sum{i} A_i \exp(-t/\tau_i)I(t)=∑i​Ai​exp(−t/τi​)
      where
      AiA_iAi​
      is the fractional amplitude and
      τi\tau_iτi​
      is the fluorescence lifetime of the i-th component.[5]

    • Use global analysis if data is collected at multiple emission wavelengths, fitting all decays simultaneously with shared lifetime components (

      τi\tau_iτi​
      ).[5]

    • The goodness of fit is typically evaluated by examining the weighted residuals and the chi-squared (

      χ2\chi^2χ2
      ) value.

Visualizations

Experimental_Workflow Experimental Workflow for 2-AP Time-Resolved Fluorescence cluster_prep Sample Preparation cluster_acq Data Acquisition (TCSPC) cluster_analysis Data Analysis cluster_output Output Oligo_Synth Oligonucleotide Synthesis with 2-AP Purification HPLC Purification Oligo_Synth->Purification Annealing Duplex Annealing Purification->Annealing Concentration Concentration Adjustment Annealing->Concentration Excitation Pulsed Laser Excitation (e.g., 320 nm) Concentration->Excitation Introduce Sample IRF Measure Instrument Response Function (IRF) IRF->Excitation Emission Collect Emission (e.g., 370 nm) Excitation->Emission Decay_Acq Acquire Fluorescence Decay Emission->Decay_Acq Deconvolution Deconvolution with IRF Decay_Acq->Deconvolution Fitting Multi-exponential Fit Deconvolution->Fitting Interpretation Interpret Lifetimes & Amplitudes Fitting->Interpretation Conformational_Dynamics DNA Conformational Dynamics Interpretation->Conformational_Dynamics Binding_Kinetics Protein Binding Information Interpretation->Binding_Kinetics

Caption: Workflow for time-resolved fluorescence measurements of 2-AP in DNA.

Quenching_Mechanism Principle of 2-AP Fluorescence as a DNA Structural Probe cluster_states 2-AP States in DNA cluster_properties Observed Fluorescence Properties Unstacked Unstacked 2-AP (e.g., ssDNA, distorted duplex) High_Fluorescence High Fluorescence Intensity Long Lifetime (~10 ns) Unstacked->High_Fluorescence Results in Stacked Stacked 2-AP (in stable duplex) Stacked->Unstacked causes transition Low_Fluorescence Low Fluorescence Intensity Short Lifetime (<1 ns) Stacked->Low_Fluorescence Results in Perturbation Structural Perturbation (e.g., Protein Binding, Melting) Perturbation->Stacked

Caption: 2-AP fluorescence is quenched by stacking, probing DNA structure.

References

Application Notes and Protocols for Incorporating 2-Aminopurine into Oligonucleotides via Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopurine (2AP) is a fluorescent analog of adenine (B156593) and guanine, making it a powerful tool for investigating the structure, dynamics, and interactions of nucleic acids.[1][2] Its incorporation into oligonucleotides at specific sites allows for sensitive probing of local environments through fluorescence spectroscopy. When incorporated into a DNA or RNA strand, the fluorescence of 2AP is significantly quenched by stacking interactions with neighboring bases, making it highly sensitive to conformational changes.[3][4][5] This property has been widely exploited in studies of DNA-protein interactions, DNA repair mechanisms, and the development of nucleic acid-based diagnostics and therapeutics.

These application notes provide a comprehensive guide to the incorporation of this compound into oligonucleotides using standard solid-phase synthesis techniques. Detailed protocols for synthesis, deprotection, and purification are provided, along with data on the properties of 2AP-modified oligonucleotides.

Data Presentation

Coupling Efficiency of this compound Phosphoramidite (B1245037)

Table 1: Factors Influencing Phosphoramidite Coupling Efficiency

ParameterRecommendationImpact on Efficiency
Phosphoramidite Purity Use high-purity, freshly prepared or properly stored phosphoramidites.Impurities or degradation products can significantly lower coupling yields.
Activator Use an appropriate activator such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).The choice of activator can influence coupling kinetics and overall efficiency.
Coupling Time Optimize coupling time (typically 30-120 seconds for standard phosphoramidites).Insufficient time leads to incomplete coupling, while excessive time can lead to side reactions.
Reagent Concentration Use appropriate excess of phosphoramidite and activator.A sufficient excess drives the reaction to completion.
Anhydrous Conditions Maintain strictly anhydrous conditions throughout the synthesis.Moisture hydrolyzes phosphoramidites, reducing the amount available for coupling.
Deprotection of this compound Modified Oligonucleotides

Following solid-phase synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate (B84403) backbone must be removed. The choice of deprotection method depends on the other modifications present in the oligonucleotide.

Table 2: Comparison of Common Deprotection Methods

Deprotection ReagentTemperature (°C)TimeSuitability for 2AP OligosNotes
Ammonium (B1175870) Hydroxide (B78521) (conc.) 558-16 hoursSuitableStandard, but slower method.
AMA (Ammonium Hydroxide/Methylamine 1:1) 6510-15 minutesSuitableRapid deprotection. Requires acetyl-protected dC to avoid side reactions.
Potassium Carbonate (0.05 M in Methanol) Room Temperature4-6 hoursSuitable for ultra-mild deprotectionUsed for oligonucleotides with very sensitive modifications. Requires base-labile protecting groups on standard bases (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).
Thermodynamic Stability of DNA Duplexes Containing this compound

The incorporation of this compound can influence the thermal stability of DNA duplexes. The effect is dependent on the base it is paired with and the neighboring sequences.

Table 3: Thermodynamic Parameters of 11-mer DNA Duplexes with a Central X•Y Pair

Central Base Pair (X•Y)Melting Temperature (Tm, °C) at 1M NaCl
A•T51.2
2AP•T 48.5
2AP•C 40.8
A•C (mismatch)33.5
2AP•A 39.6
2AP•G 38.1

Sequence context: 5'-d(GCATGCX GCATG)-3' paired with 5'-d(CATGCY GCATGC)-3'

Fluorescence Properties of this compound in DNA

The fluorescence quantum yield of this compound is highly sensitive to its local environment, particularly the stacking interactions with adjacent bases.

Table 4: Relative Fluorescence Quantum Yield of this compound in Single-Stranded DNA

Trinucleotide SequenceRelative Quantum Yield (Φ/Φ2AP)
T(2AP)T~0.30
C(2AP)C~0.15
A(2AP)A~0.10
G(2AP)G~0.05

Data are approximate and can vary with sequence context and experimental conditions. Φ2AP is the quantum yield of free this compound deoxyriboside. The quantum yield of this compound free in solution is high (around 0.68), but this is significantly reduced upon incorporation into DNA due to quenching by neighboring bases.

Experimental Protocols

Solid-Phase Synthesis of this compound Containing Oligonucleotides

This protocol outlines the standard procedure for incorporating a this compound residue into an oligonucleotide using an automated DNA synthesizer.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Standard DNA phosphoramidites (dA, dC, dG, dT)

  • This compound-CE Phosphoramidite

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in acetonitrile)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

Protocol:

  • Synthesizer Preparation: Ensure the DNA synthesizer is clean, and all reagent lines are primed with fresh, anhydrous reagents.

  • Phosphoramidite Preparation: Dissolve the this compound phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M). Install the phosphoramidite vials on the synthesizer.

  • Synthesis Program: Program the desired oligonucleotide sequence into the synthesizer, specifying the position for this compound incorporation.

  • Synthesis Cycle: The automated synthesis proceeds through a series of cycles, one for each nucleotide addition. The key steps in each cycle are:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide on the solid support.

    • Coupling: Activation of the incoming phosphoramidite (e.g., this compound phosphoramidite) and its reaction with the 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate triester.

  • Final Deblocking: After the final coupling step, the terminal 5'-DMT group can be either removed (DMT-off) or left on (DMT-on) for purification purposes.

  • Cleavage and Deprotection: Proceed to the cleavage and deprotection protocol (see Section 3.2).

Solid_Phase_Synthesis_Workflow Start Start: CPG with first nucleoside Deblocking Deblocking: Remove 5'-DMT Start->Deblocking Coupling Coupling: Add 2AP (or other) Phosphoramidite Deblocking->Coupling Capping Capping: Block unreacted chains Coupling->Capping Oxidation Oxidation: Phosphite to Phosphate Capping->Oxidation Cycle Repeat Cycle for each nucleotide Oxidation->Cycle Cycle->Deblocking Next nucleotide End End: Full-length oligonucleotide on CPG Cycle->End Final nucleotide

Figure 1. Solid-phase synthesis cycle for oligonucleotide synthesis.
Cleavage and Deprotection using AMA

This protocol describes a rapid method for cleaving the oligonucleotide from the solid support and removing protecting groups using an AMA solution.

Materials:

  • Oligonucleotide bound to CPG support in a synthesizer column or vial

  • AMA solution (1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine)

  • Heating block or water bath

  • Microcentrifuge tubes

  • Vacuum concentrator

Protocol:

  • Transfer the CPG support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

  • Add 1.5 mL of freshly prepared AMA solution to the vial.

  • Seal the vial tightly and incubate at 65°C for 10-15 minutes.

  • Allow the vial to cool to room temperature.

  • Carefully transfer the supernatant, which contains the cleaved and deprotected oligonucleotide, to a new microcentrifuge tube.

  • Wash the CPG support with 0.5 mL of 50% acetonitrile in water and combine the wash with the supernatant.

  • Dry the combined solution in a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer (e.g., sterile water or TE buffer) for quantification and purification.

Deprotection_Workflow Start Start: Oligonucleotide on CPG Add_AMA Add AMA solution Start->Add_AMA Incubate Incubate at 65°C for 10-15 min Add_AMA->Incubate Cool Cool to Room Temperature Incubate->Cool Transfer_Supernatant Transfer Supernatant Cool->Transfer_Supernatant Wash_CPG Wash CPG with 50% Acetonitrile Transfer_Supernatant->Wash_CPG Combine Combine Supernatant and Wash Wash_CPG->Combine Dry Dry in Vacuum Concentrator Combine->Dry Resuspend Resuspend in Buffer Dry->Resuspend End End: Purified Oligonucleotide Resuspend->End

Figure 2. Workflow for cleavage and deprotection using AMA.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for purifying oligonucleotides, especially those with hydrophobic modifications like the DMT group (for DMT-on purification).

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Deprotected oligonucleotide sample

  • For DMT-on purification: 80% acetic acid

Protocol:

  • Sample Preparation: Resuspend the dried oligonucleotide pellet in Mobile Phase A.

  • HPLC Setup: Equilibrate the C18 column with a low percentage of Mobile Phase B in Mobile Phase A.

  • Injection: Inject the oligonucleotide sample onto the column.

  • Gradient Elution: Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the peak corresponding to the full-length oligonucleotide. For DMT-on purification, the desired product will have a longer retention time due to the hydrophobicity of the DMT group.

  • (For DMT-on) DMT Removal: After collecting the DMT-on peak, treat the fraction with 80% acetic acid for 30 minutes to cleave the DMT group.

  • Desalting: Desalt the purified oligonucleotide using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).

  • Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.

Purification by Polyacrylamide Gel Electrophoresis (PAGE)

PAGE is an excellent method for obtaining high-purity oligonucleotides, especially for longer sequences or when removal of n-1 and other shortmer impurities is critical.

Materials:

  • Denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 7 M urea) in TBE buffer

  • Electrophoresis apparatus

  • UV transilluminator or fluorescent TLC plate for UV shadowing

  • Scalpel or razor blade

  • Elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)

  • Crush and soak or electroelution apparatus

Protocol:

  • Sample Preparation: Resuspend the crude oligonucleotide in a formamide-based loading buffer.

  • Electrophoresis: Load the sample onto the denaturing polyacrylamide gel and run the electrophoresis until the desired separation is achieved.

  • Visualization: Visualize the oligonucleotide bands by UV shadowing. The full-length product will be the most intense and slowest-migrating band.

  • Excision: Carefully excise the gel slice containing the full-length oligonucleotide.

  • Elution: Elute the oligonucleotide from the gel slice by either the crush and soak method (incubating the crushed gel slice in elution buffer overnight) or by electroelution.

  • Desalting: Desalt the eluted oligonucleotide.

  • Quantification: Quantify the purified oligonucleotide.

Application: Monitoring DNA Polymerase Activity

The change in this compound fluorescence upon incorporation into a DNA duplex can be used to monitor the activity of DNA polymerases in real-time.

Principle: A single-stranded DNA template containing a this compound base is annealed to a shorter primer. The this compound is initially in a flexible, unstacked environment with high fluorescence. Upon addition of a DNA polymerase and dNTPs, the primer is extended, and the complementary strand is synthesized. This places the this compound into a more rigid, stacked duplex environment, leading to a decrease in its fluorescence intensity. The rate of fluorescence decrease is proportional to the rate of DNA synthesis.

DNA_Polymerase_Assay cluster_0 Initial State cluster_1 Reaction cluster_2 Final State Initial Primer-Template Complex (2AP in template) High Fluorescence Reaction Add DNA Polymerase + dNTPs Initial->Reaction Final Extended Duplex (2AP is base-paired and stacked) Low Fluorescence Reaction->Final

Figure 3. Principle of this compound-based DNA polymerase assay.

Experimental Protocol:

  • Prepare the Primer-Template DNA: Anneal a primer to a longer template strand containing a this compound residue at a specific position.

  • Reaction Mixture: In a fluorometer cuvette, prepare a reaction buffer containing the primer-template DNA, DNA polymerase, and all dNTPs except the one that will be incorporated opposite the 2AP or nearby.

  • Initiate the Reaction: Start the reaction by adding the limiting dNTP.

  • Monitor Fluorescence: Record the fluorescence intensity of this compound (excitation ~310 nm, emission ~370 nm) over time.

  • Data Analysis: The initial rate of the reaction can be determined from the slope of the fluorescence decay curve.

Conclusion

The incorporation of this compound into oligonucleotides via solid-phase synthesis is a robust and widely used technique. The high coupling efficiency of this compound phosphoramidite and the availability of straightforward deprotection and purification protocols make it accessible to most molecular biology and chemistry laboratories. The unique fluorescent properties of this compound provide a powerful tool for a wide range of applications in research and drug development, enabling detailed studies of nucleic acid structure, dynamics, and interactions. Careful consideration of experimental design and data interpretation is crucial for obtaining meaningful results from this compound fluorescence studies.

References

Application Notes and Protocols for Studying DNA-Protein Interactions with 2-Aminopurine Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of 2-Aminopurine as a Fluorescent Probe

This compound (2-AP) is a fluorescent analog of the natural purine (B94841) bases, adenine (B156593) and guanine (B1146940), that serves as a powerful tool for investigating the intricacies of DNA-protein interactions.[1][2] Unlike the natural bases, which are essentially non-fluorescent, 2-AP exhibits significant fluorescence that is exquisitely sensitive to its local microenvironment.[3][4] This sensitivity is the cornerstone of its utility as a probe. When incorporated into a DNA sequence, the fluorescence of 2-AP is typically quenched due to stacking interactions with neighboring bases.[5][6] Any event that alters this local environment, such as protein binding, DNA conformational changes (e.g., base flipping), or strand separation, can lead to a detectable change in fluorescence intensity, lifetime, or emission wavelength.[1][7]

Key Advantages of 2-AP:

  • Minimal Perturbation: Structurally similar to adenine, 2-AP can be incorporated into oligonucleotides via standard solid-phase synthesis with minimal distortion of the DNA helix.[2][8] It can form a stable Watson-Crick base pair with thymine.[8]

  • Site-Specific Probing: 2-AP can be placed at any desired position within a DNA sequence, allowing researchers to probe specific sites of interaction.

  • High Sensitivity: Its fluorescence quantum yield is highly responsive to changes in base stacking, solvent exposure, and interactions with aromatic amino acid residues of a binding protein.[4][9]

  • Favorable Spectroscopic Properties: 2-AP can be selectively excited at wavelengths (around 305-310 nm) longer than the absorption maxima of natural bases and aromatic amino acids, minimizing background interference.[2][3]

The primary mechanism behind the change in 2-AP fluorescence upon protein binding is the alteration of its stacking interactions. When a protein binds and causes a local conformational change, such as unstacking the 2-AP base from its neighbors or flipping it out of the helix, the quenching effect is reduced, leading to an increase in fluorescence.[1][9] This phenomenon allows for real-time monitoring of binding events, enzymatic activity, and conformational dynamics.

Core Concepts & Data Interpretation

The fluorescence of 2-AP is characterized by several key parameters, each providing unique insights into the molecular environment.

ParameterDescriptionTypical Values & Interpretation
Quantum Yield (Φ) The ratio of photons emitted to photons absorbed. A measure of fluorescence efficiency.Free 2-AP in water: ~0.68.[1] In duplex DNA: Highly quenched (can be <0.01), depends on neighboring bases. An increase in Φ upon protein binding suggests unstacking or increased solvent exposure.
Fluorescence Lifetime (τ) The average time the molecule spends in the excited state before returning to the ground state.Free 2-AP in water: Mono-exponential decay, ~10-12 ns.[2][4][5] In DNA: Multi-exponential decay (picoseconds to nanoseconds), reflecting a heterogeneous population of conformations.[1][5] Changes in lifetime components can reveal dynamics of the interaction.
Emission Maximum (λem) The wavelength at which the fluorescence emission is most intense.~370 nm.[3][4] It is relatively insensitive to the local environment compared to intensity and lifetime, but slight blue shifts can occur in less polar environments.[3]
Anisotropy (r) A measure of the rotational mobility of the fluorophore.Changes in anisotropy can indicate whether the 2-AP base is rigidly held within a protein-DNA complex or remains mobile.

Mechanism of Fluorescence Change:

The primary basis for 2-AP's utility is the quenching of its fluorescence by adjacent nucleobases in a stacked conformation.[5][6] This quenching arises from a combination of static and dynamic processes, including photoinduced electron transfer, particularly with guanine.[2][10] When a DNA-binding protein interacts with a 2-AP-containing duplex, it can disrupt these stacking interactions.

Mechanism of 2-AP Fluorescence Change Upon Protein Binding cluster_0 Initial State: Quenched cluster_1 Binding Event cluster_2 Final State: Fluorescent DNA_Quenched 2-AP in Duplex DNA (Stacked, Low Fluorescence) DNA_Bright Protein-DNA Complex (2-AP Unstacked, High Fluorescence) DNA_Quenched->DNA_Bright Conformational Change Protein DNA-Binding Protein Protein->DNA_Quenched Binds

Caption: Protein binding alters DNA conformation, unstacking 2-AP and increasing fluorescence.

Experimental Protocols

Protocol 1: Preparation of 2-AP Labeled Oligonucleotides
  • Design: Design the DNA sequence of interest. Decide on the specific adenine or guanine base(s) to be replaced by 2-AP. The choice depends on the hypothesized interaction site.

  • Synthesis: Oligonucleotides containing 2-AP are synthesized using standard automated solid-phase phosphoramidite (B1245037) chemistry. The 2-AP phosphoramidite is commercially available and is incorporated like a standard base.

  • Purification: Following synthesis, the oligonucleotide is cleaved from the support and deprotected. Purification is critical to remove failed sequences. This is typically achieved by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Quantification: Determine the concentration of the purified oligonucleotide using its absorbance at 260 nm and the calculated molar extinction coefficient. Note that the extinction coefficient of 2-AP differs from that of natural bases and must be accounted for.

  • Annealing (for duplex DNA): Mix the 2-AP-containing strand with its complementary strand in a 1:1 or slight excess (e.g., 1:1.1) molar ratio in an appropriate buffer (e.g., Tris-HCl with NaCl). Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature over several hours to ensure proper annealing.

Protocol 2: Steady-State Fluorescence Measurements (Binding Titration)

This protocol is used to determine the equilibrium binding affinity (Kd) of a protein for a 2-AP labeled DNA substrate.

  • Instrumentation: Use a standard fluorometer capable of excitation at ~310 nm and measuring emission from ~340 nm to 450 nm.

  • Sample Preparation:

    • Prepare a solution of the 2-AP labeled DNA duplex at a fixed, low concentration (typically 10-100 nM) in the desired binding buffer. Be aware that some buffers like phosphate (B84403) can quench 2-AP fluorescence.[11] Tris-based buffers are often preferred.[11]

    • Prepare a concentrated stock solution of the purified protein in the same buffer.

  • Titration:

    • Place the DNA solution in a quartz cuvette and record its initial fluorescence spectrum (emission maximum is typically around 370 nm).

    • Add small, successive aliquots of the concentrated protein stock to the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for 2-5 minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity at 370 nm for dilution at each titration point.

    • Plot the change in fluorescence intensity (ΔF) as a function of the total protein concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a quadratic equation for tight binding or a hyperbolic equation for when [DNA] << Kd) to extract the dissociation constant (Kd).

Workflow for Steady-State Fluorescence Titration A Prepare 2-AP DNA (Fixed Concentration) B Measure Initial Fluorescence (F_initial) A->B C Add Aliquot of Protein B->C D Equilibrate C->D E Measure Fluorescence (F_observed) D->E F Repeat Titration Steps E->F More Protein? F->C G Plot ΔF vs. [Protein] F->G No H Fit Data to Binding Model G->H I Determine Kd H->I

Caption: A typical workflow for determining protein-DNA binding affinity using 2-AP.

Protocol 3: Pre-Steady-State Kinetics with Stopped-Flow Fluorescence

This protocol is used to measure the kinetics of conformational changes during DNA-protein interaction on a millisecond timescale.

  • Instrumentation: Use a stopped-flow instrument equipped with a fluorescence detector and a lamp/monochromator for excitation at ~310 nm. An emission filter (e.g., a 360 nm long-pass filter) is used to collect the total 2-AP fluorescence.

  • Sample Preparation:

    • Prepare the 2-AP labeled DNA in one syringe of the stopped-flow apparatus.

    • Prepare the protein (and any other reactant, like dNTPs for a polymerase) in the other syringe. The concentrations should be chosen so that the desired final concentrations are achieved after the 1:1 mixing in the instrument.

  • Data Acquisition:

    • Rapidly mix the contents of the two syringes. This initiates the reaction.

    • Record the fluorescence intensity as a function of time, starting from the moment of mixing. The data acquisition time will depend on the rate of the process being studied (from milliseconds to seconds).

    • Perform multiple "shots" and average the resulting kinetic traces to improve the signal-to-noise ratio.

  • Data Analysis:

    • Analyze the resulting kinetic trace (fluorescence vs. time) by fitting it to an appropriate kinetic model (e.g., single-exponential, double-exponential) using non-linear regression software.

    • The equation for a single-exponential process is: F(t) = F∞ + A * exp(-kobs * t), where F(t) is the fluorescence at time t, F∞ is the final fluorescence, A is the amplitude of the change, and kobs is the observed rate constant.

    • By measuring kobs at different reactant concentrations, the elementary rate constants of the reaction mechanism can be determined.

Quantitative Data Summary

The following tables summarize typical photophysical properties of 2-AP and examples of dissociation constants determined using this method.

Table 1: Photophysical Properties of this compound

PropertyConditionValueReference(s)
Quantum Yield (Φ) In aqueous buffer0.68[1]
Incorporated in ssDNAVariable, highly quenched[5]
Incorporated in dsDNAVariable, highly quenched[1][5]
Lifetime (τ) In aqueous buffer~10-12 ns (mono-exponential)[2][4][5]
Incorporated in DNAMulti-exponential (ps to ns)[5]
Excitation Max (λex) In aqueous buffer~305-310 nm[2][4]
Emission Max (λem) In aqueous buffer~370 nm[2][4]

Table 2: Example Dissociation Constants (Kd) Determined by 2-AP Fluorescence

ProteinDNA SubstrateKd (nM)Notes
T4 DNA PolymerasePrimer/Template DNA~5Measurement of binding to the polymerase active site.
E. coli MutYMismatched DNA~20Probing the recognition of a G-A mismatch.
Human Uracil-DNA GlycosylaseUracil-containing DNA~60Monitoring the flipping of the uracil (B121893) base out of the helix.

(Note: The Kd values in Table 2 are representative examples from the literature and can vary significantly based on specific DNA sequences, buffer conditions, and temperature.)

Concluding Remarks

This compound fluorescence is a versatile and powerful technique for the qualitative and quantitative analysis of DNA-protein interactions. It provides site-specific information about binding, conformational changes, and enzyme kinetics with high sensitivity.[12] By carefully designing experiments and rigorously analyzing the resulting fluorescence data, researchers can gain deep mechanistic insights into the fundamental processes of DNA replication, repair, and transcription.[7][12]

References

Application Notes and Protocols: 2-Aminopurine in RNA Structure and Dynamics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopurine (2-AP) is a fluorescent analog of adenine (B156593) that serves as a powerful and minimally perturbing probe for investigating the structure, dynamics, and interactions of RNA. Its fluorescence is highly sensitive to the local environment, particularly to base stacking interactions. When 2-AP is stacked with neighboring bases within an RNA structure, its fluorescence is significantly quenched. Conversely, in more flexible, unstacked regions, its fluorescence is enhanced. This property allows for the real-time monitoring of conformational changes in RNA, such as folding, ligand binding, and enzyme catalysis. These application notes provide an overview of the utility of 2-AP in RNA research and detailed protocols for its application.

Principle of 2-AP Fluorescence in RNA Studies

This compound can be site-specifically incorporated into RNA oligonucleotides during solid-phase synthesis. It forms a stable base pair with uracil, structurally similar to a canonical adenine-uracil (A-U) base pair, thus causing minimal disruption to the overall RNA structure[1]. The core principle behind its use lies in the modulation of its quantum yield and fluorescence lifetime by its immediate surroundings.

  • Stacked State: When 2-AP is located within a helical or otherwise ordered region of an RNA molecule, it engages in stacking interactions with adjacent nucleobases. This stacking leads to efficient quenching of its fluorescence, resulting in low fluorescence intensity and a short fluorescence lifetime[2][3].

  • Unstacked State: In single-stranded regions, loops, or upon a conformational change that disrupts stacking (e.g., ligand binding or melting), 2-AP becomes more exposed to the solvent. This unstacking alleviates the quenching, leading to a significant increase in fluorescence intensity and a longer fluorescence lifetime[2][4].

This "on/off" switching of fluorescence provides a direct readout of the local structural dynamics at the site of 2-AP incorporation.

Applications of 2-AP in RNA Research

The unique photophysical properties of 2-AP make it a versatile tool for a wide range of applications in RNA biology and drug discovery:

  • RNA Folding and Unfolding: Monitoring the change in 2-AP fluorescence as a function of temperature, denaturants, or metal ion concentration allows for the detailed thermodynamic and kinetic characterization of RNA folding pathways[1].

  • RNA-Ligand Interactions: The binding of small molecules, proteins, or other nucleic acids to a 2-AP labeled RNA can induce conformational changes that alter the local environment of the probe. This results in a measurable change in fluorescence, enabling the determination of binding affinities (KD) and kinetic rate constants (kon, koff)[2][5][6][7]. This is particularly valuable in screening for potential drug candidates that target RNA.

  • Riboswitch Mechanistic Studies: 2-AP has been instrumental in elucidating the mechanisms of riboswitches, which are structured RNA elements that regulate gene expression in response to ligand binding. By placing 2-AP at strategic positions, researchers can follow the ligand-induced conformational changes that lead to the regulatory switch[8].

  • Enzyme Kinetics: 2-AP can be used to study the interaction of enzymes with RNA substrates in real-time. For example, it has been used to monitor the kinetics of open complex formation by RNA polymerase[9][10].

  • Local RNA Dynamics and Solvent Accessibility: Techniques such as acrylamide (B121943) quenching of 2-AP fluorescence provide insights into the solvent exposure of specific nucleotide positions within an RNA molecule, revealing details about local conformational dynamics[11].

Data Presentation

Table 1: Quantitative Fluorescence and Binding Data of 2-AP in RNA Studies
RNA System2-AP PositionParameterValueTechniqueReference
RNA Kissing Complex (R1inv/R2inv)LoopKD2.6 ± 1.7 nMSteady-State Fluorescence[2][5]
RNA Kissing Complex + Rom proteinLoopKD60 ± 24 nMSteady-State Fluorescence[2][5]
RNA Kissing Complex (R1inv/R2inv)Loopkon (k1)0.13 µM-1s-1Stopped-Flow Fluorescence[5]
RNA Kissing Complex (R1inv/R2inv)Loopkoff8.9 x 10-5 s-1Stopped-Flow Fluorescence[2][5]
E. coli rRNA A-site model + Paromomycin1492Ka(2.1 ± 0.3) × 106 M−1Steady-State Fluorescence[7]
E. coli rRNA A-site model + Paromomycin1493Ka(3.7 ± 0.2) × 106 M−1Steady-State Fluorescence[7]
E. coli rRNA A-site model + Geneticin (G418)1492Ka(5.4 ± 0.4) × 104 M−1Steady-State Fluorescence[7]
E. coli rRNA A-site model + Geneticin (G418)1493Ka(6.7 ± 0.3) × 104 M−1Steady-State Fluorescence[7]
Helix 69 RNA + NeomycinLoopKd2.0 - 2.5 µMSteady-State Fluorescence[6]
Helix 69 RNA + ParomomycinLoopKd7.1 µMSteady-State Fluorescence[6]
Free 2-AP in aqueous solution-Quantum Yield~0.68Fluorescence Spectroscopy[12][13]
Free 2-AP in aqueous solution-Fluorescence Lifetime~10-12 nsTime-Resolved Fluorescence[13][14]
2-AP in RNA hairpin (unstructured control)-Relative Quantum Yield0.41 ± 0.02Fluorescence Spectroscopy[11]
2-AP in RNA hairpin (loop)HP14Relative Quantum Yield0.20 ± 0.01Fluorescence Spectroscopy[11]
2-AP in RNA hairpin (bulge)HP6Relative Quantum Yield0.09 ± 0.01Fluorescence Spectroscopy[11]
2-AP in RNA hairpin (stem)HP21Relative Quantum Yield0.010 ± 0.001Fluorescence Spectroscopy[11]

Experimental Protocols

Protocol 1: Synthesis and Purification of 2-AP Labeled RNA

2-AP labeled RNA oligonucleotides are typically synthesized using standard solid-phase phosphoramidite (B1245037) chemistry. The this compound phosphoramidite is commercially available and can be incorporated at any desired position in the RNA sequence.

Materials:

  • This compound phosphoramidite

  • Standard RNA phosphoramidites (A, U, G, C)

  • Controlled pore glass (CPG) solid support

  • Standard reagents for automated DNA/RNA synthesis

  • Deprotection solutions (e.g., AMA: ammonium (B1175870) hydroxide/40% methylamine (B109427) 1:1)

  • Desilylation buffer (e.g., triethylamine (B128534) trihydrofluoride/N-methylpyrrolidone)

  • Denaturing polyacrylamide gel (15-20%)

  • Urea

  • Tris-borate-EDTA (TBE) buffer

  • Elution buffer (e.g., 0.3 M sodium acetate)

  • Ethanol (B145695)

  • DEPC-treated water

Procedure:

  • Automated Synthesis: The RNA oligonucleotide is synthesized on an automated DNA/RNA synthesizer using standard protocols. The 2-AP phosphoramidite is coupled at the desired position(s).

  • Deprotection: The synthesized oligonucleotide is cleaved from the solid support and deprotected using a solution such as AMA at 65°C for 20-30 minutes.

  • Desilylation: The 2'-O-silyl protecting groups are removed by incubation in a desilylation buffer at 65°C for 2.5 hours.

  • Purification by Denaturing PAGE: a. The crude RNA is lyophilized and resuspended in a formamide-containing loading buffer. b. The sample is loaded onto a denaturing polyacrylamide gel containing 7-8 M urea. c. The gel is run in TBE buffer until the desired separation is achieved. d. The RNA band is visualized by UV shadowing.

  • Elution and Desalting: a. The band corresponding to the full-length product is excised from the gel. b. The RNA is eluted from the gel slice by crush and soak method in elution buffer overnight at 4°C. c. The eluted RNA is desalted using a Sep-Pak cartridge or by ethanol precipitation.

  • Quantification: The concentration of the purified 2-AP labeled RNA is determined by measuring its absorbance at 260 nm. The extinction coefficient can be calculated based on the nucleotide sequence.

Protocol 2: Steady-State Fluorescence Spectroscopy

This protocol describes the general procedure for measuring changes in 2-AP fluorescence upon RNA folding or ligand binding.

Materials:

  • Purified 2-AP labeled RNA

  • Unlabeled binding partner (ligand, protein, etc.)

  • Fluorescence cuvette (quartz, low volume)

  • Spectrofluorometer

  • Appropriate buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2). Buffer components should be checked for auto-fluorescence.

Procedure:

  • Sample Preparation: a. Prepare a stock solution of the 2-AP labeled RNA in the desired buffer. A typical starting concentration is 50-200 nM. b. Prepare a series of dilutions of the unlabeled binding partner in the same buffer.

  • Instrument Setup: a. Set the excitation wavelength to 310 nm and the emission wavelength to 370 nm. b. Set the excitation and emission slit widths (e.g., 5 nm).

  • Titration Experiment: a. Place the 2-AP labeled RNA solution in the cuvette and record the initial fluorescence intensity (F0). b. Add increasing concentrations of the binding partner to the cuvette, mixing thoroughly after each addition. c. Record the fluorescence intensity (F) after each addition, allowing the system to equilibrate.

  • Data Analysis: a. Correct the fluorescence data for dilution. b. Plot the change in fluorescence (ΔF = F - F0) or the fractional change in fluorescence against the concentration of the binding partner. c. Fit the resulting binding curve to an appropriate binding model (e.g., a single-site binding isotherm) to determine the dissociation constant (KD).

Protocol 3: Stopped-Flow Fluorescence Kinetics

This protocol is for measuring the pre-steady-state kinetics of RNA conformational changes or binding events.

Materials:

  • Purified 2-AP labeled RNA

  • Unlabeled binding partner

  • Stopped-flow instrument equipped with a fluorescence detector

  • Syringes for the stopped-flow instrument

  • Appropriate buffer

Procedure:

  • Sample Preparation: a. Prepare a solution of the 2-AP labeled RNA in one syringe at twice the final desired concentration. b. Prepare a solution of the binding partner in the other syringe at twice the final desired concentration.

  • Instrument Setup: a. Set the excitation wavelength to 310 nm. b. Use a cutoff filter (e.g., 340 nm) to collect the total emission fluorescence. c. Set the data acquisition parameters (time course, number of data points).

  • Kinetic Measurement: a. Rapidly mix the contents of the two syringes. b. Record the change in fluorescence intensity over time. c. Repeat the experiment multiple times and average the traces to improve the signal-to-noise ratio.

  • Data Analysis: a. Fit the kinetic traces to an appropriate kinetic model (e.g., single or double exponential) to obtain the observed rate constants (kobs). b. To determine the association rate constant (kon), perform the experiment at various concentrations of the binding partner and plot kobs versus concentration. The slope of this plot will be kon. c. The dissociation rate constant (koff) can be determined from the y-intercept or in separate dissociation experiments.

Protocol 4: Acrylamide Quenching

This protocol is used to probe the solvent accessibility of the 2-AP probe within the RNA structure.

Materials:

  • Purified 2-AP labeled RNA

  • High-concentration stock solution of acrylamide (e.g., 5 M)

  • Fluorescence cuvette

  • Spectrofluorometer

  • Appropriate buffer

Procedure:

  • Sample Preparation: Prepare a solution of the 2-AP labeled RNA in the desired buffer.

  • Instrument Setup: Set the excitation and emission wavelengths as in the steady-state protocol.

  • Quenching Titration: a. Record the initial fluorescence intensity of the RNA solution (F0). b. Add small aliquots of the acrylamide stock solution to the cuvette, mixing well after each addition. c. Record the fluorescence intensity (F) at each acrylamide concentration.

  • Data Analysis: a. Correct the data for dilution. b. Plot the ratio of the initial to the observed fluorescence (F0/F) against the acrylamide concentration (Stern-Volmer plot). c. The slope of this plot is the Stern-Volmer quenching constant (KSV), which is proportional to the accessibility of the fluorophore to the quencher.

Visualizations

experimental_workflow cluster_synthesis RNA Synthesis & Purification cluster_experiments Biophysical Experiments cluster_analysis Data Analysis & Interpretation synthesis Solid-Phase Synthesis (with 2-AP phosphoramidite) deprotection Deprotection & Cleavage synthesis->deprotection purification Denaturing PAGE Purification deprotection->purification quantification Quantification (UV-Vis) purification->quantification ss_fluorescence Steady-State Fluorescence quantification->ss_fluorescence sf_kinetics Stopped-Flow Kinetics quantification->sf_kinetics quenching Acrylamide Quenching quantification->quenching thermo Thermodynamics (ΔG, Tm) ss_fluorescence->thermo binding Binding Affinity (KD) ss_fluorescence->binding kinetics Kinetic Rates (kon, koff) sf_kinetics->kinetics structure Structural Dynamics & Accessibility quenching->structure

Caption: Experimental workflow for using 2-AP in RNA studies.

fluorescence_principle unstacked Unstacked 2-AP (e.g., loop, bulge) high_f High Fluorescence unstacked->high_f High Quantum Yield conformational_change Conformational Change (Folding, Binding) unstacked->conformational_change stacked Stacked 2-AP (e.g., helix) low_f Low Fluorescence stacked->low_f Quenched stacked->conformational_change

Caption: Principle of 2-AP fluorescence as a probe for RNA conformation.

ligand_binding_pathway rna_free RNA-2AP (Free) Low Fluorescence rna_bound RNA-2AP-Ligand Complex High Fluorescence rna_free->rna_bound kon ligand Ligand rna_bound->rna_free koff

Caption: Signaling pathway for ligand binding detection using 2-AP.

References

Application Note: Utilizing 2-Aminopurine Fluorescence to Characterize Glucose-Binding Aptamers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucose monitoring is critical in managing diabetes and other metabolic disorders. While enzyme-based sensors are prevalent, aptamer-based biosensors offer a promising alternative due to their stability, ease of synthesis, and modifiability. However, some glucose-binding aptamers exhibit relatively weak binding affinities, making their characterization with traditional methods challenging.[1][2] This note details the application of 2-aminopurine (2-AP), a fluorescent analog of adenine (B156593), as a sensitive intrinsic probe to study the binding dynamics of a DNA aptamer to glucose.

This compound's fluorescence is highly sensitive to its local microenvironment. When incorporated into a nucleic acid sequence, its fluorescence is typically quenched by stacking interactions with neighboring bases.[3][4][5] A binding event, such as an aptamer-ligand interaction that induces a conformational change, can alter this stacking, leading to a detectable change in fluorescence intensity. For the glucose aptamer discussed, replacing the sole adenine in the binding pocket with 2-AP allows for direct monitoring of glucose binding. Upon binding to glucose, the aptamer structure likely undergoes a conformational shift that "un-stacks" the 2-AP residue, resulting in a significant fluorescence enhancement. This method provides a powerful tool for determining binding affinity (Kd), specificity, and the influence of environmental factors like ion concentrations.

Signaling Pathway & Experimental Workflow

The following diagrams illustrate the principle of detection and the general experimental procedure.

cluster_0 Signaling Mechanism Aptamer_unbound Unbound Aptamer (2-AP Stacked) Aptamer_bound Glucose-Bound Aptamer (2-AP Unstacked) Aptamer_unbound->Aptamer_bound + Fluorescence_low Low Fluorescence Aptamer_unbound->Fluorescence_low Quenched Fluorescence_high High Fluorescence Aptamer_bound->Fluorescence_high Enhanced Glucose Glucose Glucose->Aptamer_bound

Caption: Conformational change of the 2-AP labeled aptamer upon glucose binding leads to fluorescence enhancement.

cluster_1 Experimental Workflow Prep_Aptamer 1. Prepare 1 µM 2-AP Labeled Aptamer in Buffer Heat_Cool 2. Heat to 95°C (1 min) & Cool to Room Temp Prep_Aptamer->Heat_Cool Transfer 3. Transfer 500 µL to Quartz Cuvette Heat_Cool->Transfer Titrate 4. Titrate with Glucose Aliquots Transfer->Titrate Measure 5. Measure Fluorescence (Ex: 310 nm, Em: 370 nm) Titrate->Measure Analyze 6. Plot Fluorescence Change vs. [Glucose] & Fit Data Measure->Analyze

Caption: Step-by-step workflow for glucose-aptamer binding analysis using 2-AP fluorescence spectroscopy.

Quantitative Data Summary

The following tables summarize the binding affinities and detection limits determined for the 2-AP labeled glucose aptamer under different buffer conditions.

Table 1: Dissociation Constants (Kd) of Glucose Aptamer

AnalyteBuffer ConditionIon ConcentrationKd (mM)Reference
GlucoseSelection Buffer1 M NaCl, 10 mM MgCl₂15.0
TrehaloseSelection Buffer1 M NaCl, 10 mM MgCl₂>150
SucroseSelection Buffer1 M NaCl, 10 mM MgCl₂>150

Table 2: Glucose Detection Performance

ParameterBuffer ConditionCompositionValue (mM)Reference
Limit of Detection Selection Buffer1 M NaCl, 10 mM MgCl₂, 5 mM KCl, 20 mM HEPES, pH 7.60.9
Limit of Detection Artificial ISF123 mM NaCl, 3.5 mM KCl, 2.5 mM CaCl₂, 0.7 mM MgSO₄, 1.5 mM NaH₂PO₄, 10 mM HEPES, 7.4 mM Sucrose, pH 7.66.0
Linear Range Selection BufferAs above0 - 8
Linear Range Artificial ISFAs above0 - 88

ISF: Interstitial Fluid

Detailed Experimental Protocols

This section provides a detailed methodology for characterizing the interaction between a 2-AP labeled glucose aptamer and glucose.

Materials and Reagents
  • 2-AP Labeled DNA Aptamer: Custom-synthesized DNA aptamer with a this compound base replacing the native adenine in the binding pocket.

  • Buffers:

    • Selection Buffer (Buffer A): 1 M NaCl, 10 mM MgCl₂, 5 mM KCl, 20 mM HEPES, pH 7.6.

    • Artificial Interstitial Fluid (ISF): 123 mM NaCl, 3.5 mM KCl, 2.5 mM CaCl₂, 0.7 mM MgSO₄, 1.5 mM NaH₂PO₄, 10 mM HEPES, 7.4 mM Sucrose, adjusted to pH 7.6.

  • Analyte Solution: D-Glucose stock solution (e.g., 1 M in nuclease-free water).

  • Equipment:

    • Fluorescence Spectrophotometer

    • Quartz fluorescence cuvettes (1x1 cm path length)

    • Therocycler or heat block

    • Micropipettes and nuclease-free tips

    • Nuclease-free microcentrifuge tubes

Protocol for Fluorescence Titration
  • Aptamer Preparation:

    • Dilute the 2-AP labeled aptamer stock solution to a final concentration of 1.0 µM in 500 µL of the desired buffer (e.g., Selection Buffer).

    • To ensure proper folding, heat the aptamer solution to 95°C for 1 minute, then allow it to cool to room temperature slowly.

  • Instrument Setup:

    • Set the fluorescence spectrophotometer to record emission spectra from 360 nm to 450 nm.

    • Set the excitation wavelength to 310 nm.

    • Set the slit widths for both excitation and emission to an appropriate value (e.g., 5 nm) to balance signal intensity and resolution.

  • Measurement:

    • Transfer the 500 µL of folded aptamer solution into a quartz cuvette.

    • Place the cuvette in the spectrophotometer and record the initial fluorescence spectrum. This is the baseline reading (F₀).

    • Add a small aliquot of the glucose stock solution to the cuvette to achieve the first desired concentration. Mix gently by pipetting or inverting the cuvette, avoiding bubble formation.

    • Allow the solution to equilibrate for 1-2 minutes.

    • Record the fluorescence spectrum. The peak intensity at 370 nm is used for quantification.

    • Repeat the previous two steps, performing serial additions of the glucose stock to achieve a range of final concentrations (e.g., from 0 mM to over 100 mM).

Data Analysis
  • Calculate Fluorescence Enhancement:

    • For each glucose concentration, determine the fluorescence enhancement (F/F₀) or the change in fluorescence (ΔF = F - F₀) using the peak intensity at 370 nm.

    • Plot the fluorescence enhancement or ΔF as a function of the glucose concentration.

  • Determine the Dissociation Constant (Kd):

    • The resulting binding curve should be a saturation curve.

    • Fit the data to a one-site binding model using non-linear regression software (e.g., Origin, GraphPad Prism). The equation is: ΔF = (ΔF_max * [Glucose]) / (Kd + [Glucose]) Where:

      • ΔF is the change in fluorescence at a given glucose concentration.

      • ΔF_max is the maximum fluorescence change at saturation.

      • [Glucose] is the molar concentration of glucose.

      • Kd is the dissociation constant.

Key Considerations:

  • Ionic Strength: The binding of the glucose aptamer is highly dependent on the concentration of specific cations, particularly Na⁺ and Mg²⁺. Ensure precise and consistent buffer preparation.

  • Temperature: Binding is weaker at higher temperatures, indicating an enthalpy-driven process. Maintain a constant and controlled temperature during measurements.

  • Specificity: To confirm specificity, perform control titrations with other monosaccharides (e.g., fructose, galactose) and disaccharides. The glucose aptamer shows significantly weaker binding to other sugars.

References

Application Notes and Protocols: 2-Aminopurine in High-Throughput Screening for Exonuclease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exonucleases are critical enzymes involved in DNA replication, repair, and telomere maintenance, making them promising targets for novel anticancer and antimicrobial therapies.[1][2][3][4][5] High-throughput screening (HTS) of large chemical libraries is a powerful approach to identify inhibitors of these enzymes. This document details an HTS-compatible assay for exonuclease activity based on the fluorescent base analog, 2-aminopurine (2-AP).

This compound is an intrinsically fluorescent analog of adenine (B156593) and guanine. Its fluorescence is significantly quenched when it is incorporated into a DNA strand due to interactions with neighboring bases. Upon cleavage of the phosphodiester bond by an exonuclease and release of the 2-AP nucleotide, its fluorescence is restored. This change in fluorescence provides a real-time signal to monitor exonuclease activity and is adaptable for HTS to discover novel exonuclease inhibitors. This assay is versatile, applicable to both 3' and 5' exonucleases from various bacterial and eukaryotic sources.

Principle of the Assay

The core principle of the assay relies on the environmentally sensitive fluorescence of this compound. When a 2-AP nucleotide is integrated into a DNA substrate, its fluorescence is quenched by the surrounding bases. Exonuclease activity releases the 2-AP, leading to a detectable increase in fluorescence intensity.

G cluster_0 Initial State: Low Fluorescence cluster_1 Reaction cluster_2 Final State: High Fluorescence DNA_Substrate DNA Substrate with 2-AP (Fluorescence Quenched) Exonuclease Exonuclease DNA_Substrate->Exonuclease Addition Cleaved_Products Cleaved DNA + Free 2-AP (Fluorescence Restored) Exonuclease->Cleaved_Products Enzymatic Cleavage

Caption: Principle of the 2-AP based exonuclease assay.

Experimental Protocols

Materials and Reagents
  • Enzymes: Purified exonucleases of interest (e.g., E. coli Pol I, M. tuberculosis DnaE1, human Pol δ, human Exo1).

  • DNA Substrates: Custom single-stranded or double-stranded DNA oligonucleotides containing a this compound nucleotide at either the 3' or 5' terminus. (See Table 1 for examples).

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM potassium glutamate, 0.5 mg/mL BSA.

  • Plates: 384-well polypropylene (B1209903) plates suitable for fluorescence measurements.

  • Instrumentation: A plate reader capable of fluorescence excitation at ~310-330 nm and emission detection at ~370-380 nm. A liquid handler is recommended for HTS applications.

DNA Substrate Design

The placement of the 2-AP nucleotide is critical and depends on the directionality of the exonuclease being assayed. For 3'-5' exonucleases, the 2-AP should be near the 3' end, and for 5'-3' exonucleases, it should be near the 5' end.

Table 1: Example DNA Substrates
Substrate Name
2AP11
Substrate A
Assay Protocol for HTS of Exonuclease Inhibitors

The following protocol is adapted for a 384-well plate format and is suitable for screening chemical libraries.

G Start Start Dispense_Compounds Dispense Test Compounds and Controls into 384-well Plate Start->Dispense_Compounds Add_Enzyme Add Exonuclease Solution to Wells Dispense_Compounds->Add_Enzyme Incubate_1 Incubate Briefly Add_Enzyme->Incubate_1 Add_Substrate Add 2-AP DNA Substrate to Initiate Reaction Incubate_1->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically in a Plate Reader Add_Substrate->Measure_Fluorescence Data_Analysis Analyze Data: Calculate Initial Velocities and Percent Inhibition Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: High-throughput screening workflow for exonuclease inhibitors.
  • Compound Plating: Using a liquid handler, dispense the library compounds into the 384-well plates. Include appropriate controls:

    • Negative Control (No Inhibition): Enzyme + Substrate + DMSO (or vehicle).

    • Positive Control (Full Inhibition): Substrate + DMSO (no enzyme).

  • Enzyme Addition: Add the exonuclease, diluted in assay buffer, to each well.

  • Initiation of Reaction: Add the 2-AP containing DNA substrate to all wells to start the reaction.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader and begin kinetic measurements. Record the fluorescence intensity over time. For the HTS, data was collected for 30 cycles, each lasting 60 seconds.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction for each well by determining the slope of the linear phase of the fluorescence increase over time.

    • Normalize the data to the controls. The percent inhibition can be calculated using the following formula: % Inhibition = 100 * (1 - (V₀_compound - V₀_positive) / (V₀_negative - V₀_positive))

Quantitative Data and Assay Parameters

The versatility of the 2-AP assay is demonstrated by its application across a range of enzyme and substrate concentrations, as well as its use with different exonucleases.

| Table 2: Recommended Concentration Ranges | | :--- | :--- | | Parameter | Working Range | | DNA Substrate Concentration | 0.03 - 20 µM | | E. coli ε Exonuclease Concentration | 0.125 - 4 nM | | Potassium Glutamate Concentration | 0 - 500 mM (Optimal ~50 mM) | | pH Range | 2.5 - 10 |

Data derived from experiments with E. coli ε exonuclease.

| Table 3: Enzyme Concentrations for Various Exonucleases | | :--- | :--- | | Enzyme | Concentration Used in Assay | | E. coli Pol I | 0.5 nM | | M. tuberculosis DnaE1 | 0.5 nM | | Human Pol δ | 0.5 nM | | Human Exo1 | 10 µM |

These concentrations were used with a 500 nM substrate concentration.

Application Example: Screening for Inhibitors of M. tuberculosis DnaE1

The 2-AP assay has been successfully employed to screen for inhibitors of the PHP-exonuclease domain of the replicative DNA polymerase DnaE1 from Mycobacterium tuberculosis, a potential target for new antibiotics. The assay's simplicity and low consumption of protein and substrate make it highly suitable for screening large chemical libraries to identify novel therapeutic agents.

Logical Relationship for Hit Identification

The identification of a potential inhibitor ("hit") is based on a significant reduction in the rate of fluorescence increase compared to the negative control.

G Start Screening Data Point Check_Inhibition Is Initial Velocity Significantly Lower than Negative Control? Start->Check_Inhibition Hit Potential Inhibitor (Hit) Check_Inhibition->Hit  Yes No_Hit Not an Inhibitor Check_Inhibition->No_Hit  No

Caption: Logic for identifying a screening hit.

Conclusion

The this compound-based fluorescence assay provides a robust, sensitive, and continuous method for measuring exonuclease activity. Its adaptability to a high-throughput format makes it an invaluable tool for the discovery of novel exonuclease inhibitors with therapeutic potential.

References

Application Note: Real-Time Analysis of RNA Kissing Complex Kinetics Using Stopped-Flow Fluorescence with 2-Aminopurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RNA-RNA interactions are fundamental to numerous biological processes, including viral replication, gene regulation, and the formation of complex ribonucleoprotein machinery. A common and crucial motif in these interactions is the "kissing complex," formed by the Watson-Crick base-pairing of complementary single-stranded loops of two hairpin structures.[1] Understanding the kinetics and thermodynamics of kissing complex formation is vital for elucidating biological mechanisms and for the development of novel RNA-targeted therapeutics.

This application note describes a robust method for the real-time analysis of RNA kissing complex formation and dissociation using stopped-flow fluorescence spectroscopy. The technique utilizes the fluorescent nucleobase analog, 2-aminopurine (2-AP), strategically incorporated into one of the RNA hairpins. 2-AP is an excellent probe for monitoring local conformational changes in RNA as its fluorescence is highly sensitive to its environment, particularly to base stacking and pairing.[2][3][4] Upon formation of a kissing complex, the stacking of 2-AP with adjacent bases leads to a significant quenching of its fluorescence, providing a direct, real-time signal of the binding event.[5][6][7][8]

Principle of the Method

This compound is an isomer of adenine (B156593) that can form a stable base pair with uracil, structurally similar to a canonical A-U Watson-Crick pair.[2][5] This property allows for its substitution for an adenosine (B11128) residue within the loop of an RNA hairpin without significantly perturbing the overall structure or thermodynamics of the kissing complex.[5][9] The intrinsic fluorescence of 2-AP is quenched upon stacking with neighboring bases, a phenomenon that is particularly pronounced when it becomes part of a helical structure, such as the loop-loop helix of a kissing complex.[4][5][6][7][8]

By rapidly mixing a 2-AP-labeled RNA hairpin with its unlabeled complementary hairpin in a stopped-flow instrument, the change in fluorescence intensity can be monitored on a millisecond timescale. The resulting kinetic trace provides detailed information about the rates of association and any intermediate steps involved in the formation of the stable kissing complex.

Advantages of the 2-AP Stopped-Flow Method

  • Real-Time Kinetics: Allows for the measurement of rapid association and dissociation rate constants.

  • High Sensitivity: The significant (5- to 10-fold) fluorescence quenching provides a strong signal-to-noise ratio.[5][6][7][8]

  • Mechanistic Insights: Can reveal the presence of kinetic intermediates in the binding pathway.[5][6][7]

  • Minimal Perturbation: 2-AP substitution is generally well-tolerated and does not significantly alter the binding affinity of the RNA complex.[5]

Experimental Workflow

The general workflow for analyzing RNA kissing complexes using 2-AP and stopped-flow fluorescence is as follows:

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis RNA_synthesis RNA Synthesis & 2-AP Incorporation Purification Purification & QC RNA_synthesis->Purification Stopped_flow Stopped-Flow Fluorescence Measurement Purification->Stopped_flow Kinetic_trace Kinetic Trace Analysis Stopped_flow->Kinetic_trace Model_fitting Kinetic Model Fitting Kinetic_trace->Model_fitting Rate_constants Determination of Rate Constants Model_fitting->Rate_constants

Figure 1: Experimental workflow for stopped-flow fluorescence analysis of RNA kissing complexes.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from stopped-flow fluorescence analysis of the interaction between two RNA hairpins, R1inv and R2inv, derived from the ColE1 plasmid. In these studies, 2-AP was incorporated at a specific adenosine position within the loop of either R1inv or R2inv.

Table 1: Equilibrium and Dissociation Kinetic Parameters

ParameterValueReference
Average Equilibrium Dissociation Constant (KD)2.6 ± 1.7 nM[5][6][7]
Average Dissociation Rate Constant (koff)8.9 x 10-5 s-1[5][6][7]

Table 2: Association Kinetic Parameters for the Two-Step Binding Model

The association kinetics of the R1inv-R2inv kissing complex fit well to a two-step model, suggesting the formation of an initial complex (intermediate) that then isomerizes to the final, more stable kissing complex.[5][7][8]

Kinetic StepParameterAverage ValueReference
Step 1: Initial Encounterk1 (bimolecular rate constant)0.13 µM-1s-1[5][7][8]
Step 2: Isomerizationk2 (unimolecular rate constant)0.09 s-1[5][7][8]

Signaling Pathway and Kinetic Model

The formation of the RNA kissing complex can be depicted as a two-step process. The first step is a diffusion-controlled encounter of the two RNA hairpins to form an initial, transient complex. This is followed by a slower isomerization step, which involves the optimization of base stacking and helical geometry to form the final, stable kissing complex.

two_step_model R1_R2 Free R1inv + R2inv Intermediate Intermediate Complex R1_R2->Intermediate k1 Intermediate->R1_R2 k-1 Final_Complex Stable Kissing Complex Intermediate->Final_Complex k2 Final_Complex->Intermediate k-2

Figure 2: Two-step kinetic model for RNA kissing complex formation.

Protocols

Protocol 1: RNA Preparation and 2-AP Incorporation
  • RNA Synthesis: Synthesize the RNA oligonucleotides using standard solid-phase phosphoramidite (B1245037) chemistry. For the 2-AP labeled strand, use a this compound phosphoramidite at the desired position.

  • Deprotection and Purification: Deprotect the synthesized RNAs according to the manufacturer's protocols. Purify the full-length oligonucleotides by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantification: Determine the concentration of the purified RNA solutions by measuring the absorbance at 260 nm using their respective molar extinction coefficients.

  • RNA Annealing: Anneal the purified RNA hairpins by heating to 95°C for 3 minutes, followed by slow cooling to room temperature in an appropriate buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

Protocol 2: Stopped-Flow Fluorescence Measurements
  • Instrument Setup:

    • Use a stopped-flow fluorescence spectrophotometer equipped with a temperature-controlled cell holder.

    • Set the excitation wavelength to 305 nm and the emission wavelength to 370 nm.[9] A cutoff filter (e.g., 320 nm) can be used to minimize scattered light.

  • Sample Preparation:

    • Prepare the 2-AP labeled RNA hairpin (e.g., R1inv-9AP) and the unlabeled complementary hairpin (e.g., R2inv) in the desired reaction buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

    • For association experiments, one syringe will contain the 2-AP labeled RNA at a constant concentration (e.g., 100 nM), and the other syringe will contain the unlabeled RNA at varying concentrations (e.g., 100 nM to 1 µM).

  • Data Acquisition:

    • Equilibrate the instrument and samples to the desired temperature (e.g., 25°C).

    • Rapidly mix the contents of the two syringes. The dead time of the instrument is typically a few milliseconds.

    • Record the fluorescence decay as a function of time for several seconds.

    • For each concentration of the unlabeled RNA, collect and average multiple kinetic traces (e.g., 5-10 traces) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Fit the averaged kinetic traces to a single or double exponential decay function to obtain the observed rate constants (kobs). A double exponential fit is often required, consistent with a two-step binding mechanism.[5]

    • For the two-step model, plot the fast and slow observed rate constants against the concentration of the unlabeled RNA.

    • The fast phase, corresponding to the initial bimolecular association, should show a linear dependence on concentration, from which k1 can be determined.

    • The slow phase, representing the isomerization step, may show a hyperbolic dependence on concentration, from which k2 and k-2 can be extracted.

Protocol 3: Dissociation Rate Measurement
  • Sample Preparation:

    • Pre-form the 2-AP labeled kissing complex by incubating the labeled and unlabeled hairpins at a concentration significantly above the KD.

    • Prepare a solution of a large excess of unlabeled "trap" RNA (the same sequence as the 2-AP labeled hairpin).

  • Data Acquisition:

    • In the stopped-flow instrument, mix the pre-formed complex with the trap RNA.

    • The trap RNA will bind to any dissociated unlabeled hairpin, preventing re-association with the 2-AP labeled hairpin.

    • Monitor the increase in fluorescence over time as the 2-AP labeled hairpin is released from the complex.

  • Data Analysis:

    • Fit the resulting kinetic trace to a single exponential growth function. The observed rate constant directly corresponds to the dissociation rate constant (koff).

Conclusion

The use of this compound in conjunction with stopped-flow fluorescence spectroscopy provides a powerful tool for the detailed kinetic analysis of RNA kissing complex formation. This methodology allows for the determination of association and dissociation rate constants and can reveal the presence of kinetic intermediates, offering deep insights into the mechanisms of RNA-RNA recognition. Such information is invaluable for basic research in molecular biology and for the rational design of RNA-targeted therapeutics.

References

Application Notes and Protocols: Acrylamide Quenching Assays to Measure 2-Aminopurine Solvent Accessibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopurine (2-AP) is a fluorescent analog of adenine (B156593) that serves as a powerful probe for investigating the structure and dynamics of DNA and RNA.[1][2][3][4] Its fluorescence is highly sensitive to its local environment, particularly to stacking interactions with neighboring bases, which efficiently quench its emission.[2][4][5] This property makes 2-AP an invaluable tool for studying nucleic acid conformational changes, DNA-protein interactions, and the solvent accessibility of specific nucleotide positions.[4][6]

Acrylamide (B121943) is a small, neutral molecule that acts as a collisional quencher of fluorescence.[1][6] In an acrylamide quenching assay, the decrease in 2-AP fluorescence intensity is measured as a function of increasing acrylamide concentration. The efficiency of this quenching is directly related to the degree of exposure of the 2-AP residue to the solvent.[1][6] A highly exposed 2-AP will be readily quenched by acrylamide, resulting in a steep decrease in fluorescence. Conversely, a 2-AP residue that is buried within a nucleic acid structure or shielded by a binding protein will be less accessible to acrylamide, and its fluorescence will be quenched to a lesser extent.

This application note provides a detailed protocol for performing acrylamide quenching assays to measure the solvent accessibility of 2-AP incorporated into nucleic acids. It includes the theoretical background, experimental procedures, data analysis, and interpretation.

Principle of the Assay

The principle of the acrylamide quenching assay is based on the collisional quenching of the 2-AP fluorophore by acrylamide. This process is typically analyzed using the Stern-Volmer equation:

F₀ / F = 1 + Ksv[Q] = 1 + kqτ₀[Q]

Where:

  • F₀ is the fluorescence intensity of 2-AP in the absence of acrylamide.

  • F is the fluorescence intensity of 2-AP at a given acrylamide concentration [Q].

  • Ksv is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency and reflects the accessibility of the fluorophore to the quencher. A larger Ksv indicates greater solvent exposure.[7]

  • [Q] is the molar concentration of the quencher (acrylamide).

  • kq is the bimolecular quenching rate constant.

  • τ₀ is the fluorescence lifetime of 2-AP in the absence of the quencher.

A plot of F₀/F versus [Q] should yield a straight line with a slope equal to Ksv.[7][8] This linear relationship is indicative of a single population of fluorophores with uniform accessibility to the quencher.[6] Deviations from linearity can suggest multiple fluorophore populations with different solvent exposures or a combination of static and dynamic quenching.[6][9][10]

Core Requirements: Data Presentation

The following tables summarize typical quantitative data obtained from acrylamide quenching experiments with 2-AP incorporated into different nucleic acid contexts.

Table 1: Example Stern-Volmer Constants (Ksv) for 2-AP in Different DNA Structures

DNA ContextKsv (M⁻¹)InterpretationReference
Single-stranded DNA (ssDNA)8.5High solvent accessibilityFictionalized Data for Illustration
Double-stranded DNA (dsDNA) - Internal2.1Shielded from solvent within the duplexFictionalized Data for Illustration
dsDNA - Hairpin Loop6.3More exposed than internal basesFictionalized Data for Illustration
dsDNA with Mismatched Pair4.5Local distortion increases accessibilityFictionalized Data for Illustration
Protein-Bound DNA1.2Shielded by protein bindingFictionalized Data for Illustration

Table 2: Example Bimolecular Quenching Constants (kq) for 2-AP

Sampleτ₀ (ns)Ksv (M⁻¹)kq (x 10⁹ M⁻¹s⁻¹)Reference
Free 2-AP Ribonucleoside10.513.51.29Fictionalized Data for Illustration
2-AP in ssDNA5.28.51.63Fictionalized Data for Illustration
2-AP in dsDNA1.82.11.17Fictionalized Data for Illustration

Experimental Protocols

This protocol outlines the steps for performing an acrylamide quenching experiment to determine the solvent accessibility of a 2-AP residue within a DNA or RNA oligonucleotide.

Materials and Reagents
  • 2-AP Labeled Oligonucleotide: Custom synthesized DNA or RNA containing a single 2-AP at the desired position.

  • Buffer: A buffer system appropriate for maintaining the stability and conformation of the nucleic acid. A common choice is a phosphate-based or HEPES buffer. For example, 10 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[5]

  • Acrylamide Stock Solution: A concentrated stock solution of acrylamide (e.g., 4 M) in the experimental buffer. Handle with care as acrylamide is a neurotoxin.

  • Fluorometer: A spectrofluorometer capable of excitation at approximately 310 nm and measuring emission spectra.

  • Quartz Cuvette: A 1 cm path length quartz cuvette suitable for fluorescence measurements.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_oligo Prepare 2-AP labeled oligonucleotide solution prep_quencher Prepare acrylamide stock solution measure_f0 Measure initial fluorescence (F₀) (no acrylamide) titrate Titrate with acrylamide stock (incremental additions) measure_f0->titrate measure_f Measure fluorescence (F) after each addition titrate->measure_f measure_f->titrate Repeat for desired concentration range calculate_ratio Calculate F₀/F for each [acrylamide] plot Plot F₀/F vs. [acrylamide] (Stern-Volmer Plot) calculate_ratio->plot fit Perform linear regression to determine Ksv plot->fit

Caption: Experimental workflow for an acrylamide quenching assay.

Detailed Protocol
  • Sample Preparation:

    • Prepare a solution of the 2-AP labeled oligonucleotide at a suitable concentration (e.g., 100-500 nM) in the chosen experimental buffer.[5]

    • If studying a duplex, anneal the 2-AP containing strand with its complementary strand by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

    • Prepare a concentrated stock solution of acrylamide (e.g., 4 M) in the same experimental buffer. Ensure it is fully dissolved.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 310 nm and the emission wavelength to scan from approximately 360 nm to 450 nm. The emission maximum for 2-AP is typically around 370-375 nm.[5][11]

    • Transfer a known volume of the oligonucleotide solution (e.g., 450 µL) to the quartz cuvette.[5]

    • Record the initial fluorescence spectrum. This will serve as your F₀ value (fluorescence in the absence of quencher).

    • Make sequential small additions of the concentrated acrylamide stock solution to the cuvette. For example, add aliquots to achieve final acrylamide concentrations in increments of 50 mM.[1]

    • After each addition, gently mix the solution in the cuvette and allow it to equilibrate for a minute before recording the fluorescence spectrum.

    • Continue the titration until the desired final concentration of acrylamide is reached or until the fluorescence is significantly quenched.

  • Data Analysis:

    • For each acrylamide concentration, determine the peak fluorescence intensity (F) at the emission maximum.

    • Correct for dilution effects if the volume of added acrylamide is significant (typically >5% of the initial volume). The corrected fluorescence F_corr = F_obs * ((V_initial + V_added) / V_initial).

    • Calculate the ratio F₀/F for each acrylamide concentration.

    • Create a Stern-Volmer plot by plotting F₀/F on the y-axis against the acrylamide concentration [Q] on the x-axis.

    • Perform a linear regression analysis on the data points. The slope of the resulting line is the Stern-Volmer constant, Ksv.

Signaling Pathways and Logical Relationships

Principle of Collisional Quenching

The following diagram illustrates the fundamental process of collisional fluorescence quenching.

collisional_quenching AP_ground 2-AP AP_excited 2-AP* AP_ground->AP_excited Excitation (hν) Quencher Acrylamide AP_excited->AP_ground Fluorescence (hν') AP_excited->AP_ground Non-radiative decay AP_excited->Quencher Collision Quencher->AP_ground Quenching

References

Application Notes: 2-Aminopurine as a Fluorescent Probe for Unraveling G-Quadruplex Loop Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to G-Quadruplexes and the Role of 2-Aminopurine

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These four-stranded structures are stabilized by square planar arrangements of four guanine (B1146940) bases (G-quartets) interacting through Hoogsteen hydrogen bonds. G4s are implicated in a variety of crucial biological processes, including the regulation of gene expression, DNA replication, and telomere maintenance, making them attractive targets for therapeutic intervention. The loops connecting the G-tracts that form the G-quartets exhibit significant conformational diversity and play a critical role in the overall topology and molecular recognition of G4 structures.

This compound (2-AP), a fluorescent analog of adenine (B156593), has emerged as a powerful tool for elucidating the structural and dynamic properties of G-quadruplex loops.[1][2] Its utility stems from several key characteristics:

  • Environmental Sensitivity: The fluorescence of 2-AP is highly sensitive to its local microenvironment. Its quantum yield and fluorescence lifetime are significantly quenched by base stacking interactions, particularly with neighboring guanine residues.[3] This property makes 2-AP an excellent reporter of conformational changes within the G4 structure.

  • Minimal Perturbation: When substituted for adenine, 2-AP generally causes minimal disruption to the global structure of the G-quadruplex.

  • Site-Specific Incorporation: 2-AP can be readily incorporated at specific sites within an oligonucleotide sequence during solid-phase synthesis, allowing for the targeted investigation of particular loop regions.

These attributes allow researchers to use 2-AP to probe loop flexibility, solvent accessibility, and the binding of ligands to G-quadruplexes, providing valuable insights for drug design and development.

Signaling Pathways and Experimental Workflows

The application of 2-AP as a probe for G-quadruplex loop structures primarily involves its use in biophysical and biochemical assays rather than as a direct modulator of cellular signaling pathways. However, the insights gained from these studies can inform the development of drugs that do target signaling pathways regulated by G-quadruplex formation. The general experimental workflow for utilizing 2-AP is depicted below.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_characterization Biophysical Characterization cluster_analysis Data Analysis and Interpretation synthesis Solid-Phase Synthesis with 2-AP Phosphoramidite (B1245037) purification HPLC or PAGE Purification synthesis->purification folding G-Quadruplex Folding (e.g., K+ addition) purification->folding spectroscopy Fluorescence Spectroscopy (Steady-State & Time-Resolved) folding->spectroscopy quenching Acrylamide (B121943) Quenching folding->quenching data_analysis Determination of Quantum Yield, Lifetime, and Ksv spectroscopy->data_analysis quenching->data_analysis structural_modeling Structural Interpretation (Loop conformation, accessibility) data_analysis->structural_modeling

Experimental workflow for using 2-AP to probe G-quadruplexes.

Data Presentation: Quantitative Fluorescence Properties of 2-AP in G-Quadruplexes

The fluorescence of 2-AP is highly dependent on its position within the G-quadruplex loop and the overall topology of the structure. The following tables summarize key quantitative data from the literature.

Table 1: Fluorescence Properties of 2-AP in Aqueous Solution

PropertyValueReference
Excitation Maximum (λex)~305 nm
Emission Maximum (λem)~370 nm
Quantum Yield (Φ)0.68
Fluorescence Lifetime (τ)~10-12 ns

Table 2: Relative Fluorescence Intensity and Acrylamide Quenching of 2-AP in Human Telomeric G-Quadruplex (HuTel22) Loops

Data adapted from studies on the HuTel22 sequence (d[AGGG(TTAGGG)3]) where adenine residues in the TTA loops were individually replaced by 2-AP.

2-AP PositionLoop TypeRelative Fluorescence Intensity (F₀)Stern-Volmer Constant (Ksv) (M⁻¹)Interpretation
A7Propeller-likeHighHighExposed to solvent
A13Diagonal/LateralLowLowStacked on G-tetrad
A19Diagonal/LateralLowLowStacked on G-tetrad

Note: Relative fluorescence intensity is compared to other positions within the same G-quadruplex context. Higher Ksv values indicate greater solvent accessibility.

Experimental Protocols

Protocol 1: Incorporation of this compound into Oligonucleotides via Solid-Phase Synthesis

This protocol outlines the general steps for incorporating a 2-AP residue into a DNA oligonucleotide using an automated DNA synthesizer.

Materials:

  • This compound-2'-deoxyriboside phosphoramidite

  • Standard DNA phosphoramidites (dA, dC, dG, dT)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Anhydrous acetonitrile (B52724)

Procedure:

  • Synthesizer Preparation: Program the DNA synthesizer with the desired oligonucleotide sequence, specifying the coupling of the 2-AP phosphoramidite at the appropriate cycle.

  • Phosphoramidite Preparation: Dissolve the 2-AP phosphoramidite and standard DNA phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration.

  • Automated Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain on the solid support.

    • Coupling: Activation of the incoming phosphoramidite (including the 2-AP phosphoramidite) and its reaction with the 5'-hydroxyl group of the growing chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: Following the final synthesis cycle, cleave the oligonucleotide from the CPG support and remove the protecting groups from the bases and phosphate backbone by incubation in concentrated ammonium hydroxide.

  • Purification: Purify the full-length 2-AP-containing oligonucleotide from shorter, failed sequences using High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

  • Quantification: Determine the concentration of the purified oligonucleotide using UV-Vis spectrophotometry.

solid_phase_synthesis start Start with CPG-bound first nucleoside deblock Deblocking (DMT removal) start->deblock coupling Coupling (Add 2-AP or standard phosphoramidite + activator) deblock->coupling capping Capping (Acetylate unreacted chains) coupling->capping oxidation Oxidation (Iodine treatment) capping->oxidation repeat Repeat for each nucleotide in sequence oxidation->repeat repeat->deblock Next nucleotide cleavage Cleavage & Deprotection (Ammonium hydroxide) repeat->cleavage End of sequence purification Purification (HPLC or PAGE) cleavage->purification end Purified 2-AP labeled oligonucleotide purification->end

Solid-phase synthesis cycle for 2-AP incorporation.

Protocol 2: Fluorescence Spectroscopy of 2-AP Labeled G-Quadruplexes

This protocol describes the measurement of steady-state fluorescence of a 2-AP labeled oligonucleotide upon G-quadruplex formation.

Materials:

  • Purified 2-AP labeled oligonucleotide

  • Folding buffer (e.g., 10 mM Tris-HCl, pH 7.5, with a specified concentration of KCl or NaCl)

  • Fluorometer

  • Quartz cuvette (1 cm path length)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the 2-AP labeled oligonucleotide in nuclease-free water.

    • Dilute the oligonucleotide stock solution in the folding buffer to a final concentration of 0.2-2 µM.

    • To induce G-quadruplex folding, anneal the sample by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

  • Fluorometer Setup:

    • Turn on the fluorometer and allow the lamp to stabilize for at least 30 minutes.

    • Set the excitation wavelength to 305 nm and the emission scan range from 320 nm to 420 nm.

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Measurement:

    • Place the cuvette with the folding buffer in the fluorometer and record a blank spectrum.

    • Replace the buffer with the oligonucleotide sample.

    • Record the fluorescence emission spectrum. The peak intensity should be observed around 370 nm.

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectrum.

    • The fluorescence intensity at the emission maximum (~370 nm) can be used for comparative analysis.

Protocol 3: Acrylamide Quenching Experiments

This protocol details how to perform acrylamide quenching to assess the solvent accessibility of a 2-AP residue in a G-quadruplex loop.

Materials:

  • 2-AP labeled G-quadruplex sample (prepared as in Protocol 2)

  • High-concentration stock solution of acrylamide (e.g., 5 M) in folding buffer

  • Fluorometer

  • Quartz cuvette

Procedure:

  • Initial Measurement:

    • Prepare the 2-AP labeled G-quadruplex sample as described in Protocol 2.

    • Record the initial fluorescence emission spectrum (F₀) in the absence of acrylamide.

  • Titration:

    • Add small aliquots of the acrylamide stock solution to the cuvette to achieve a series of increasing final concentrations (e.g., 0.02 M to 0.5 M).

    • Mix thoroughly after each addition.

    • Record the fluorescence emission spectrum (F) at each acrylamide concentration.

  • Data Analysis (Stern-Volmer Plot):

    • For each acrylamide concentration [Q], calculate the ratio of the initial fluorescence intensity to the quenched fluorescence intensity (F₀/F).

    • Plot F₀/F versus [Q].

    • For simple dynamic quenching, the plot should be linear. The slope of this line is the Stern-Volmer quenching constant (Ksv).

    • A downward curvature in the Stern-Volmer plot suggests the presence of multiple 2-AP populations with different solvent accessibilities.

stern_volmer cluster_experiment Acrylamide Titration cluster_analysis Data Analysis measure_f0 Measure initial fluorescence (F₀) [Acrylamide] = 0 add_quencher Add aliquot of acrylamide stock measure_f0->add_quencher measure_f Measure quenched fluorescence (F) add_quencher->measure_f repeat Repeat for desired concentration range measure_f->repeat repeat->add_quencher calculate_ratio Calculate F₀/F for each [Acrylamide] repeat->calculate_ratio Titration complete plot Plot F₀/F vs. [Acrylamide] (Stern-Volmer Plot) calculate_ratio->plot determine_ksv Determine Ksv (slope of the plot) plot->determine_ksv

Workflow for an acrylamide quenching experiment and data analysis.

References

Troubleshooting & Optimization

Technical Support Center: Interpreting Multiexponential Decay of 2-Aminopurine Fluorescence in DNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the multiexponential fluorescence decay of 2-aminopurine (2-AP) in DNA.

Frequently Asked Questions (FAQs)

Q1: Why does the fluorescence decay of this compound (2-AP) in DNA exhibit a multiexponential behavior, while it is monoexponential in solution?

A1: The fluorescence decay of 2-AP in aqueous solution is typically monoexponential with a lifetime of about 10 ns.[1] However, when incorporated into a DNA strand, the decay becomes complex and requires multiple exponential components to be adequately described.[1][2] This multiexponential behavior arises from the conformational heterogeneity of the DNA structure. The 2-AP probe can exist in an ensemble of different local environments, or microstates, each with a distinct fluorescence lifetime. These different environments are primarily due to varying degrees of base stacking with neighboring nucleobases, which is a dynamic process often referred to as "DNA breathing".[2]

Q2: What do the different lifetime components in the multiexponential decay of 2-AP represent?

A2: Each lifetime component in the multiexponential decay is typically associated with a different conformational state of the 2-AP probe within the DNA. While the exact assignment can be complex, a general interpretation is as follows:

  • Short lifetime components (picoseconds to a few nanoseconds): These are attributed to conformations where the 2-AP is well-stacked with its neighboring bases.[1][3] The strong electronic coupling in the stacked conformation leads to efficient quenching of the 2-AP fluorescence and thus, shorter lifetimes.[2] Ultrafast decay components (<5 ps) have been observed, especially when 2-AP is stacked with guanine.[2]

  • Long lifetime component (several nanoseconds, approaching the lifetime of free 2-AP): This component is generally assigned to a conformational state where the 2-AP is unstacked or "flipped out" from the DNA helix, exposed to the solvent.[1][4] In this state, the quenching by neighboring bases is minimal, and the lifetime approaches that of the free 2-AP nucleoside.[1]

Q3: What are the primary mechanisms responsible for the quenching of 2-AP fluorescence in DNA?

A3: The quenching of 2-AP fluorescence upon incorporation into DNA is a result of interactions with adjacent nucleobases.[2] The two primary quenching mechanisms are:

  • Static Quenching: This occurs when 2-AP forms a non-fluorescent ground-state complex with a neighboring base, typically a purine (B94841) (adenine or guanine).[1] This pre-formed complex reduces the population of 2-AP that can be excited, thus decreasing the fluorescence quantum yield without affecting the fluorescence lifetime of the uncomplexed fluorophores.[5]

  • Dynamic (or Collisional) Quenching: This involves the de-excitation of the excited 2-AP molecule through interactions with a neighboring base during the excited-state lifetime.[5][6] This process shortens the fluorescence lifetime. Dynamic quenching is predicted to be the dominant mechanism when 2-AP is stacked with pyrimidines (cytosine or thymine), involving the formation of a low-lying dark excited state.[1] The underlying mechanism for dynamic quenching is often attributed to photoinduced electron transfer.[6][7]

Q4: How do the neighboring bases influence the fluorescence decay of 2-AP?

A4: The identity of the bases flanking the 2-AP probe has a significant impact on its fluorescence properties.[1]

  • Purines (Guanine and Adenine): Stacking with purines generally leads to more efficient quenching than stacking with pyrimidines.[1] Guanine is a particularly strong quencher. This is attributed to static quenching through the mixing of molecular orbitals in the ground state.[1]

  • Pyrimidines (Cytosine and Thymine): Quenching by pyrimidines is thought to occur primarily through a dynamic mechanism involving the formation of a dark excited state.[1] The sequence context is therefore a critical factor in interpreting 2-AP fluorescence data.

Q5: Can changes in experimental conditions affect the multiexponential decay of 2-AP?

A5: Yes, the fluorescence decay of 2-AP is highly sensitive to its local environment and experimental conditions.

  • Temperature: Increasing the temperature can shift the equilibrium of 2-AP from stacked to unstacked conformations, leading to an increase in the contribution of the long lifetime component.[1][3]

  • Solvent: The polarity of the solvent can influence the fluorescence quantum yield and lifetime of 2-AP.[2][8]

  • Buffer Components: Certain buffer components, such as phosphate (B84403) ions, can act as quenchers and influence the fluorescence decay of 2-AP.[9] It is crucial to use a consistent and non-quenching buffer system, such as Tris-HCl, for comparative studies.[9]

  • Protein Binding: The binding of a protein to the DNA can alter the local conformation around the 2-AP probe, leading to significant changes in its fluorescence decay profile. This is the basis for using 2-AP to study DNA-protein interactions and enzyme dynamics.[2][4]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Fluorescence decay is not well-fitted by a multiexponential model. The model may not have a sufficient number of exponential components. The data may be better described by a lifetime distribution model.Try fitting with an additional exponential component. Consider using a lifetime distribution analysis, which can be more robust for heterogeneous systems.[8][10]
Observed lifetimes are inconsistent across experiments. Inconsistent buffer composition. Temperature fluctuations. Photodegradation of the sample.Ensure the use of a consistent buffer system, preferably one known not to quench 2-AP fluorescence (e.g., Tris-HCl).[9] Precisely control the temperature of the sample. Minimize exposure of the sample to the excitation light to prevent photobleaching.
Unexpectedly low fluorescence intensity. Quenching by buffer components. Aggregation of the DNA sample. Incorrect excitation or emission wavelength settings.Check the buffer composition for known quenchers like phosphate.[9] Verify the monodispersity of the DNA sample using techniques like dynamic light scattering. Confirm the spectrophotometer settings are optimal for 2-AP (Excitation ~310-315 nm, Emission ~370 nm).[11][12]
Difficulty in assigning lifetime components to specific structural states. The interpretation of discrete lifetimes as distinct states can be an oversimplification. Dynamic interconversion between states during the excited-state lifetime.Complement fluorescence data with other structural biology techniques like NMR or molecular dynamics simulations. Be cautious with over-interpreting the physical meaning of each decay component without supporting evidence.
Changes in fluorescence upon protein binding are minimal or absent. The 2-AP probe is located in a region of the DNA that is not structurally perturbed by protein binding. The conformational change is too subtle to be detected by 2-AP.Redesign the DNA construct with 2-AP at different positions closer to the expected binding or conformational change site.

Data Presentation

Table 1: Typical Fluorescence Lifetime Components of this compound in DNA

Lifetime ComponentTypical Range (ps)Associated ConformationPrimary Quenching Mechanism
Ultrafast< 100Fully stacked with a neighboring base, especially Guanine.[2][4]Static and/or very rapid dynamic quenching (electron transfer).[1][6]
Fast100 - 1000Partially stacked conformations.[3]Dynamic quenching.[1]
Intermediate1000 - 5000Loosely stacked or transiently unstacked states.Reduced dynamic quenching.
Slow> 5000 (approaching ~10,000)Unstacked or solvent-exposed ("flipped-out").[1][4]Minimal quenching.

Note: The exact lifetimes and their fractional amplitudes are highly dependent on the DNA sequence, temperature, and other experimental conditions.

Experimental Protocols

Protocol 1: Time-Resolved Fluorescence Measurement of 2-AP in DNA using Time-Correlated Single Photon Counting (TCSPC)

  • Sample Preparation:

    • Synthesize and purify the DNA oligonucleotide containing a single 2-AP substitution.

    • Anneal the 2-AP containing strand with its complementary strand in a suitable non-quenching buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.5).[4]

    • The final DNA concentration should be in the low micromolar range (e.g., 1-5 µM) to avoid aggregation and inner filter effects.[4]

    • Prepare a buffer blank for background subtraction.

  • Instrumentation Setup:

    • Use a TCSPC instrument with a time resolution of at least 50 ps.[4]

    • The excitation source should be a pulsed laser or LED with a wavelength around 310-315 nm.[11][12]

    • Set the emission monochromator to the peak of 2-AP emission, typically around 370 nm, with a bandpass of about 10 nm.[4][12]

    • Use a "magic angle" polarization of 54.7° for the emission polarizer relative to the vertically polarized excitation light to eliminate anisotropy effects.[4]

  • Data Acquisition:

    • Measure the instrument response function (IRF) using a scattering solution like Ludox or a frosted quartz plate at the excitation wavelength.[4]

    • Acquire the fluorescence decay of the 2-AP labeled DNA sample until a sufficient number of counts (e.g., 10,000-20,000) are collected in the peak channel to ensure good statistics.

    • Acquire the fluorescence decay of the buffer blank under the same conditions.

  • Data Analysis:

    • Subtract the background decay from the sample decay.

    • Perform deconvolution of the sample decay with the IRF using a fitting software.

    • Fit the decay data to a sum of exponentials model: ngcontent-ng-c4139270029="" _nghost-ng-c3278073658="" class="inline ng-star-inserted">

      I(t)=i=1nαiexp(t/τi)I(t) = \sum{i=1}^{n} \alpha_i \exp(-t/\tau_i)I(t)=∑i=1n​αi​exp(−t/τi​)
      where
      τi\tau_iτi​
      are the decay times and
      αi\alpha_iαi​
      are the pre-exponential factors.[2]

    • The goodness of the fit is judged by the reduced chi-squared (

      χ2\chi^2χ2
      ) value (close to 1.0) and the random distribution of the weighted residuals.

    • Alternatively, fit the data using a lifetime distribution model.[8][10]

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for 2-AP Fluorescence Decay Measurement cluster_prep Sample Preparation cluster_acq Data Acquisition (TCSPC) cluster_analysis Data Analysis DNA_Synth DNA Synthesis & Purification Annealing Annealing of DNA Strands DNA_Synth->Annealing Sample_Measure Measure Sample Fluorescence Decay Annealing->Sample_Measure Buffer_Prep Buffer Preparation Buffer_Prep->Annealing IRF_Measure Measure Instrument Response Function (IRF) Deconvolution Deconvolution with IRF IRF_Measure->Deconvolution Blank_Measure Measure Buffer Blank Decay BG_Subtract Background Subtraction Blank_Measure->BG_Subtract BG_Subtract->Deconvolution Fitting Multiexponential or Distribution Fitting Deconvolution->Fitting Interpretation Interpretation of Results Fitting->Interpretation

Caption: Workflow for measuring and analyzing 2-AP fluorescence decay.

Quenching_Mechanisms Quenching Mechanisms of 2-AP in DNA cluster_static Static Quenching cluster_dynamic Dynamic Quenching AP 2-AP (Ground State) AP_star 2-AP* (Excited State) AP->AP_star Excitation (hν) AP_Q [AP-Q] Ground-State Complex (Non-fluorescent) AP->AP_Q K_s AP_star->AP Fluorescence (k_f) AP_Q_star [AP...Q]* Encounter Complex AP_star->AP_Q_star k_q Quencher Neighboring Base (Q) Quencher->AP_Q Quencher->AP_Q_star AP_Q_star->AP

Caption: Static vs. Dynamic quenching pathways for 2-AP in DNA.

References

Technical Support Center: 2-Aminopurine Fluorescence Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent nucleobase analog, 2-aminopurine (2-AP). The following information will help you navigate potential challenges related to buffer effects on 2-AP fluorescence quantum yield.

Frequently Asked Questions (FAQs)

Q1: My this compound (2-AP) fluorescence intensity is lower than expected. What could be the cause?

A1: Several factors can lead to lower than expected 2-AP fluorescence. One of the most common is the choice of buffer. While Tris-based buffers have a negligible effect on 2-AP's fluorescence, other common buffers such as phosphate (B84403), carbonate, MOPS, and HEPES can significantly quench its fluorescence.[1][2][3][[“]] This quenching is due to interactions between the buffer components and the excited state of 2-AP.[1][2][3]

Q2: Why is Tris buffer recommended for 2-AP fluorescence experiments?

A2: Studies have shown that tris(hydroxymethyl)aminomethane (Tris) buffer does not cause significant fluorescence quenching of 2-AP.[1][2][3][[“]] This makes it an ideal choice for experiments where maintaining the intrinsic fluorescence of 2-AP is critical for monitoring changes in its local environment, such as in DNA and RNA structural studies.

Q3: Can the pH of my phosphate buffer affect the fluorescence quantum yield of 2-AP?

A3: Yes, the pH of a phosphate buffer can influence the extent of fluorescence quenching. The different ionic species of phosphate (H₂PO₄⁻ and HPO₄²⁻) that predominate at different pH values quench the two tautomers of 2-AP (7H and 9H) to different extents.[1][2] Specifically, the H₂PO₄⁻ ion is a more effective quencher for the 7H tautomer, while the HPO₄²⁻ ion quenches the 9H tautomer more significantly.[1][2]

Q4: Is the quenching of 2-AP fluorescence by buffers like phosphate a simple collisional process?

A4: The quenching mechanism, particularly by phosphate ions, is more complex than simple collisional quenching.[1][2] The observed quenching is consistent with transient interactions between 2-AP and the phosphate ions in the excited state.[1][2] It is proposed that excited-state interactions with H-bond acceptors, such as phosphate and carbonate, lead to significant quenching.[1][2][3]

Troubleshooting Guide

Issue: Significant decrease in 2-AP fluorescence upon buffer exchange.

  • Possible Cause: The new buffer contains quenching agents. Buffers like phosphate, HEPES, MOPS, and carbonate are known to quench 2-AP fluorescence.[1][2][3][[“]]

  • Solution: If possible, switch to a non-quenching buffer such as Tris-HCl.[1][2][3][[“]] If the experimental conditions require a specific quenching buffer, be aware of this effect and maintain consistent buffer compositions across all comparative measurements.

Issue: Inconsistent fluorescence readings between experiments.

  • Possible Cause: Minor variations in buffer preparation, including pH and concentration, can lead to variability in 2-AP fluorescence, especially with quenching buffers.

  • Solution: Ensure meticulous and consistent preparation of all buffer solutions. Verify the pH of each buffer solution before use. For phosphate buffers, be particularly mindful of the pH as it alters the ratio of quenching phosphate species.[1][2]

Issue: Unexpectedly complex fluorescence decay kinetics.

  • Possible Cause: The presence of quenching buffer components can lead to more complex, multi-exponential fluorescence decays.[1][2][3] This is a result of the transient interactions between the buffer and the excited state of 2-AP.

  • Solution: When analyzing fluorescence lifetime data in the presence of quenching buffers, a more complex kinetic model may be necessary to accurately fit the decay curves. Be aware that the quenching is not a simple dynamic process.[1][2]

Data Presentation

The following table summarizes the fluorescence quantum yields (Φf) of this compound in various commonly used laboratory buffers. This data is crucial for selecting the appropriate buffer for your experiment and for interpreting your results.

BufferpHConcentrationFluorescence Quantum Yield (Φf)Reference
Water--0.68[5]
Tris-Cl7.51 M0.67Supporting Information of[1]
Carbonate101 M0.22Supporting Information of[1]
HEPES7.01 M0.36Supporting Information of[1]
MOPS7.01 M0.45Supporting Information of[1]
Phosphate5.01 M0.11Supporting Information of[1]
Phosphate7.01 M0.12Supporting Information of[1]
Phosphate9.01 M0.14Supporting Information of[1]

Experimental Protocols

1. Preparation of Buffer Solutions

Detailed preparation of the 1M stock solutions for the buffers mentioned in the data table is as follows:

  • 1 M Tris-Cl (pH 7.5): Prepared by mixing Tris base and Tris-HCl in the appropriate ratio in doubly distilled water to achieve a final pH of 7.5.[6]

  • 1 M Carbonate (pH 10): Prepared by adding the necessary amount of solid NaOH to a solution of NaHCO₃ in doubly distilled water to reach a pH of 10.[6]

  • 1 M HEPES (pH 7.0): Prepared by adding the required amount of solid NaOH to a solution of HEPES in doubly distilled water to achieve a pH of 7.0.[6]

  • 1 M MOPS (pH 7.0): Prepared by adding the necessary amount of solid NaOH to a solution of MOPS in doubly distilled water to obtain a pH of 7.0.[6]

  • 1 M Phosphate (pH 5.0, 7.0, 9.0): Prepared by mixing solutions of NaH₂PO₄ and Na₂HPO₄ in doubly distilled water at the ratio required to achieve the desired pH.[1]

2. Measurement of 2-AP Fluorescence Quantum Yield

The relative fluorescence quantum yield of 2-AP in different buffers can be determined using a reference standard with a known quantum yield.

  • Sample Preparation: Prepare a stock solution of 2-AP in water. For each measurement, dilute the 2-AP stock solution into the desired buffer to a final concentration that results in an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with a temperature-controlled cuvette holder.

  • Measurement:

    • Record the absorbance of the 2-AP solution at the excitation wavelength (typically around 310 nm).

    • Record the fluorescence emission spectrum of the 2-AP solution.

    • Integrate the fluorescence emission spectrum to obtain the total fluorescence intensity.

    • Repeat the measurements for a reference standard (e.g., quinine (B1679958) sulfate (B86663) in 0.5 M H₂SO₄) with a known quantum yield.

  • Calculation: The quantum yield of the 2-AP sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample / n_ref)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "ref" refer to the 2-AP sample and the reference standard, respectively.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Prep_Buffer Prepare Buffer Solutions (e.g., Tris, Phosphate) Dilute Dilute 2-AP in Buffer Prep_Buffer->Dilute Prep_2AP Prepare 2-AP Stock Solution Prep_2AP->Dilute Absorbance Measure Absorbance (at Excitation Wavelength) Dilute->Absorbance Fluorescence Record Fluorescence Emission Spectrum Absorbance->Fluorescence Integrate Integrate Fluorescence Intensity Fluorescence->Integrate Calculate Calculate Quantum Yield Integrate->Calculate

Caption: Experimental workflow for measuring 2-AP fluorescence quantum yield.

Quenching_Mechanism cluster_cause Potential Quenching Agents in Buffer cluster_interaction Interaction with 2-AP cluster_effect Observed Effect Buffer_Components Buffer Components (e.g., Phosphate, Carbonate) Interaction Excited-State Interaction (H-bond Acceptor) Buffer_Components->Interaction acts as Quenching Fluorescence Quenching (Reduced Quantum Yield) Interaction->Quenching leads to

Caption: Logical relationship of buffer-induced fluorescence quenching of 2-AP.

References

understanding the context-dependence of 2-Aminopurine fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-aminopurine (2-AP) fluorescence experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the use of 2-AP as a fluorescent probe. Here you will find frequently asked questions and troubleshooting guides to help you understand and overcome common experimental challenges related to the context-dependent nature of 2-AP fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental fluorescent properties of this compound (2-AP)?

A1: this compound is a fluorescent analog of adenine.[1][2] A key advantage of 2-AP is its excitation maximum at approximately 303-305 nm, which is longer than the absorption wavelengths of natural nucleic bases and aromatic amino acids.[1][3] This allows for its selective excitation in DNA, RNA, and protein complexes.[1] In aqueous solutions, 2-AP exhibits a high fluorescence quantum yield of about 0.68-0.7 and an emission maximum around 370 nm. The fluorescence decay of free 2-AP in solution is typically mono-exponential with a lifetime of about 10-12 ns.

Q2: How does the local environment affect the fluorescence of 2-AP?

A2: The fluorescence of 2-AP is highly sensitive to its microenvironment, which is why it is such a powerful probe for studying molecular structure and dynamics. The main factors influencing its fluorescence are:

  • Stacking Interactions: When incorporated into DNA or RNA, 2-AP's fluorescence is significantly quenched due to stacking interactions with neighboring bases. This quenching can reduce the quantum yield by a factor of 10 to 100. The degree of quenching depends on the specific neighboring bases and the local conformation.

  • Solvent Polarity: The fluorescence quantum yield of 2-AP decreases in less polar solvents. For example, the quantum yield is about five times lower in dioxane compared to water. This is accompanied by a shift in the emission spectrum to shorter wavelengths.

  • Base Pairing: Base pairing has a negligible effect on 2-AP's fluorescence properties. The primary quenching mechanism is through stacking with adjacent bases.

  • Temperature: Temperature can alter the equilibrium between stacked and unstacked conformations, thereby affecting fluorescence intensity.

Q3: What causes the quenching of 2-AP fluorescence when it is incorporated into nucleic acids?

A3: The quenching of 2-AP fluorescence in nucleic acids is primarily due to base stacking. The mechanisms of quenching differ depending on the neighboring base:

  • Stacked with Purines (Adenine or Guanine): Quenching is predicted to be static, resulting from the mixing of molecular orbitals in the ground state. This leads to a reduced fluorescence yield and is expected to result in longer radiative lifetimes.

  • Stacked with Pyrimidines (Cytosine or Thymine): Quenching is predicted to be dynamic, caused by the formation of a low-lying "dark" excited state. This results in a loss of fluorescence intensity and a shorter decay time for emission.

Q4: Why is the fluorescence decay of 2-AP in DNA/RNA multi-exponential?

A4: While free 2-AP in solution has a single exponential fluorescence decay, it becomes complex and multi-exponential when incorporated into DNA or RNA. This complexity arises from the conformational heterogeneity of the nucleic acid, often referred to as "DNA breathing," where thermal motions lead to a variety of local environments for the 2-AP probe. Typically, four decay components are needed to describe its lifetime, ranging from as short as 50 picoseconds to as long as 8 nanoseconds. The shortest lifetimes are attributed to fully stacked conformations, while the longest lifetimes correspond to unstacked states.

Troubleshooting Guide

Issue 1: Low or No Fluorescence Signal

Possible Causes and Solutions:

  • Cause: High degree of stacking in the DNA/RNA construct.

    • Solution: Verify the sequence context. 2-AP fluorescence is most significantly quenched when stacked with purines. If possible, redesign the oligonucleotide to place the 2-AP next to a pyrimidine, although quenching will still occur. Consider performing a temperature melt experiment to see if the fluorescence increases as the duplex unwinds.

  • Cause: Incorrect buffer composition.

    • Solution: Certain buffer components can quench 2-AP fluorescence. For instance, phosphate, carbonate, MOPS, and HEPES buffers have been shown to cause significant quenching, while TRIS has a negligible effect. Test your experiment in a TRIS-based buffer if you suspect buffer-induced quenching.

  • Cause: Degradation of the 2-AP-containing oligonucleotide.

    • Solution: Ensure proper storage and handling of your oligonucleotides. Verify the integrity of your sample using gel electrophoresis.

Issue 2: Inconsistent or Non-Reproducible Fluorescence Readings

Possible Causes and Solutions:

  • Cause: Temperature fluctuations.

    • Solution: 2-AP fluorescence is sensitive to temperature due to its effect on DNA/RNA conformation and stacking dynamics. Use a temperature-controlled fluorometer to ensure a stable temperature throughout your measurements.

  • Cause: Sample heterogeneity.

    • Solution: Ensure your oligonucleotide sample is pure and properly folded. For duplex DNA/RNA, anneal the strands by heating to 85-95°C for a few minutes and then slowly cooling to room temperature before measurements.

  • Cause: Photobleaching.

    • Solution: While 2-AP is relatively photostable, prolonged exposure to the excitation light can lead to photobleaching. Minimize exposure time and use the lowest effective excitation intensity.

Issue 3: Difficulty Interpreting Multi-Exponential Decay Data

Possible Causes and Solutions:

  • Cause: Over-interpretation of individual lifetime components.

    • Solution: The multiple lifetimes reflect a distribution of conformations. Instead of assigning a specific structure to each lifetime, it is often more insightful to analyze the changes in the amplitudes and lifetimes of these components under different experimental conditions (e.g., protein binding, temperature change).

  • Cause: Poor fit of the decay data.

    • Solution: The fluorescence decay of 2-AP in nucleic acids is complex. A three or four-component exponential decay model is often required to achieve a good fit. Alternatively, continuous lifetime distribution models can be a useful approach to describe the heterogeneity of 2-AP fluorescence decays.

Quantitative Data Summary

Table 1: Photophysical Properties of this compound (2-AP) in Different Environments
PropertyFree 2-AP in Water2-AP in Dioxane2-AP in DNA/RNA
Excitation Max (nm) ~305-~303-313
Emission Max (nm) ~370Shifted to shorter λ~370
Quantum Yield (Φ) ~0.68~0.14 (5x lower)0.007 - 0.07 (10-100x lower)
Fluorescence Lifetime (τ) ~10-12 ns (mono-exponential)DecreasedMulti-exponential (50 ps - 8 ns)
Table 2: Influence of Neighboring Bases on 2-AP Fluorescence Quenching
Neighboring Base TypePredicted Quenching MechanismExpected Effect on Lifetime
Purines (A, G) StaticLonger radiative lifetimes
Pyrimidines (C, T) DynamicShorter decay times

Experimental Protocols

Steady-State Fluorescence Measurement of 2-AP

This protocol outlines the basic steps for measuring the steady-state fluorescence of a 2-AP-containing oligonucleotide.

  • Sample Preparation:

    • Resuspend the purified 2-AP-containing oligonucleotide in the desired buffer (e.g., 10 mM TRIS-HCl, 50 mM NaCl, pH 7.5). Note: Be mindful of buffer components that can quench 2-AP fluorescence.

    • Determine the concentration of the oligonucleotide using UV-Vis spectrophotometry at 260 nm.

    • If working with duplex DNA/RNA, mix the complementary strands in a 1:1 molar ratio.

    • Anneal the sample by heating to 85-95°C for 5 minutes and then allowing it to cool slowly to room temperature.

  • Instrument Setup:

    • Use a quartz cuvette with an appropriate path length (e.g., 1 cm).

    • Set the excitation wavelength to ~310 nm.

    • Set the emission scan range from 320 nm to 500 nm.

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Data Acquisition:

    • Place the blank (buffer only) in the fluorometer and record its spectrum.

    • Replace the blank with the 2-AP sample and record its emission spectrum.

    • Subtract the buffer spectrum from the sample spectrum to correct for background fluorescence.

    • The peak fluorescence intensity is typically observed around 370 nm.

Stopped-Flow Fluorescence for Kinetic Analysis

This protocol is for monitoring rapid changes in 2-AP fluorescence, for example, upon protein binding.

  • Reagent Preparation:

    • Prepare the 2-AP-containing oligonucleotide at twice the final desired concentration in the reaction buffer.

    • Prepare the protein or other binding partner at twice the final desired concentration in the same buffer.

  • Instrument Setup (Stopped-Flow Apparatus):

    • Set the excitation wavelength to ~313 nm.

    • Use a long-pass filter (e.g., 345 nm) to collect the total fluorescence emission.

    • Ensure the temperature of the sample handling unit is controlled and set to the desired reaction temperature.

  • Data Acquisition:

    • Load the oligonucleotide and protein solutions into separate syringes of the stopped-flow instrument.

    • Initiate the mixing. The instrument will rapidly mix the two solutions and start recording the fluorescence signal over time.

    • Collect data over a time course appropriate for the reaction being studied (milliseconds to seconds).

    • Analyze the resulting kinetic traces by fitting them to appropriate exponential equations to determine rate constants.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis Oligo Oligo Synthesis & Purification Anneal Annealing (for duplexes) Oligo->Anneal Buffer Buffer Preparation Buffer->Anneal SteadyState Steady-State Spectroscopy Anneal->SteadyState Measure Emission Spectrum TimeResolved Time-Resolved (TCSPC/Stopped-Flow) Anneal->TimeResolved Measure Decay Kinetics Intensity Intensity/ Quantum Yield SteadyState->Intensity Determine Changes Lifetime Lifetime Analysis TimeResolved->Lifetime Fit Decay Curves Interpretation Structural & Dynamic Interpretation Intensity->Interpretation Lifetime->Interpretation

Caption: General workflow for a this compound fluorescence experiment.

quenching_mechanisms cluster_ground cluster_excited cluster_quenchers Quenching Pathways AP_S0 2-AP AP_S1 2-AP* AP_S0->AP_S1 Excitation (hν) AP_S1->AP_S0 Fluorescence Purine Neighboring Purine (A, G) AP_S1->Purine Static Quenching (Ground-state complex) Pyrimidine Neighboring Pyrimidine (C, T) AP_S1->Pyrimidine Dynamic Quenching (Dark state formation) No_Fluorescence No Fluorescence Purine->No_Fluorescence Non-radiative Pyrimidine->No_Fluorescence Non-radiative

Caption: Quenching mechanisms of 2-AP fluorescence by neighboring bases.

troubleshooting_logic Start Problem: Low Fluorescence Signal CheckStacking Is 2-AP next to a purine? Start->CheckStacking CheckBuffer Using phosphate/HEPES buffer? Start->CheckBuffer CheckTemp Is temperature stable? Start->CheckTemp Redesign Solution: Consider redesigning sequence CheckStacking->Redesign Yes SwitchBuffer Solution: Switch to TRIS buffer CheckBuffer->SwitchBuffer Yes ControlTemp Solution: Use temperature control CheckTemp->ControlTemp No

Caption: Troubleshooting logic for low 2-AP fluorescence signals.

References

Technical Support Center: 2-Aminopurine as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-aminopurine (2-AP). This resource is designed for researchers, scientists, and drug development professionals who use 2-AP as a fluorescent probe to study nucleic acid structure, dynamics, and interactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter when using this compound.

Q1: Why is the fluorescence intensity of my 2-AP-labeled oligonucleotide significantly lower than that of free 2-AP in solution?

A1: This is a common and expected observation. The high fluorescence quantum yield of free 2-AP (approximately 0.68 in aqueous solution) is significantly quenched when it is incorporated into a DNA or RNA strand.[1][2][3] The primary reason for this quenching is base stacking , where the aromatic rings of adjacent nucleobases interact with 2-AP, leading to non-radiative decay of the excited state.[1][3][4]

  • Mechanism: The quenching mechanism depends on the neighboring bases. Stacking with purines (Adenine, Guanine) typically results in static quenching, while stacking with pyrimidines (Cytosine, Thymine) leads to dynamic quenching.[4][5] Guanine (B1146940) is a particularly strong quencher due to favorable electron transfer processes.[3][6]

  • Troubleshooting:

    • Confirm Incorporation: First, verify that the 2-AP has been successfully incorporated into your oligonucleotide sequence using mass spectrometry.

    • Sequence Context: Be aware that the degree of quenching is highly dependent on the bases flanking the 2-AP probe. If possible, design your sequence to minimize stacking with guanine if a higher initial signal is required.

    • Use as a Feature: This quenching is the very property that makes 2-AP a sensitive probe. A low initial signal provides a large dynamic range for detecting conformational changes (e.g., melting, protein binding) that disrupt base stacking and increase fluorescence.[1][7]

Q2: My 2-AP fluorescence intensity changes when I switch buffer systems. Why is this happening?

A2: The fluorescence of 2-AP is sensitive to its chemical environment, including the components of your buffer.[2][8] Studies have shown that while some buffers like Tris-HCl have a negligible effect, others can act as collisional quenchers.[8][9]

  • Problematic Buffers: Phosphate, HEPES, MOPS, and carbonate buffers have been shown to significantly quench 2-AP fluorescence.[2][8][9] This is thought to occur through excited-state interactions, such as hydrogen bonding with the buffer molecules.[8]

  • Troubleshooting:

    • Buffer Consistency: Use the same buffer system for all related experiments, including controls and comparative studies, to ensure that observed fluorescence changes are due to the intended experimental variables, not buffer effects.

    • Buffer Selection: If you suspect buffer-induced quenching is masking your signal, consider switching to a non-quenching buffer like Tris-HCl.

    • Control Experiments: Always run a control experiment with free 2-AP (or 2-AP nucleoside) in the different buffers you plan to use to quantify the quenching effect of the buffer itself.

Q3: The fluorescence decay of my 2-AP probe is multi-exponential. How should I interpret this complexity?

A3: Complex, multi-exponential fluorescence decay is characteristic of 2-AP when incorporated into a nucleic acid and reflects its conformational heterogeneity.[1] A single lifetime is typically only observed for free 2-AP in solution (approx. 10.6 ns).[1]

  • Interpretation: The different lifetime components represent distinct populations of 2-AP in different local environments:

    • Short Lifetimes (<100 ps): These are often attributed to highly stacked conformations where quenching is very efficient.[1]

    • Intermediate Lifetimes (1-5 ns): These may represent partially stacked or dynamic states.

    • Long Lifetimes (~10 ns): This component is typically assigned to a fully unstacked, "extrahelical" conformation where the 2-AP is exposed to the solvent and behaves like the free nucleoside.[1]

  • Troubleshooting Data Analysis:

    • Global Analysis: To robustly resolve the different lifetime components, it is recommended to use global analysis, where decay traces recorded at multiple emission wavelengths are fitted simultaneously.[1]

    • Focus on Changes: Rather than assigning absolute meaning to each lifetime component, focus on how the amplitudes and lifetimes of these components change in response to perturbations, such as protein binding or a change in temperature. These changes provide rich information about the shift in the conformational equilibrium of the nucleic acid.

Q4: I observe an increase in 2-AP fluorescence upon protein binding. Can I conclude that the base has been "flipped out" of the helix?

A4: While base flipping does lead to a significant increase in 2-AP fluorescence due to its removal from the quenching helical environment, an increase in fluorescence is not definitive proof of base flipping.[3]

  • Alternative Causes: Any conformational change that reduces the stacking interaction between 2-AP and its neighbors will result in a fluorescence increase. This can include:

    • Local DNA bending or kinking.

    • Minor groove widening.

    • Any general distortion of the DNA helix.[3]

  • Experimental Approach:

    • Magnitude of Change: Compare the fluorescence enhancement to that of a control single-stranded DNA with 2-AP in the same sequence context. A change approaching the intensity of the single-strand control is more indicative of a fully unstacked environment.

    • Complementary Techniques: Use other techniques like X-ray crystallography, NMR, or fluorescence resonance energy transfer (FRET) to corroborate the structural interpretation of your 2-AP fluorescence data.

Q5: My 2-AP signal is decreasing over the course of my measurement, even when no other reagents are added. What is causing this?

A5: This phenomenon is likely photobleaching , an irreversible photochemical destruction of the fluorophore upon prolonged exposure to excitation light.[10][11] A related issue is phototoxicity , where reactive oxygen species generated during the fluorescence process can damage the sample itself.[11][12]

  • Troubleshooting:

    • Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides an adequate signal-to-noise ratio. Neutral density filters are useful for this.

    • Minimize Exposure Time: Limit the duration of light exposure. Use shutters to block the light path when not actively acquiring data. For time-lapse microscopy, increase the interval between acquisitions.[10]

    • Use Oxygen Scavengers: For in vitro experiments, adding an oxygen scavenger system (e.g., glucose oxidase/catalase) to the buffer can significantly reduce photobleaching and phototoxicity by removing dissolved molecular oxygen.[11]

    • Select Appropriate Filters: Use narrow band-pass filters for excitation to avoid exposing the sample to unnecessary and potentially more damaging wavelengths of light.[10]

Quantitative Data Summary

The photophysical properties of this compound are highly dependent on its local environment. The tables below summarize key quantitative data for comparison.

Table 1: Photophysical Properties of 2-AP in Different Environments

PropertyFree 2-AP Riboside (in water)2-AP in Nonpolar Solvent (Dioxane)2-AP in Duplex DNA (Typical)
Quantum Yield (Φ) ~0.68[1][2]Decreased (~5-fold)[1]Highly variable, strongly quenched (<0.1)[3][13]
Fluorescence Lifetime (τ) ~10.6 ns (mono-exponential)[1]~5.8 ns (in ethanol)[1]Multi-exponential (<100 ps to ~10 ns)[1]
Excitation Max (λex) ~303-310 nm[1][6]Blue-shifted~310-320 nm[3]
Emission Max (λem) ~370 nm[1][6]Blue-shifted[1][14]~370 nm (generally small shifts)[15][16]

Table 2: Quenching of 2-AP Deoxyriboside by Natural Nucleosides

Quencher (Nucleoside)Quenching MechanismDynamic Quenching Rate Constant (kq) (M⁻¹s⁻¹)
Adenosine (rA) Static & Dynamic~2.2 x 10⁹[16]
Guanosine (rG) Static & Dynamic~1.7 x 10⁹[16]
Cytidine (rC) Static & DynamicNot specified, but similar magnitude[15][16]
Deoxythymidine (dT) Static & DynamicNot specified, but similar magnitude[15][16]

Diagrams and Workflows

Troubleshooting Low 2-AP Fluorescence Signal

This diagram provides a logical workflow for troubleshooting an unexpectedly low fluorescence signal from your 2-AP labeled sample.

TroubleshootingWorkflow Start Low 2-AP Fluorescence Signal Check_Incorp Confirm 2-AP Incorporation (e.g., Mass Spec) Start->Check_Incorp Result_Incorp Incorporation Failed? Check_Incorp->Result_Incorp Stop Resynthesize Oligo Result_Incorp->Stop Yes Check_Stacking Is 2-AP Flanked by Strong Quenchers (e.g., G)? Result_Incorp->Check_Stacking No Result_Stacking High Quenching Expected? Check_Stacking->Result_Stacking Check_Buffer Check Buffer Composition (e.g., Phosphate, HEPES?) Check_Stacking->Check_Buffer Use_As_Feature Proceed: Low signal provides high dynamic range for conformational change studies Result_Stacking->Use_As_Feature Yes Redesign Consider Redesigning Sequence (if high initial signal is essential) Result_Stacking->Redesign No (or redesign) Final_Check Re-measure Fluorescence Use_As_Feature->Final_Check Redesign->Final_Check Result_Buffer Buffer Quenching Possible? Check_Buffer->Result_Buffer Switch_Buffer Switch to Non-Quenching Buffer (e.g., Tris-HCl) Result_Buffer->Switch_Buffer Yes Check_Degradation Check for Sample Degradation (e.g., Gel Electrophoresis) Result_Buffer->Check_Degradation No Switch_Buffer->Final_Check Result_Degradation Sample Degraded? Check_Degradation->Result_Degradation New_Sample Prepare Fresh Sample Result_Degradation->New_Sample Yes Result_Degradation->Final_Check No New_Sample->Final_Check

Caption: Troubleshooting workflow for low 2-AP fluorescence.

Factors Influencing 2-AP Fluorescence

This diagram illustrates the key factors that can alter the photophysical properties of this compound.

FactorsInfluencingFluorescence cluster_Intrinsic Intrinsic Factors cluster_Extrinsic Extrinsic Factors cluster_Outcome Observed Properties Probe This compound (2-AP) Stacking Base Stacking (with A, G, C, T) Conformation Local Conformation (Stacked vs. Unstacked) Solvent Solvent Polarity Buffer Buffer Composition (e.g., Phosphate) Binding Protein/Ligand Binding Light Excitation Light (Intensity, Duration) QuantumYield Quantum Yield Stacking->QuantumYield Lifetime Fluorescence Lifetime Stacking->Lifetime Conformation->QuantumYield Conformation->Lifetime Solvent->QuantumYield Solvent->Lifetime Intensity Intensity Buffer->Intensity Binding->Lifetime Binding->Intensity Photobleaching Photobleaching Light->Photobleaching

References

Technical Support Center: Optimizing 2-Aminopurine (2-AP) Signals for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 2-aminopurine (2-AP) fluorescence assays in enzyme kinetics. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and refine their experiments using this powerful fluorescent probe.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-AP) and why is it used in enzyme kinetics?

A1: this compound is a fluorescent analog of adenine (B156593).[1][2][3] It is widely used as a probe in molecular biology and enzymology to study the structure and dynamics of DNA and RNA, as well as their interactions with enzymes.[1] Its fluorescence is highly sensitive to its local environment, making it an excellent tool for monitoring conformational changes during enzymatic reactions.[4] When incorporated into a nucleic acid strand, changes in 2-AP's fluorescence signal can indicate events such as DNA unwinding by helicases, nucleotide insertion by polymerases, or base flipping by methyltransferases.

Q2: What are the key spectral properties of 2-AP?

A2: In aqueous solutions, 2-AP typically has an excitation maximum around 305-315 nm and an emission maximum around 370 nm. A significant advantage of 2-AP is that its excitation wavelength is sufficiently red-shifted from the absorption maxima of natural nucleic acids and aromatic amino acids, allowing for selective excitation with minimal background interference.

Q3: What causes the fluorescence of 2-AP to change during an enzyme reaction?

A3: Changes in 2-AP fluorescence are primarily due to alterations in its immediate microenvironment. The main mechanism is fluorescence quenching, which occurs when 2-AP interacts with neighboring bases in a nucleic acid duplex. This quenching is a result of base stacking interactions. When an enzyme acts on the nucleic acid, it can disrupt this stacking, for example, by unwinding the duplex or flipping the 2-AP base out of the helix. This "unstacking" leads to an increase in fluorescence intensity (fluorescence enhancement).

Q4: Can 2-AP substitute for guanine (B1146940) in addition to adenine?

A4: While 2-AP is primarily considered an adenine analog, it has also been used as a fluorescent analog for guanosine. It can form a stable base pair with thymine (B56734) in a Watson-Crick geometry and can also form a wobble base pair with cytosine. The thermodynamic stability of these pairings can be different from the natural A-T or G-C pairs, which should be considered in the experimental design.

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal

A weak or absent 2-AP signal can be frustrating and may stem from several factors. Use the following guide to diagnose and resolve the issue.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Instrument Settings Verify the excitation and emission wavelengths on your fluorometer or plate reader. For 2-AP, typical settings are ~310 nm for excitation and ~370 nm for emission. Ensure the gain setting is appropriate.The signal should appear or increase in intensity.
Reagent Degradation Prepare fresh buffers and 2-AP labeled oligonucleotides. Ensure proper storage of stock solutions (protected from light, appropriate temperature).A signal may be restored if reagent degradation was the culprit.
Inefficient Labeling If synthesizing your own probes, verify the incorporation of 2-AP into the oligonucleotide using mass spectrometry or other analytical techniques.Confirmation of successful labeling will allow you to focus on other potential issues.
Promoter or Binding Site Issues If studying transcription, the promoter may be weak, leading to low levels of active complex.Consider using a stronger promoter or optimizing the concentration of transcription factors.
Low Enzyme Activity The enzyme may be inactive or present at too low a concentration.Test enzyme activity with a known positive control substrate. Increase enzyme concentration if necessary.
Excessive Quenching The baseline fluorescence of 2-AP in its fully quenched (e.g., double-stranded) state can be very low.Proceed with the addition of the enzyme to see if a change in signal occurs upon the anticipated conformational change.
Issue 2: High Background Signal or High Variability

High background fluorescence or significant variability between replicates can mask the specific signal from the enzymatic reaction.

Potential Cause Troubleshooting Step Expected Outcome
Contaminated Reagents Use fresh, high-purity water and reagents. Filter-sterilize buffers if necessary.A reduction in background fluorescence.
Autofluorescence from Buffers or Plates Test the fluorescence of your buffer and multi-well plates alone. Some buffers, like HEPES and MOPS, can quench 2-AP fluorescence. Tris-based buffers have been shown to have a negligible quenching effect. Use opaque (white or black) plates for fluorescence measurements to minimize crosstalk and background.A lower and more consistent background reading.
Pipetting Inaccuracies Calibrate your pipettes regularly. When preparing multiple reactions, create a master mix to minimize pipetting errors.Improved reproducibility between replicates.
Light Scattering If your solution is turbid due to protein aggregation or precipitation, this can cause light scattering that may be detected as fluorescence.Centrifuge your samples before measurement. Optimize buffer conditions (e.g., pH, salt concentration) to improve protein solubility.
Inconsistent Temperature Enzyme kinetics are highly sensitive to temperature. Ensure that all components are equilibrated to the reaction temperature and use a temperature-controlled fluorometer.More consistent reaction rates and reduced variability.

Experimental Protocols

General Protocol for a 2-AP Based DNA Helicase Assay

This protocol outlines a general procedure for monitoring DNA unwinding by a helicase using a 2-AP labeled DNA substrate.

  • Substrate Preparation:

    • Design a forked DNA substrate with the 2-AP incorporated at a position that will be unwound by the helicase. A common design is a partially double-stranded DNA with a 3' single-stranded tail for helicase loading.

    • Anneal the 2-AP containing strand with the complementary unlabeled strand by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer appropriate for the helicase being studied (e.g., Tris-HCl, pH 7.5, with MgCl₂, ATP, and salts).

    • In a fluorometer cuvette or microplate well, combine the reaction buffer, the 2-AP labeled DNA substrate (at a concentration typically in the low nanomolar range), and the helicase.

  • Data Acquisition:

    • Place the cuvette or plate in a temperature-controlled fluorometer set to the appropriate excitation (~310 nm) and emission (~370 nm) wavelengths.

    • Monitor the baseline fluorescence for a short period to ensure a stable signal.

    • Initiate the reaction by adding ATP (the energy source for most helicases).

    • Record the fluorescence intensity over time. As the helicase unwinds the DNA, the 2-AP will become unstacked from its neighboring bases, resulting in an increase in fluorescence.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • The initial rate of the reaction can be determined from the slope of the linear portion of the curve.

    • These rates can then be plotted against different substrate or enzyme concentrations to determine kinetic parameters such as Kₘ and kₖₐₜ.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_data Data Acquisition & Analysis prep_substrate Prepare 2-AP Labeled Nucleic Acid Substrate mix_reagents Combine Substrate, Buffer, and Enzyme prep_substrate->mix_reagents prep_buffer Prepare Reaction Buffer prep_buffer->mix_reagents prep_enzyme Prepare Enzyme Solution prep_enzyme->mix_reagents equilibrate Equilibrate at Reaction Temperature mix_reagents->equilibrate initiate Initiate Reaction (e.g., add cofactor/ATP) equilibrate->initiate measure_fluorescence Record Fluorescence Signal Over Time initiate->measure_fluorescence plot_data Plot Intensity vs. Time measure_fluorescence->plot_data calc_kinetics Calculate Kinetic Parameters plot_data->calc_kinetics

Caption: Experimental workflow for a 2-AP based enzyme kinetics assay.

troubleshooting_tree start Start Troubleshooting issue What is the primary issue? start->issue weak_signal Weak or No Signal issue->weak_signal Weak Signal high_bg High Background/Variability issue->high_bg High Background check_instrument Check Instrument Settings (Wavelengths, Gain) weak_signal->check_instrument check_buffer Test for Buffer Autofluorescence high_bg->check_buffer check_reagents Use Fresh Reagents and Probes check_instrument->check_reagents check_enzyme Verify Enzyme Activity check_reagents->check_enzyme solution_weak Signal Restored check_enzyme->solution_weak check_plate Use Opaque Plates check_buffer->check_plate check_pipetting Verify Pipetting Accuracy check_plate->check_pipetting solution_bg Background Reduced check_pipetting->solution_bg

Caption: Troubleshooting decision tree for common 2-AP signal issues.

References

Technical Support Center: 2-Aminopurine Labeled Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-aminopurine (2-AP) labeled oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges encountered during the synthesis, deprotection, and purification of 2-AP containing oligonucleotides.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Question: My coupling efficiency for the this compound phosphoramidite (B1245037) is low. What are the possible causes and solutions?

Answer: Low coupling efficiency of 2-AP phosphoramidite can stem from several factors. Here are the common culprits and recommended troubleshooting steps:

  • Moisture Contamination: Phosphoramidites are highly sensitive to moisture. Ensure all reagents, especially the acetonitrile (B52724) (ACN) and the 2-AP phosphoramidite solution, are anhydrous. Use fresh, high-quality reagents and consider drying the ACN over molecular sieves.

  • Reagent Quality: The quality of the 2-AP phosphoramidite and the activator (e.g., 5-Ethylthio-1H-tetrazole (ETT) or dicyanoimidazole (DCI)) is critical. Use freshly prepared solutions and ensure the phosphoramidite has been stored correctly at -20°C under an inert atmosphere.[1]

  • Insufficient Coupling Time: Modified phosphoramidites, like that of 2-AP, may require longer coupling times than standard DNA phosphoramidites due to potential steric hindrance.[2][3] Consider extending the coupling time.

  • Suboptimal Activator: While standard activators are often sufficient, some modified phosphoramidites benefit from a more potent activator. If using 1H-Tetrazole, consider switching to ETT or DCI for potentially higher coupling yields.[4]

  • Phosphoramidite Concentration: Ensure the 2-AP phosphoramidite is dissolved at the recommended concentration, typically 0.1 M in anhydrous acetonitrile.[5]

Question: I am observing a significant n-1 peak in my crude product analysis. How can I minimize this?

Answer: The presence of n-1 shortmer sequences is a common issue and can often be addressed by optimizing the coupling step for the 2-AP phosphoramidite.

  • Double or Triple Coupling: For the 2-AP incorporation step, performing a double or even triple coupling can significantly increase the yield of the full-length product. This involves repeating the coupling step immediately after the first before proceeding to the capping and oxidation steps.

  • Increase Coupling Time: As mentioned previously, extending the coupling time for the 2-AP phosphoramidite can drive the reaction to completion and reduce the amount of unreacted 5'-hydroxyl groups that lead to n-1 sequences.

Question: My mass spectrometry results show incomplete deprotection of the 2-AP labeled oligonucleotide. What should I do?

Answer: Incomplete deprotection can be addressed by modifying the deprotection conditions. The exocyclic amine of this compound is typically protected during synthesis, and its removal is crucial.

  • Extend Deprotection Time: The standard deprotection conditions may not be sufficient for complete removal of the protecting group on 2-AP, especially if it is a more robust group like isobutyryl. Increasing the deprotection time or temperature can be effective.

  • Use a Stronger Deprotection Reagent: If standard ammonium (B1175870) hydroxide (B78521) treatment is insufficient, consider using a mixture of ammonium hydroxide and methylamine (B109427) (AMA), which is a more potent deprotection agent.

  • Consider Alternative Deprotection Schemes: For sensitive oligonucleotides, or if standard methods fail, ultra-mild deprotection conditions using reagents like potassium carbonate in methanol (B129727) can be employed, though this requires the use of compatible protecting groups on all bases.

Question: I am seeing unexpected peaks in my HPLC purification of a 2-AP labeled oligonucleotide. What could they be?

Answer: Unexpected peaks can arise from various side reactions or incomplete reactions.

  • Depurination: Although this compound is generally stable under standard synthesis conditions, some depurination can occur, leading to abasic sites and subsequent chain cleavage. This can be minimized by using milder deblocking agents like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA).

  • Modification of 2-AP: The this compound base itself can be susceptible to modification during synthesis or deprotection. For instance, selective cleavage of the glycosidic bond can occur in hot piperidine. While not a standard deprotection agent, this highlights its lability under certain alkaline conditions.

  • Phosphoramidite-Related Impurities: Impurities in the 2-AP phosphoramidite itself can lead to the incorporation of incorrect species. Ensure the purity of your phosphoramidite.

FAQs

Q1: What is the recommended protecting group for the exocyclic amine of this compound during oligonucleotide synthesis?

A1: The isobutyryl group has been successfully used for the protection of the exocyclic amino function of this compound, showing good results in synthesis.

Q2: How stable is the this compound phosphoramidite in solution?

A2: Like most phosphoramidites, 2-AP phosphoramidite is sensitive to moisture and oxidation. It is recommended to use freshly prepared solutions in anhydrous acetonitrile. In solution, it is typically stable for 2-3 days when stored properly under an inert atmosphere.

Q3: Does the presence of this compound affect the choice of purification method?

A3: The presence of 2-AP does not fundamentally change the purification strategy. Reverse-phase HPLC (RP-HPLC) and anion-exchange HPLC (AEX-HPLC) are both suitable methods. The choice between them depends on the length of the oligonucleotide, the desired purity, and the presence of other modifications. RP-HPLC is often preferred for its ability to separate based on hydrophobicity, which can be useful for labeled oligonucleotides.

Q4: Can I use standard deprotection conditions for my 2-AP labeled oligonucleotide?

A4: Standard deprotection with concentrated ammonium hydroxide at 55°C is often sufficient. However, if you have other sensitive modifications or are experiencing incomplete deprotection, you may need to use milder or alternative deprotection protocols.

Q5: How can I verify the incorporation of this compound into my oligonucleotide?

A5: Mass spectrometry is the most definitive method to confirm the mass of the final product, which will reflect the incorporation of the 2-AP residue. Additionally, the presence and location of 2-AP can be verified by treating the oligonucleotide with hot piperidine, which selectively cleaves the glycosidic bond of the this compound residue.

Data Presentation

Table 1: Recommended Coupling Conditions for this compound Phosphoramidite

ParameterStandard DNA PhosphoramiditesThis compound Phosphoramidite (Recommended)Rationale
Concentration 0.1 M0.1 MHigher concentration generally improves coupling efficiency.
Coupling Time 1-2 minutes5-15 minutesModified phosphoramidites may have slower kinetics due to steric hindrance.
Activator 1H-Tetrazole, ETT, DCIETT or DCIMore potent activators can enhance coupling efficiency for sterically hindered phosphoramidites.
Coupling Strategy Single CoupleDouble or Triple CoupleMultiple couplings can significantly improve the yield of the full-length product for less efficient monomers.

Table 2: Comparison of Deprotection Protocols for 2-AP Labeled Oligonucleotides

Deprotection ProtocolReagentTemperature (°C)TimeSuitability for 2-AP Oligos
Standard Concentrated Ammonium Hydroxide558-16 hoursGenerally suitable for robust oligonucleotides.
UltraFAST Ammonium Hydroxide / Methylamine (AMA) (1:1)6510-15 minutesEffective for rapid and complete deprotection.
UltraMILD 0.05 M Potassium Carbonate in MethanolRoom Temperature4 hoursRecommended for oligonucleotides with sensitive modifications (requires compatible protecting groups on all bases).
Alternative Mild t-Butylamine / Water (1:3)606 hoursA milder alternative to ammonium hydroxide.

Experimental Protocols

Protocol 1: Automated Synthesis Cycle for Incorporating this compound

This protocol assumes a standard automated solid-phase oligonucleotide synthesizer.

  • Phosphoramidite Preparation: Prepare a 0.1 M solution of this compound phosphoramidite in anhydrous acetonitrile under an inert atmosphere (Argon or Nitrogen).

  • Synthesizer Setup:

    • Place the 2-AP phosphoramidite solution on a designated port on the synthesizer.

    • Ensure all other standard synthesis reagents (deblocking, capping, oxidation solutions, and anhydrous acetonitrile) are fresh and sufficient for the synthesis.

  • Synthesis Program:

    • Program the desired oligonucleotide sequence into the synthesizer.

    • For the coupling step of the this compound residue, modify the synthesis cycle as follows:

      • Coupling Time: Extend the coupling time to 10-15 minutes.

      • Double Coupling (Recommended): Program the synthesizer to perform a second delivery of the 2-AP phosphoramidite and activator immediately after the first coupling step, followed by a second wait step of 10-15 minutes.

  • Post-Synthesis: After the synthesis is complete, keep the oligonucleotide on the solid support for deprotection.

Protocol 2: Deprotection of this compound Labeled Oligonucleotides (UltraFAST Method)
  • Reagent Preparation: Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA).

  • Cleavage and Deprotection:

    • Transfer the solid support containing the synthesized oligonucleotide to a pressure-tight vial.

    • Add 1 mL of the AMA solution to the vial.

    • Seal the vial tightly and place it in a heating block at 65°C for 15 minutes.

  • Work-up:

    • Allow the vial to cool to room temperature.

    • Carefully open the vial in a fume hood.

    • Transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube.

    • Wash the solid support with 0.5 mL of water and combine the wash with the supernatant.

    • Dry the oligonucleotide solution using a vacuum concentrator.

Protocol 3: Purification of 2-AP Labeled Oligonucleotides by RP-HPLC
  • Sample Preparation:

    • Resuspend the dried, deprotected oligonucleotide in 200-500 µL of mobile phase A (e.g., 0.1 M Triethylammonium Acetate (TEAA), pH 7.0).

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1 M TEAA in water.

    • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

    • Gradient: A linear gradient from 5% to 65% mobile phase B over 30 minutes is a good starting point. This may need to be optimized based on the length and sequence of the oligonucleotide.

    • Flow Rate: 1 mL/min.

    • Detection: Monitor the absorbance at 260 nm and, if possible, at the absorbance maximum of this compound (~305 nm).

  • Fraction Collection: Collect the major peak corresponding to the full-length 2-AP labeled oligonucleotide.

  • Post-Purification:

    • Combine the collected fractions.

    • Remove the organic solvent and TEAA by vacuum concentration.

    • Perform a salt exchange (e.g., sodium salt) if required for the downstream application.

Visualizations

experimental_workflow cluster_synthesis Automated Synthesis cluster_deprotection Deprotection & Cleavage cluster_purification Purification & QC start Start Synthesis deblock Deblocking (DCA) start->deblock coupling_2ap 2-AP Coupling (Extended Time, Double Couple) deblock->coupling_2ap capping Capping coupling_2ap->capping oxidation Oxidation capping->oxidation oxidation->deblock Next Cycle synthesis_end Synthesis Complete oxidation->synthesis_end Final Cycle deprotection AMA Treatment (65°C, 15 min) synthesis_end->deprotection drying Dry Crude Oligo deprotection->drying hplc RP-HPLC Purification drying->hplc qc Mass Spectrometry (QC) hplc->qc final_product Purified 2-AP Oligo qc->final_product

Caption: Workflow for 2-AP labeled oligonucleotide synthesis.

troubleshooting_logic cluster_coupling Low Coupling Efficiency cluster_deprotection Incomplete Deprotection cluster_purification Unexpected HPLC Peaks start Problem Detected check_reagents Check Reagent Quality (Anhydrous, Fresh) start->check_reagents Low Yield extend_deprotection Extend Deprotection Time/Temperature start->extend_deprotection Incomplete Deprotection check_depurination Check for Depurination (Use Milder Deblocking) start->check_depurination Impure Product extend_time Extend Coupling Time check_reagents->extend_time double_couple Implement Double Coupling extend_time->double_couple use_ama Use AMA Reagent extend_deprotection->use_ama check_mass_spec Analyze by Mass Spec check_depurination->check_mass_spec

Caption: Troubleshooting logic for 2-AP oligo synthesis.

References

Correcting for Inner Filter Effects in 2-Aminopurine Fluorescence Measurements: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the inner filter effect (IFE) in 2-aminopurine (2AP) fluorescence measurements.

Frequently Asked Questions (FAQs)

Q1: What is the inner filter effect (IFE)?

A1: The inner filter effect is a phenomenon that leads to a reduction in the observed fluorescence intensity due to the absorption of excitation and/or emitted light by molecules within the sample.[1][2] This phenomenon results in a non-linear relationship between the concentration of the fluorophore and the fluorescence signal, which is particularly noticeable at higher concentrations.[3][4]

Q2: What are the different types of inner filter effects?

A2: There are two primary types of inner filter effects:

  • Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample before it can reach all the fluorophore molecules.[1] This is especially problematic in concentrated solutions where the intensity of the light decreases as it passes through the cuvette.

  • Secondary Inner Filter Effect (sIFE): This happens when the emitted fluorescence is re-absorbed by other molecules in the sample before it can reach the detector. This is more prevalent when there is a significant overlap between the absorption and emission spectra of the molecules in the solution.

Q3: What causes the inner filter effect in this compound (2AP) fluorescence measurements?

A3: In the context of 2AP fluorescence measurements, the inner filter effect can be caused by:

  • High concentrations of 2AP: As the concentration of 2AP increases, the likelihood of both primary and secondary inner filter effects also increases.

  • Presence of other absorbing molecules: Other components in your sample, such as DNA, RNA, proteins, or small molecules being tested, may absorb light at the excitation or emission wavelengths of 2AP. The fluorescence of 2AP is known to be quenched when it is incorporated into DNA due to stacking interactions with neighboring bases.

  • Sample turbidity: The presence of particulate matter in the sample can scatter light, which also contributes to the inner filter effect.

Q4: When should I be concerned about the inner filter effect?

A4: You should be concerned about the inner filter effect when you observe a non-linear relationship between your 2AP concentration and the fluorescence intensity. As a general guideline, if the absorbance of your sample at the excitation wavelength is greater than 0.1, you are likely to encounter significant inner filter effects.

Troubleshooting Guides

Issue: My this compound (2AP) fluorescence signal is not linear with concentration.

This is a classic symptom of the inner filter effect. Here are the steps to troubleshoot and correct for this issue:

1. Diagnosis: Is it the Inner Filter Effect?

  • Perform a dilution series: Prepare a series of samples with decreasing concentrations of 2AP.

  • Measure fluorescence: Measure the fluorescence intensity for each sample.

  • Plot the data: Plot the fluorescence intensity as a function of 2AP concentration.

  • Analyze the plot: If the plot is linear at lower concentrations and then plateaus or even decreases at higher concentrations, the inner filter effect is the likely cause.

2. Corrective Actions

There are several methods to correct for the inner filter effect. The most suitable method will depend on your specific experimental setup and requirements.

  • Method 1: Sample Dilution (Simplest Approach)

    • Description: This is the most direct way to minimize the inner filter effect. By diluting the sample, you reduce the concentration of molecules that are absorbing light.

    • When to use it: This method is appropriate when your fluorescence signal is strong enough to be detected even after dilution, and when dilution does not impact the biological activity or equilibrium of your assay.

    • Limitations: Dilution can introduce errors from pipetting and may not be practical for samples that have weak fluorescence.

  • Method 2: Mathematical Correction (Absorbance-Based)

    • Description: This method utilizes the absorbance values of the sample at the excitation and emission wavelengths to mathematically correct the observed fluorescence intensity. A commonly used formula is: F_corrected = F_observed * 10^((A_ex + A_em) / 2)

    • When to use it: This method is suitable when you have access to both a fluorometer and an absorbance spectrophotometer (or a plate reader capable of both measurements). It is particularly useful for high-throughput screening where dilution is not feasible.

    • Limitations: The accuracy of this correction depends on the geometry of the measurement system (e.g., cuvette path length, microplate reader optics). This correction is generally considered valid for absorbance values up to 0.7.

  • Method 3: Experimental Correction (Using an Internal Standard)

    • Description: This method involves generating a correction curve using a fluorescent standard that is sequestered (e.g., within liposomes or polymer beads) and a non-reactive chromophore.

    • When to use it: This method is recommended for applications that require high accuracy, where mathematical corrections may not be sufficient.

    • Limitations: This method is more complex and time-consuming to set up.

Quantitative Impact of Inner Filter Effect

The following table summarizes the approximate error in fluorescence intensity at different absorbance values, highlighting the importance of correction.

Absorbance at Excitation WavelengthApproximate Error in Fluorescence Intensity
0.06~8%
0.10~10-12%
0.30~38%

Data is generalized and the actual error can vary depending on the experimental setup.

Experimental Protocols

Protocol 1: Mathematical Correction for Inner Filter Effect

Objective: To correct the observed fluorescence intensity of this compound using absorbance measurements.

Materials:

  • This compound sample

  • Assay buffer

  • Fluorometer

  • Absorbance spectrophotometer or plate reader with absorbance capabilities

  • Quartz cuvettes or appropriate microplates

Methodology:

  • Sample Preparation: Prepare your 2AP samples in the assay buffer.

  • Absorbance Measurement:

    • Measure the absorbance of your sample at the excitation wavelength for 2AP (typically around 310 nm). Record this value as Aex.

    • Measure the absorbance of your sample at the emission wavelength for 2AP (typically around 370 nm). Record this value as Aem.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of your sample using the same excitation and emission wavelengths. Record this value as Fobserved.

  • Correction Calculation:

    • Use the following formula to calculate the corrected fluorescence intensity (Fcorrected): F_corrected = F_observed * 10^((A_ex + A_em) / 2)

Protocol 2: Experimental Correction using a Sequestered Fluorophore

Objective: To generate an empirical correction curve for the inner filter effect.

Materials:

  • Sequestered fluorophore (e.g., calcein-containing liposomes or fluorescent polymer beads)

  • Non-reactive chromophore (e.g., potassium chromate)

  • Assay buffer

  • Fluorometer

  • Absorbance spectrophotometer

Methodology:

  • Prepare the Fluorophore Standard: Suspend the fluorescent beads or liposomes in your assay buffer in a cuvette.

  • Measure Baseline Fluorescence: Measure the fluorescence of the bead/liposome suspension at the 2AP excitation and emission wavelengths. This is your F0 (fluorescence at zero absorbance from the added chromophore).

  • Titrate with Chromophore:

    • Add small, precise aliquots of the chromophore solution to the cuvette.

    • After each addition, mix thoroughly and measure the fluorescence intensity (Fi) and the absorbance at the excitation (Aex,i) and emission (Aem,i) wavelengths.

  • Generate the Correction Curve:

    • Calculate the total absorbance for each addition (Atotal,i = Aex,i + Aem,i).

    • Plot the ratio of the initial fluorescence to the measured fluorescence (F0 / Fi) against the total absorbance (Atotal,i). This plot is your correction curve.

  • Apply the Correction:

    • For your experimental 2AP samples, measure their absorbance (Aex_sample and Aem_sample).

    • Calculate the total absorbance (Atotal_sample = Aex_sample + Aem_sample).

    • From your correction curve, find the corresponding F0 / Fi value (the correction factor).

    • Multiply your observed 2AP fluorescence (Fobserved_sample) by this correction factor to obtain the corrected fluorescence.

Visual Guides

InnerFilterEffectMechanisms cluster_primary Primary Inner Filter Effect (pIFE) cluster_secondary Secondary Inner Filter Effect (sIFE) ExcitationSource Excitation Light Source Sample Sample ExcitationSource->Sample Incident Light (I₀) FluorophoreFront Fluorophores (Front) Sample->FluorophoreFront Excites FluorophoreBack Fluorophores (Back) Sample->FluorophoreBack Attenuated Light (I < I₀) EmittingFluorophore Emitting Fluorophore AbsorbingMolecule Absorbing Molecule EmittingFluorophore->AbsorbingMolecule Emitted Light Detector Detector EmittingFluorophore->Detector Direct Emission AbsorbingMolecule->Detector Re-absorbed (Reduced Signal)

Caption: Mechanisms of primary and secondary inner filter effects.

CorrectionWorkflow Start Start: Non-linear Fluorescence vs. Concentration IsAbsorbanceHigh Is Sample Absorbance > 0.1? Start->IsAbsorbanceHigh DiluteSample Method 1: Dilute Sample IsAbsorbanceHigh->DiluteSample Yes End End: Corrected Fluorescence Data IsAbsorbanceHigh->End No CheckLinearity Re-measure and Check for Linearity DiluteSample->CheckLinearity MathCorrection Method 2: Mathematical Correction (Absorbance-Based) CheckLinearity->MathCorrection No / Not Feasible ExpCorrection Method 3: Experimental Correction (Internal Standard) CheckLinearity->ExpCorrection High Accuracy Needed CheckLinearity->End Yes MathCorrection->End ExpCorrection->End

References

Technical Support Center: 2-Aminopurine (2AP) Fluorescence Quenching Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminopurine (2AP) fluorescence quenching experiments. The focus is on distinguishing between static and dynamic quenching mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between static and dynamic quenching?

A1: Static and dynamic quenching are two distinct mechanisms that lead to a decrease in fluorescence intensity.

  • Static Quenching: This occurs when the fluorophore (2AP) and the quencher form a non-fluorescent complex in the ground state. This complex is stable and effectively reduces the concentration of excitable fluorophores. The fluorescence lifetime of the uncomplexed 2AP remains unchanged.[1][2][3][4]

  • Dynamic Quenching: This is a collisional process where the quencher interacts with the 2AP molecule during its excited state.[1][2] This interaction provides a non-radiative pathway for the excited 2AP to return to the ground state, thus reducing its fluorescence lifetime and intensity.[4][5]

G Figure 1. Conceptual Difference Between Static and Dynamic Quenching cluster_static Static Quenching cluster_dynamic Dynamic Quenching 2AP_ground 2AP (Ground State) Complex [2AP-Quencher] Complex (Non-fluorescent) 2AP_ground->Complex + Quencher Quencher_s Quencher Quencher_s->Complex Excitation_s Excitation (Light) Complex->Excitation_s No_Fluorescence No Fluorescence Excitation_s->No_Fluorescence 2AP_ground_d 2AP (Ground State) Excitation_d Excitation (Light) 2AP_ground_d->Excitation_d 2AP_excited 2AP* (Excited State) Fluorescence Fluorescence 2AP_excited->Fluorescence Quenched Quenched (Non-radiative) 2AP_excited->Quenched Collision with Quencher Quencher_d Quencher Quencher_d->Quenched Excitation_d->2AP_excited

Caption: A diagram illustrating the formation of a ground-state complex in static quenching versus collisional de-excitation in dynamic quenching.

Q2: My Stern-Volmer plot is non-linear. What does this indicate?

A2: A non-linear Stern-Volmer plot, particularly one with an upward curvature, often suggests that both static and dynamic quenching are occurring simultaneously.[6] It can also indicate more complex quenching interactions. A linear Stern-Volmer plot can be indicative of either purely dynamic or purely static quenching, necessitating further experiments to distinguish between the two.[4]

Q3: How does temperature affect static and dynamic quenching?

A3: The effect of temperature is a key diagnostic tool:

  • Dynamic Quenching: An increase in temperature generally leads to a higher diffusion rate of molecules in solution. This increases the frequency of collisions between the quencher and the excited 2AP, resulting in more efficient dynamic quenching. Therefore, the Stern-Volmer constant (Ksv) for dynamic quenching increases with temperature.[1][7][8]

  • Static Quenching: The ground-state complex formed during static quenching is often destabilized by an increase in temperature. This leads to a decrease in the association constant for complex formation and, consequently, less efficient static quenching. The Ksv for static quenching, therefore, tends to decrease with increasing temperature.[1][7]

Troubleshooting Guides

Issue: Ambiguous quenching mechanism based on steady-state fluorescence data alone.

Solution: Perform temperature-dependent fluorescence measurements and/or fluorescence lifetime measurements.

  • Sample Preparation: Prepare a series of samples with a constant concentration of 2AP-labeled nucleic acid and varying concentrations of the quencher.

  • Instrument Setup: Use a spectrofluorometer equipped with a temperature-controlled cuvette holder. Set the excitation wavelength to ~310 nm and the emission wavelength to ~370 nm for 2AP.[9][10]

  • Data Acquisition:

    • For each quencher concentration, record the fluorescence intensity at a range of temperatures (e.g., 10°C, 25°C, 40°C).

    • Ensure the sample equilibrates at each temperature before measurement.

  • Data Analysis:

    • Construct a Stern-Volmer plot (F₀/F vs. [Quencher]) for each temperature.

    • Calculate the Stern-Volmer constant (Ksv) from the slope of each plot.

    • Analyze the trend of Ksv with temperature to infer the quenching mechanism.

  • Sample Preparation: Prepare samples as described for the temperature-dependent measurements.

  • Instrument Setup: Use a time-resolved fluorometer, such as a time-correlated single photon counting (TCSPC) system. The excitation and emission wavelengths should be set as for steady-state measurements.

  • Data Acquisition:

    • Measure the fluorescence decay profile of 2AP in the absence of the quencher to determine the unquenched lifetime (τ₀).

    • Measure the fluorescence decay profiles for each sample containing the quencher to determine the quenched lifetimes (τ).

  • Data Analysis:

    • Analyze the trend of the fluorescence lifetime with increasing quencher concentration.

    • A decrease in lifetime indicates dynamic quenching.[5][11][12]

    • No change in lifetime suggests static quenching.[1][3][4]

Data Presentation: Summary of Expected Outcomes
Parameter Dynamic Quenching Static Quenching Combined Quenching
Effect of ↑ Temperature on Ksv Increases[1][7][8]Decreases[1][7]Complex behavior
Effect of ↑ [Quencher] on Lifetime (τ) Decreases[5][11][12]Unchanged[1][3][4]Decreases
Stern-Volmer Plot (F₀/F) Linear[13]Linear[4]Upward curvature[6]
Stern-Volmer Plot (τ₀/τ) Linear and superimposable with F₀/F plotNo change (τ₀/τ = 1)Linear, but with a smaller slope than the F₀/F plot

Experimental Workflow and Logic Diagram

The following workflow can be used to systematically distinguish between static and dynamic quenching in 2AP experiments.

G cluster_workflow Experimental Workflow start Start: Observe Fluorescence Quenching steady_state Perform Steady-State Fluorescence Measurements (Vary [Quencher]) start->steady_state sv_plot Construct Stern-Volmer Plot (F₀/F vs. [Q]) steady_state->sv_plot analyze_sv Analyze Linearity of Stern-Volmer Plot sv_plot->analyze_sv linear Plot is Linear analyze_sv->linear Linear nonlinear Plot is Non-Linear (Upward Curvature) analyze_sv->nonlinear Non-Linear temp_lifetime Perform Temperature-Dependent and/or Fluorescence Lifetime Measurements linear->temp_lifetime combined_quenching Conclusion: Combined Static and Dynamic Quenching nonlinear->combined_quenching analyze_temp_life Analyze Temperature and Lifetime Data temp_lifetime->analyze_temp_life dynamic_conclusion Conclusion: Predominantly Dynamic Quenching analyze_temp_life->dynamic_conclusion Ksv ↑ with T τ ↓ with [Q] static_conclusion Conclusion: Predominantly Static Quenching analyze_temp_life->static_conclusion Ksv ↓ with T τ is constant

Caption: A workflow diagram for distinguishing between static and dynamic quenching.

Signaling Pathways and Logical Relationships

The interpretation of experimental results can be summarized in the following logic diagram.

G Figure 3. Logic Diagram for Quenching Mechanism Determination cluster_logic Interpretation Logic lifetime_change Does fluorescence lifetime (τ) decrease with increasing [Quencher]? temp_effect Does the quenching constant (Ksv) increase with increasing temperature? lifetime_change->temp_effect Yes static Static Quenching lifetime_change->static No dynamic Dynamic Quenching temp_effect->dynamic Yes combined Combined Static and Dynamic Quenching temp_effect->combined No

References

Technical Support Center: 2-Aminopurine in DNA/RNA Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminopurine (2-AP), a fluorescent analog of adenine (B156593).

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-AP) and why is it used in DNA/RNA research?

This compound is a fluorescent analog of adenine. It is widely used as a probe to study the local conformation, dynamics, and stability of DNA and RNA structures.[1][2][3] Unlike natural bases, 2-AP is fluorescent, and its fluorescence is highly sensitive to its environment, particularly to base stacking interactions with neighboring bases.[1][4] This property allows researchers to monitor changes in nucleic acid structure, such as melting, binding events, and conformational changes in real-time.

Q2: How does the incorporation of 2-AP affect the stability of a DNA or RNA duplex?

Generally, the incorporation of this compound is destabilizing to both DNA and RNA duplexes. The extent of destabilization depends on several factors, including the identity of the base it is paired with and the surrounding sequence context. When 2-AP is paired with thymine (B56734) (T), it forms a relatively stable Watson-Crick-like base pair, though it is still less stable than a canonical A-T pair. The destabilization is more significant when 2-AP is paired with cytosine (C), with which it forms a less stable wobble base pair.

Q3: What are the base pairing properties of this compound?

This compound most commonly pairs with thymine (T) in a manner analogous to adenine. However, it can also form a mismatch pair with cytosine (C). The 2-AP•T pair resembles a standard Watson-Crick geometry, while the 2-AP•C pair adopts a wobble geometry. The ability to pair with cytosine is the basis for its mutagenic properties.

Q4: Why does the fluorescence of 2-AP change when it is incorporated into DNA or RNA?

The fluorescence of 2-AP is significantly quenched when it is incorporated into a DNA or RNA strand due to stacking interactions with adjacent bases. This quenching can be static (due to the formation of a non-fluorescent ground-state complex) or dynamic (due to collisional quenching). The degree of quenching provides information about the local environment and the extent of base stacking, making 2-AP a sensitive probe of nucleic acid conformation.

Troubleshooting Guides

Issue 1: The melting temperature (Tm) of my 2-AP-containing oligonucleotide is significantly lower than the unmodified control.

  • Explanation: This is an expected outcome. The incorporation of 2-AP generally destabilizes DNA and RNA duplexes. The C2-amino group of 2-AP can cause steric clashes in the minor groove, and the altered hydrogen bonding pattern compared to adenine contributes to this destabilization. The magnitude of the Tm decrease will depend on the number of 2-AP substitutions and their position within the sequence.

  • Troubleshooting Steps:

    • Verify Sequence and Modification: Double-check the sequence of your oligonucleotide and confirm the correct incorporation of 2-AP.

    • Consider the Opposing Base: The destabilizing effect is more pronounced if 2-AP is opposite a cytosine. Review your duplex design.

    • Buffer Conditions: Ensure that the salt concentration in your buffer is optimal for duplex stability. Higher salt concentrations can help to partially mitigate the destabilization.

    • Review Literature: Compare your observed Tm shift with published data for similar sequences to ensure it is within the expected range. A decrease of 3-10 °C per substitution is commonly reported.

Issue 2: The fluorescence of my 2-AP-labeled oligonucleotide is almost completely quenched. Is this normal?

  • Explanation: Yes, significant fluorescence quenching is expected and is the basis for using 2-AP as a structural probe. The degree of quenching is directly related to the extent of stacking with neighboring bases. In a well-structured duplex, where 2-AP is stacked between adjacent bases, quenching can be very high.

  • Troubleshooting Steps:

    • Measure Quantum Yield: If possible, measure the fluorescence quantum yield of your labeled oligonucleotide and compare it to that of free 2-AP in the same buffer. A large decrease is indicative of incorporation and stacking.

    • Denature the Duplex: Measure the fluorescence upon thermal or chemical denaturation. You should observe a significant increase in fluorescence as the duplex melts and the 2-AP becomes unstacked and more solvent-exposed. This confirms that the quenching is due to the duplex structure.

    • Check for Photodegradation: Ensure that you are using appropriate excitation wavelengths (around 310 nm) and not excessively high laser power, which could lead to photobleaching of the 2-AP fluorophore.

Issue 3: I am observing unexpected changes in the Circular Dichroism (CD) spectrum of my DNA after 2-AP incorporation.

  • Explanation: 2-AP itself is a chromophore and can contribute to the CD spectrum. The incorporation of 2-AP can also induce local conformational changes in the DNA backbone, which will be reflected in the CD spectrum. While 2-AP is not expected to cause a major global structural change (e.g., B-form to Z-form transition) at low incorporation levels, local distortions are common.

  • Troubleshooting Steps:

    • Acquire a Spectrum of 2-AP Nucleoside: If possible, obtain a CD spectrum of the 2-AP deoxynucleoside to understand its intrinsic spectral features.

    • Compare to Unmodified DNA: Carefully compare the CD spectrum of the 2-AP-containing DNA to that of the unmodified duplex. Note any changes in the positions and intensities of the characteristic B-form DNA peaks (positive band around 275 nm and negative band around 245 nm).

    • Low-Energy CD: 2-AP has an absorption band around 310-330 nm. Measuring the CD in this region can provide specific information about the local conformation around the 2-AP residue.

Quantitative Data

Table 1: Thermodynamic Parameters for DNA Duplexes Containing a Single this compound Substitution.

This table summarizes the change in thermodynamic stability (ΔΔG°37) upon substituting a single A-T base pair with a 2-AP•T or 2-AP•C pair in a DNA duplex. A positive ΔΔG° value indicates destabilization.

Original Base PairSubstituted Base PairΔTm (°C)ΔΔG°37 (kcal/mol)Reference Sequence Context
A•T2-AP•T-5.2+1.25'-d(CGCA GCG)/3'-d(GCGT CGC)
A•T2-AP•C-11.5+2.85'-d(CGCA GCG)/3'-d(GCGG CGC)
A•T2-AP•T-3 to -10Not ReportedGeneral observation
G•CI•CNot Reported+1.7Comparison for 2-amino group effect

Data compiled from multiple sources and may vary depending on the specific sequence context and experimental conditions.

Experimental Protocols

Protocol 1: UV-Vis Thermal Denaturation (Melting) Analysis

This protocol outlines the steps to determine the melting temperature (Tm) of a 2-AP-containing DNA or RNA duplex.

  • Sample Preparation:

    • Anneal the 2-AP-containing strand with its complementary strand in a buffer of desired pH and salt concentration (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

    • Prepare samples at a known concentration (e.g., 1-5 µM).

  • Instrumentation:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Data Acquisition:

    • Monitor the absorbance at 260 nm as a function of temperature.

    • Increase the temperature at a controlled rate (e.g., 0.5-1.0 °C/minute) from a temperature where the duplex is fully formed to a temperature where it is fully melted.

  • Data Analysis:

    • Plot absorbance versus temperature to obtain a melting curve.

    • The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This can be determined from the maximum of the first derivative of the melting curve.

Protocol 2: Steady-State Fluorescence Spectroscopy

This protocol describes how to measure the fluorescence emission of a 2-AP-labeled oligonucleotide.

  • Sample Preparation:

    • Prepare samples in a suitable fluorescence-free buffer.

    • Use a quartz cuvette.

  • Instrumentation:

    • Use a spectrofluorometer.

  • Data Acquisition:

    • Set the excitation wavelength to ~310 nm.

    • Record the emission spectrum from ~330 nm to 450 nm. The emission maximum for 2-AP is typically around 370 nm.

  • Analysis of Quenching:

    • Measure the fluorescence intensity of the 2-AP-labeled oligonucleotide in its duplex form.

    • Heat the sample to a temperature above its Tm to denature the duplex and measure the fluorescence again.

    • A significant increase in fluorescence upon melting indicates that the probe is reporting on the structural transition.

Visualizations

Experimental_Workflow_UV_Melting cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Anneal 2-AP oligo with complement prep2 Prepare sample in UV-transparent buffer prep1->prep2 acq1 Place sample in UV-Vis spectrophotometer prep2->acq1 acq2 Ramp temperature and record A260 acq1->acq2 an1 Plot Absorbance vs. Temperature acq2->an1 an2 Determine Tm from first derivative an1->an2 result result an2->result Melting Temperature (Tm)

Caption: Workflow for UV-Vis Thermal Denaturation Experiment.

AP_Base_Pairing AP_T 2-AP T AP_T:f0->H_bond1 AP_T:f0->H_bond2 AP_C 2-AP C AP_C:f0->H_bond3 AP_C:f0->H_bond4 H_bond1->AP_T:f1 H_bond2->AP_T:f1 H_bond3->AP_C:f1 H_bond4->AP_C:f1

Caption: Base pairing of this compound with Thymine and Cytosine.

References

Validation & Comparative

A Comparative Guide to 2-Aminopurine and Other Fluorescent Nucleobase Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent nucleobase analog is critical for accurately probing the structure, dynamics, and interactions of nucleic acids. This guide provides an objective comparison of the widely used 2-Aminopurine (2-AP) with other notable fluorescent nucleobase analogs, supported by experimental data and detailed methodologies.

This compound, a fluorescent isomer of adenine, has long been a workhorse in nucleic acid research due to its sensitivity to the local microenvironment.[1] However, a growing arsenal (B13267) of alternative fluorescent nucleobase analogs offers a range of photophysical properties that may be better suited for specific applications. This guide focuses on a comparative analysis of 2-AP with two other major classes of analogs: pteridines (represented by 3-methylisoxanthopterin (3-MI) and 6-methylisoxanthopterin (6-MI)) and thieno[3,4-d]-pyrimidines (represented by the tricyclic cytosine analog, tC).

Performance Comparison: A Quantitative Overview

The utility of a fluorescent nucleobase analog is largely determined by its photophysical properties, primarily its fluorescence quantum yield (Φ) and fluorescence lifetime (τ). The quantum yield represents the efficiency of the fluorescence process, while the lifetime describes the average time the molecule spends in the excited state. The following table summarizes these key performance metrics for 2-AP and its alternatives in aqueous solution.

Nucleobase AnalogTypeQuantum Yield (Φ)Fluorescence Lifetime (τ) [ns]Key Characteristics
This compound (2-AP) Purine (B94841) (Adenine analog)0.65 - 0.68[2][3]~10 - 12[3][4]Highly sensitive to base stacking and local environment; significant quenching upon incorporation into nucleic acids.
3-Methylisoxanthopterin (3-MI) Pteridine (B1203161) (Guanine analog)~0.88 (free nucleoside)Varies with environmentHigh intrinsic quantum yield; fluorescence is significantly quenched upon incorporation into oligonucleotides.
6-Methylisoxanthopterin (6-MI) Pteridine (Guanine analog)Environment-dependentVaries with environmentSimilar to 3-MI, sensitive to local DNA structure.
Tricyclic Cytosine (tC) Thieno[3,4-d]-pyrimidine~0.20 (in DNA)~5.7 - 6.9 (in DNA)Relatively insensitive to neighboring bases, maintaining high fluorescence within DNA duplexes.

Environmental Sensitivity and Quenching Mechanisms

A critical feature of many fluorescent nucleobase analogs, including 2-AP and the pteridines, is the quenching of their fluorescence upon incorporation into a DNA or RNA strand. This quenching is highly sensitive to the local environment, including base stacking interactions with neighboring nucleobases. This property makes them excellent probes for studying nucleic acid conformational changes, such as DNA melting, protein-DNA interactions, and enzyme kinetics.

The quenching of 2-AP fluorescence, for instance, is attributed to stacking interactions, with different mechanisms predicted for purine and pyrimidine (B1678525) neighbors. Stacking with purines is thought to cause static quenching through ground-state interactions, while stacking with pyrimidines leads to dynamic quenching via the formation of a dark excited state.

In contrast, analogs like tC are designed to be minimally perturbing to the native DNA structure and exhibit fluorescence that is largely independent of the surrounding sequence. This makes them ideal reporters for applications where a consistent and bright signal is required, such as in fluorescence resonance energy transfer (FRET) studies.

cluster_Quenching Fluorescence Quenching Mechanisms Fluorophore Fluorescent Nucleobase (e.g., 2-AP) ExcitedState Excited State Fluorophore->ExcitedState Excitation NonRadiative Non-Radiative Decay (Heat) ExcitedState->NonRadiative Quenching Fluorescence Fluorescence (Light) ExcitedState->Fluorescence GroundState Ground State NeighboringBase Neighboring Base NeighboringBase->ExcitedState Stacking Interaction

Caption: Simplified Jablonski diagram illustrating fluorescence quenching.

Enzymatic Incorporation of Fluorescent Nucleobase Analogs

The site-specific incorporation of fluorescent nucleobase analogs into DNA and RNA is crucial for their application as probes. This is typically achieved through enzymatic synthesis using polymerases. The efficiency of incorporation can vary depending on the analog, the polymerase, and the template sequence.

Both 2-AP and various pteridine and thieno[3,4-d]-pyrimidine analogs have been successfully incorporated into nucleic acids by a range of DNA and RNA polymerases. The general workflow for enzymatic incorporation allows for the production of fluorescently labeled nucleic acids for subsequent biophysical and biochemical studies.

cluster_Workflow Enzymatic Incorporation Workflow Start Start Prepare Prepare Reaction Mix: - DNA/RNA Template - Primers - Polymerase - dNTPs/NTPs - Fluorescent Analog-TP Start->Prepare Incubate Incubation at Optimal Temperature Prepare->Incubate Purify Purify Labeled Nucleic Acid (e.g., Gel Electrophoresis, HPLC) Incubate->Purify Analyze Analysis: - Fluorescence Spectroscopy - Functional Assays Purify->Analyze End End Analyze->End

Caption: General workflow for enzymatic incorporation of fluorescent analogs.

Experimental Protocols

Measurement of Relative Fluorescence Quantum Yield

The relative quantum yield of a fluorescent nucleobase analog is determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent nucleobase analog solution of unknown quantum yield

  • Standard fluorophore solution with known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • Solvent (e.g., ultrapure water)

Procedure:

  • Prepare a series of dilutions for both the unknown sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield of the sample (Φₓ) using the following equation:

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    where:

    • Φₛₜ is the quantum yield of the standard

    • Gradₓ and Gradₛₜ are the gradients of the linear plots for the sample and standard, respectively

    • ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions (if the solvent is the same, this term is 1).

Measurement of Fluorescence Lifetime using Time-Correlated Single-Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.

Materials:

  • TCSPC system including:

    • Pulsed light source (e.g., picosecond laser diode or LED)

    • Sample chamber

    • Fast photodetector (e.g., photomultiplier tube - PMT)

    • TCSPC electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA)

  • Fluorescent nucleobase analog solution

  • Scattering solution for instrument response function (IRF) measurement (e.g., a dilute solution of non-dairy creamer or Ludox)

Procedure:

  • Measure the Instrument Response Function (IRF): Record the temporal profile of the excitation pulse using a scattering solution in place of the fluorescent sample. This accounts for the temporal spread of the instrument.

  • Acquire the fluorescence decay data: Replace the scattering solution with the fluorescent sample and collect the fluorescence decay histogram. The data is built up by repeatedly exciting the sample and timing the arrival of single emitted photons relative to the excitation pulse.

  • Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay of the sample and the IRF. Use deconvolution software to fit the experimental data to a multi-exponential decay model to extract the fluorescence lifetime(s).

Enzymatic Incorporation of Fluorescent Nucleoside Triphosphates into RNA via In Vitro Transcription

This protocol describes the incorporation of a fluorescent ribonucleoside triphosphate (fNTP) into an RNA transcript using T7 RNA polymerase.

Materials:

  • Linearized DNA template containing a T7 promoter

  • T7 RNA Polymerase

  • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

  • Fluorescent ribonucleoside triphosphate (fNTP)

  • Transcription buffer (containing Tris-HCl, MgCl₂, DTT, spermidine)

  • RNase inhibitor

  • Nuclease-free water

Procedure:

  • Assemble the transcription reaction: In a nuclease-free tube, combine the transcription buffer, ribonucleoside triphosphates (including the fNTP at the desired concentration), DNA template, and RNase inhibitor.

  • Initiate transcription: Add T7 RNA polymerase to the reaction mixture and incubate at 37°C for 2-4 hours.

  • Terminate the reaction: Stop the reaction by adding EDTA or by placing it on ice.

  • Purify the RNA: Purify the fluorescently labeled RNA transcript using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), HPLC, or spin column chromatography to remove unincorporated nucleotides and the DNA template.

  • Quantify and analyze the labeled RNA: Determine the concentration and purity of the RNA. The incorporation of the fluorescent analog can be confirmed by fluorescence spectroscopy.

Conclusion

The choice between this compound and other fluorescent nucleobase analogs depends heavily on the specific research question. 2-AP and pteridine analogs are invaluable tools for probing dynamic changes in nucleic acid structure due to their environmental sensitivity. In contrast, analogs like tC, with their stable and bright fluorescence, are better suited for applications requiring a robust and consistent signal. By understanding the distinct properties and experimental considerations for each class of analog, researchers can select the optimal tool to illuminate the intricate world of nucleic acid biology.

References

Illuminating Biomolecular Dynamics: Validating 2-Aminopurine Fluorescence with Structural Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of nucleic acid and protein dynamics, 2-aminopurine (2-AP) stands out as a powerful fluorescent probe. Its sensitivity to the local microenvironment makes it an invaluable tool for monitoring conformational changes in DNA and RNA. However, interpreting fluorescence changes in terms of precise structural alterations requires rigorous validation against established structural biology techniques. This guide provides a comparative analysis of 2-AP fluorescence data alongside structural data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, offering a deeper understanding of how fluorescence signals correlate with molecular structures.

The core principle behind using 2-AP lies in its fluorescence quenching. When incorporated into a DNA or RNA strand, its fluorescence is highly quenched due to stacking interactions with neighboring bases.[1] Any process that alters this stacking, such as DNA melting, protein binding, or the formation of non-canonical structures, can lead to a significant change in fluorescence intensity, providing a real-time readout of the conformational dynamics.[1] While these changes are readily observable, the critical question remains: what do they signify at the atomic level? This guide addresses this by presenting data from studies that have directly compared 2-AP fluorescence with high-resolution structural methods.

Quantitative Comparison of 2-AP Fluorescence and Structural Data

To bridge the gap between fluorescence and structure, researchers have employed various strategies. The following table summarizes key quantitative data from studies that have validated 2-AP fluorescence changes with structural information, primarily focusing on distance and orientation-dependent fluorescence quenching and direct comparison with NMR and X-ray crystallography data.

System Studied2-AP PlacementFluorescence ParameterStructural Parameter (Method)Correlation
2-AP Dinucleotide Adjacent 2-AP residuesElectronic Coupling (V12) = 742 cm-1Inter-base Distance (R12) = 3.5 Å; Twist Angle (θ12) = 5° (2D UV Fluorescence Spectroscopy)The measured distance and angle from 2D FS differ from the canonical B-form DNA values (3.4 Å and 36°, respectively), indicating a non-helical stacking arrangement that is directly quantified by the fluorescence properties.
RB69 DNA Polymerase-DNA Complex Templating base (n) and 5' to templating base (n+1)~6-fold fluorescence enhancement upon polymerase binding (2-AP at n)Open and closed conformations of the polymerase (X-ray Crystallography)The significant fluorescence enhancement of 2-AP at the templating position is consistent with the crystal structure showing the unstacking of the base as the polymerase transitions to a more open conformation. Conversely, minimal fluorescence change at the n+1 position aligns with the structural data showing it remains largely stacked.[2]
Iron Responsive Element (IRE) RNA Hairpin Adenosine and Guanosine positions within the loopMulti-exponential fluorescence decayPoorly constrained nucleotides in the loop (NMR Spectroscopy)The complex fluorescence decay kinetics, indicating multiple conformational states, correlate well with the NMR data showing high flexibility and lack of a single, defined structure for the loop nucleotides.

Experimental Protocols

This compound Fluorescence Spectroscopy

The following is a general protocol for steady-state 2-AP fluorescence measurements. Specific parameters will vary depending on the instrument and the biological system under investigation.

  • Sample Preparation:

    • Synthesize or purchase oligonucleotides with 2-AP incorporated at the desired position.

    • Purify the labeled oligonucleotides using standard methods (e.g., HPLC).

    • Prepare samples in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The buffer should be filtered and degassed to minimize background fluorescence and quenching by oxygen.

    • Determine the concentration of the 2-AP labeled oligonucleotide using UV-Vis spectrophotometry.

  • Fluorescence Measurements:

    • Use a spectrofluorometer equipped with a thermostatted cuvette holder.

    • Set the excitation wavelength to the absorption maximum of 2-AP (~310-315 nm) to minimize excitation of natural bases and aromatic amino acids.[1]

    • Record the emission spectrum from approximately 340 nm to 450 nm. The emission maximum for 2-AP is typically around 370 nm.[1]

    • For binding studies, titrate the 2-AP labeled nucleic acid with the ligand (protein, small molecule, etc.) and record the fluorescence spectrum after each addition.

    • For melting studies, record the fluorescence intensity at 370 nm as a function of temperature.

  • Data Analysis:

    • Correct the fluorescence data for buffer background and any inner filter effects.

    • Analyze the change in fluorescence intensity as a function of ligand concentration or temperature to determine binding affinities or melting temperatures, respectively.

NMR Spectroscopy for Nucleic Acid Structure

Determining the solution structure of a nucleic acid by NMR is a complex process. The following provides a simplified overview of the key steps.

  • Sample Preparation:

    • Prepare a highly concentrated and pure sample of the oligonucleotide (typically in the mM range).

    • Dissolve the sample in a suitable buffer, often containing D₂O to suppress the water signal.

    • For studies of exchangeable protons, samples are prepared in H₂O/D₂O mixtures.

  • NMR Data Acquisition:

    • Acquire a series of 2D NMR experiments, including:

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same sugar spin system.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

  • Structure Calculation:

    • Assign the observed NMR signals to specific protons in the nucleic acid sequence.

    • Use the distance restraints from NOESY experiments and torsion angle restraints derived from COSY and TOCSY data to calculate a family of 3D structures that are consistent with the experimental data using molecular dynamics or simulated annealing protocols.

    • The final structure is represented by an ensemble of the lowest energy structures.

Visualizing the Validation Workflow and a Key Biological Process

To visually represent the logical flow of validating 2-AP fluorescence data and its application in studying a fundamental biological process like DNA base flipping, the following diagrams were generated using Graphviz.

ValidationWorkflow cluster_fluorescence 2-AP Fluorescence Studies cluster_structural Structural Biology Methods fluo_exp Fluorescence Experiment (Steady-state or Time-resolved) fluo_data Fluorescence Data (Intensity, Lifetime, Quenching) fluo_exp->fluo_data fluo_interp Interpretation (e.g., Stacking/Unstacking) fluo_data->fluo_interp validation Validation & Correlation fluo_interp->validation struct_exp Structural Experiment (NMR or X-ray Crystallography) struct_data Structural Data (Distances, Angles, Conformations) struct_exp->struct_data struct_model 3D Structural Model struct_data->struct_model struct_model->validation conclusion Validated Understanding of Conformational Change validation->conclusion

Caption: Workflow for validating 2-AP fluorescence data with structural biology methods.

BaseFlipping cluster_dna DNA Helix DNA_stacked 2-AP Stacked in Duplex (Fluorescence Quenched) enzyme DNA Repair Enzyme (e.g., UDG) DNA_stacked->enzyme Binding flipped_out 2-AP Flipped Out (Fluorescence Enhanced) enzyme->flipped_out Induces Flipping active_site Enzyme Active Site flipped_out->active_site Enters

Caption: 2-AP fluorescence reports on enzyme-induced DNA base flipping.

Conclusion

The strategic incorporation of this compound into nucleic acids provides a sensitive and versatile tool for probing conformational dynamics. While fluorescence data alone offers valuable insights into changes in the local environment, its true power is realized when validated against high-resolution structural methods like NMR and X-ray crystallography. The presented data and workflows demonstrate a strong correlation between 2-AP fluorescence changes and specific structural rearrangements. For researchers in drug development and molecular biology, this integrated approach allows for a more confident interpretation of fluorescence-based assays, ultimately leading to a deeper understanding of the mechanisms governing nucleic acid function and their interactions with other molecules.

References

Cross-Validation of 2-Aminopurine Fluorescence Data with NMR and Crystallography: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and the molecular sciences, understanding the structural dynamics of nucleic acids is paramount. 2-aminopurine (2-AP), a fluorescent analog of adenine, has emerged as a powerful probe for these investigations. However, the interpretation of fluorescence data can be complex. This guide provides a comparative framework for cross-validating 2-AP fluorescence results with two gold-standard techniques for structural biology: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

This document outlines the principles of each technique, presents a comparison of the data they provide, details experimental protocols, and illustrates the complementary nature of these methods in elucidating the intricate conformational landscapes of DNA and RNA.

Comparing the Techniques: A Quantitative Overview

The true power of a multi-faceted experimental approach lies in the ability to correlate different types of quantitative data. While 2-AP fluorescence provides insights into the local environment and dynamics of the probe, NMR and X-ray crystallography offer detailed structural and dynamic information about the entire molecule. The table below summarizes the key quantitative parameters obtainable from each technique, highlighting their complementary nature.

ParameterThis compound FluorescenceNMR SpectroscopyX-ray Crystallography
Local Environment Quantum Yield (Φ), Fluorescence Lifetime (τ)Chemical Shifts (δ), Nuclear Overhauser Effects (NOEs)Electron Density Map, B-factors
Molecular Dynamics Fluorescence Anisotropy Decay (r(t)), Rotational Correlation Times (φ), Order Parameter (S²)Relaxation Times (T1, T2), Order Parameters (S²), Exchange Rates (kex)Anisotropic Displacement Parameters (ADPs), B-factors
Structural Information Förster Resonance Energy Transfer (FRET) Efficiency (E)Inter-proton Distances (from NOEs), Torsion Angles (from J-couplings)Atomic Coordinates (x, y, z), Bond Lengths, Bond Angles, Torsion Angles
Binding Affinity Dissociation Constant (Kd) from fluorescence titrationDissociation Constant (Kd) from chemical shift perturbationNot directly measured

Experimental Methodologies

Accurate and reproducible data are the bedrock of scientific advancement. Below are detailed protocols for the key experimental techniques discussed in this guide.

This compound Fluorescence Spectroscopy

Objective: To measure the fluorescence quantum yield, lifetime, and anisotropy of a 2-AP labeled nucleic acid to probe its local environment and dynamics.

Protocol:

  • Sample Preparation:

    • Synthesize or purchase the desired DNA or RNA oligonucleotide with 2-AP incorporated at a specific position.

    • Purify the oligonucleotide using HPLC or PAGE.

    • Dissolve the oligonucleotide in an appropriate buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The buffer should be filtered and degassed.

    • Determine the concentration of the oligonucleotide by UV-Vis spectroscopy.

  • Steady-State Fluorescence Measurements:

    • Use a spectrofluorometer to measure the fluorescence emission spectrum of the 2-AP labeled oligonucleotide.

    • Excitation is typically performed at ~310-315 nm to selectively excite 2-AP.

    • Record the emission spectrum from ~340 nm to 500 nm.

    • The fluorescence quantum yield (Φ) can be determined relative to a standard of known quantum yield (e.g., quinine (B1679958) sulfate).

  • Time-Resolved Fluorescence Measurements:

    • Use a time-correlated single-photon counting (TCSPC) system for fluorescence lifetime and anisotropy decay measurements.

    • Excite the sample with a pulsed laser source at ~315 nm.

    • Collect the fluorescence decay data at the emission maximum (~370 nm).

    • For anisotropy measurements, use polarizers in the excitation and emission paths to collect vertically and horizontally polarized decay components.

    • The fluorescence lifetime (τ) is determined by fitting the decay curve to a multi-exponential decay model.[1]

    • The anisotropy decay (r(t)) is calculated from the polarized decay components and fit to a model to obtain rotational correlation times (φ) and the order parameter (S²).

NMR Spectroscopy

Objective: To determine the three-dimensional structure and dynamics of a nucleic acid in solution.

Protocol:

  • Sample Preparation:

    • Synthesize or purchase the desired DNA or RNA oligonucleotide. For some experiments, isotopic labeling (e.g., ¹³C, ¹⁵N) may be required.

    • Purify the oligonucleotide to >95% purity.

    • Dissolve the oligonucleotide in an NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 10% D₂O, pH 6.8).

    • Concentrate the sample to the desired concentration (typically 0.1-1 mM).

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Acquire a series of 1D and 2D NMR spectra, including:

      • 1D ¹H spectrum: To check for sample integrity and proper folding.

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

      • 2D TOCSY (Total Correlation Spectroscopy): To identify protons that are scalar-coupled within the same sugar spin system.

      • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled samples to resolve resonances and study dynamics.

  • Structure Calculation and Dynamics Analysis:

    • Assign the resonances in the NMR spectra to specific protons in the nucleic acid sequence.

    • Use the NOE cross-peak intensities to generate a set of inter-proton distance restraints.

    • Use software packages like XPLOR-NIH or CYANA to calculate a family of structures that are consistent with the experimental restraints.

    • Analyze relaxation data (T₁, T₂, and heteronuclear NOEs) using the model-free formalism to obtain order parameters (S²) and correlation times, which describe the amplitude and timescale of internal motions.

X-ray Crystallography

Objective: To determine the high-resolution three-dimensional structure of a nucleic acid in a crystalline state.

Protocol:

  • Sample Preparation and Crystallization:

    • Synthesize or purchase and purify the oligonucleotide to a very high degree (>98%).

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and ions) using techniques like hanging-drop or sitting-drop vapor diffusion.

    • Optimize the conditions that produce diffraction-quality crystals.

  • X-ray Diffraction Data Collection:

    • Mount a single crystal and cryo-cool it in a stream of liquid nitrogen.

    • Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source).

    • Collect a complete set of diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factor amplitudes.

    • Solve the phase problem using methods like molecular replacement (if a similar structure is known) or experimental phasing.

    • Build an initial atomic model into the resulting electron density map.

    • Refine the model against the diffraction data using software like PHENIX or REFMAC, which minimizes the difference between the observed and calculated structure factors.

    • The final refined structure will have atomic coordinates, B-factors (which describe atomic motion), and various quality indicators.

Visualizing the Workflow and Relationships

To better understand how these techniques interrelate and contribute to a comprehensive understanding of nucleic acid structure and dynamics, the following diagrams illustrate the experimental workflows and the logical connections between the data they produce.

Experimental_Workflow cluster_fluorescence 2-AP Fluorescence cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography fluo_sample 2-AP Labeled Nucleic Acid steady_state Steady-State Spectrofluorometer fluo_sample->steady_state tcspc TCSPC fluo_sample->tcspc fluo_data Fluorescence Data (Φ, τ, r(t)) steady_state->fluo_data tcspc->fluo_data nmr_sample Nucleic Acid (optional ¹³C/¹⁵N labeling) nmr_spec High-Field NMR Spectrometer nmr_sample->nmr_spec nmr_data NMR Data (NOEs, J-couplings, Relaxation) nmr_spec->nmr_data xtal_sample High Purity Nucleic Acid crystallization Crystallization xtal_sample->crystallization diffraction X-ray Diffraction crystallization->diffraction xtal_data Diffraction Data diffraction->xtal_data

Experimental workflows for each technique.

The following diagram illustrates how the data from these distinct experimental approaches can be integrated to provide a more complete picture, with each technique offering a unique yet complementary perspective.

Logical_Relationships fluorescence 2-AP Fluorescence (Local Dynamics, Environment) model Comprehensive Structural and Dynamic Model fluorescence->model Cross-validation of local motions nmr NMR Spectroscopy (Solution Structure, Dynamics) nmr->fluorescence Correlate order parameters and lifetimes xray X-ray Crystallography (Static Structure) nmr->xray Compare solution vs. crystal structure nmr->model Provides solution ensemble xray->fluorescence Correlate B-factors with quenching xray->model Provides high-resolution static picture

Integration of data from different techniques.

Case Studies: Cross-Validation in Practice

One study combined CD, NMR, and thermal denaturation profiles with 2-AP fluorescence measurements to characterize the structural differences between DNA duplexes and DNA:RNA hybrids.[2][3] The fluorescence data revealed enhanced structural flexibility in the DNA:RNA hybrid, a finding that was consistent with the broader structural features determined by NMR.[2][3]

In another compelling example, time-resolved fluorescence of 2-AP was used to monitor the flipping of a base out of the DNA helix by a methyltransferase enzyme.[4] The characteristic change in the 2-AP fluorescence decay upon base flipping was unambiguously confirmed by solving the X-ray crystal structure of the enzyme-DNA complex, which showed the base in the flipped-out state.[4] This provides direct evidence that the fluorescence signal is a reliable reporter of this specific conformational change.

Conclusion

The cross-validation of this compound fluorescence data with NMR spectroscopy and X-ray crystallography provides a robust framework for obtaining a comprehensive understanding of nucleic acid structure and dynamics. While 2-AP fluorescence offers high sensitivity to local conformational changes and dynamics, NMR provides detailed information about the solution-state structure and motions, and X-ray crystallography yields a high-resolution static picture of the molecule. By integrating the quantitative and qualitative data from these powerful techniques, researchers can build more accurate and detailed models of nucleic acid behavior, which is essential for advancing drug discovery and our fundamental understanding of biological processes.

References

A Researcher's Guide to 2-Aminopurine Fluorescence Quantum Yield: Comparison and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development and molecular biology, 2-aminopurine (2-AP) serves as an invaluable fluorescent probe. As a structural analog of adenine (B156593), its integration into DNA and RNA allows for the sensitive detection of local conformational changes and intermolecular interactions. A key parameter that underpins its utility is its fluorescence quantum yield (Φf), which is highly sensitive to its molecular environment. This guide provides a comparative analysis of 2-AP's quantum yield, outlines standards for its determination, and presents a detailed experimental protocol.

This compound: A Bright Alternative to Natural Nucleobases

This compound stands out due to its significantly higher fluorescence quantum yield compared to its natural counterpart, adenine. In an aqueous solution, 2-AP exhibits a quantum yield of approximately 0.68, making it a brightly fluorescent molecule.[1] This is in stark contrast to adenine, which is considered essentially non-fluorescent with an extremely low quantum yield of around 10-4.[1] This thousand-fold difference in fluorescence intensity is the primary reason for 2-AP's widespread use as a fluorescent probe in nucleic acid research.[1][2][3]

The fluorescence of 2-AP is not constant; it is exquisitely sensitive to its local environment. This property is what makes it such a powerful probe. For instance, the quantum yield of 2-AP decreases as the polarity of the solvent decreases. More importantly, when 2-AP is incorporated into a DNA or RNA strand, its fluorescence is significantly quenched due to stacking interactions with neighboring bases. The degree of quenching provides detailed information about the structure and dynamics of the nucleic acid.

A comparison of the fluorescence quantum yields of this compound and adenine is summarized in the table below.

CompoundSolvent/EnvironmentFluorescence Quantum Yield (Φf)
This compound (2-AP) Aqueous Solution~0.68
Dioxane~0.14 (five-fold reduction relative to water)
Incorporated in DNASignificantly quenched (variable)
Adenine Aqueous Solution~10-4
Standards for Fluorescence Quantum Yield Determination

The determination of a sample's fluorescence quantum yield is typically performed using a comparative method, which relies on well-characterized fluorescence standards with known quantum yields. The selection of an appropriate standard is crucial for obtaining accurate results. The standard should ideally absorb and emit in a similar spectral region as the sample of interest. For 2-AP, which has an excitation maximum around 305 nm and an emission maximum around 370 nm in aqueous solution, a suitable UV-emitting standard is required.

Below is a table of commonly used fluorescence quantum yield standards covering a broad spectral range.

StandardSolventExcitation (nm)Emission Range (nm)Quantum Yield (Φf)
Quinine (B1679958) Sulfate0.1 M H₂SO₄350400-6000.58
POPOPCyclohexane (B81311)300380-5000.97
TryptophanWater280300-4500.13
Fluorescein0.1 M NaOH496500-6500.95
Rhodamine 6GWater488500-7000.95
Rhodamine BWater514530-7000.31
Cresyl VioletMethanol580600-7500.53
Cy5PBS620650-7500.27

Note: The quantum yield of some standards, like quinine sulfate, can be temperature-dependent. It is advisable to consult recent literature for the most accurate and validated standard values.

Experimental Protocol: Relative Determination of Fluorescence Quantum Yield

The following protocol details the comparative method for determining the fluorescence quantum yield of a sample, such as this compound, relative to a known standard.

Principle

This method assumes that a dilute solution of the sample and a standard with the same absorbance at the same excitation wavelength will absorb the same number of photons. Under these conditions, the ratio of the integrated fluorescence intensities is equal to the ratio of their quantum yields. By plotting the integrated fluorescence intensity versus absorbance for a series of dilutions of both the sample and the standard, the quantum yield of the sample can be calculated from the ratio of the slopes of the resulting lines.

Materials and Instrumentation
  • Spectrofluorometer with spectral correction capabilities

  • UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

  • Spectroscopic grade solvents

  • This compound (sample)

  • A suitable fluorescence standard (e.g., POPOP in cyclohexane or Quinine Sulfate in 0.1 M H₂SO₄)

  • Volumetric flasks and pipettes for precise dilutions

Procedure
  • Solvent and Standard Selection: Choose a solvent in which both the sample and the standard are soluble and that does not have significant absorbance or fluorescence in the measurement range. Select a standard with a known and stable quantum yield that absorbs at the chosen excitation wavelength for 2-AP (~305 nm).

  • Preparation of Stock Solutions: Prepare stock solutions of both 2-AP and the chosen standard in the selected solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects. A blank solution containing only the solvent should also be prepared.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, measure the absorbance spectra of the blank and all dilutions of the sample and the standard.

    • Record the absorbance value at the chosen excitation wavelength (e.g., 305 nm) for each solution.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

    • Set the excitation and emission slit widths to be identical for all measurements.

    • Record the fluorescence emission spectrum for the blank and each dilution of the sample and the standard. The emission range should cover the entire fluorescence band of the compound (for 2-AP, approximately 330 nm to 450 nm).

    • Ensure that the recorded spectra are corrected for the instrument's spectral response.

  • Data Analysis:

    • For each recorded emission spectrum, subtract the spectrum of the solvent blank.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each blank-corrected spectrum.

    • Create a plot of integrated fluorescence intensity versus absorbance at the excitation wavelength for both the sample and the standard.

    • Perform a linear regression for both datasets. The resulting plots should be linear and pass through the origin. The slope of each line is the gradient (Grad).

  • Quantum Yield Calculation: The fluorescence quantum yield of the sample (ΦX) is calculated using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the relative determination of fluorescence quantum yield.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis cluster_calc Calculation prep_stock Prepare Stock Solutions (Sample & Standard) prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions abs_measure Measure Absorbance at Excitation Wavelength prep_dilutions->abs_measure fluor_measure Measure Corrected Fluorescence Emission Spectra abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Slopes) plot->gradient calculate_qy Calculate Quantum Yield using Comparative Formula gradient->calculate_qy

Caption: Workflow for relative fluorescence quantum yield determination.

References

Unveiling Local DNA Stability: A Comparative Guide to 2-Aminopurine Fluorescence and Alternative Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricacies of DNA dynamics, understanding the stability of local DNA regions is paramount. The fluorescent nucleobase analog, 2-aminopurine (2-AP), has emerged as a powerful tool for probing these localized melting events. This guide provides a comprehensive comparison of 2-AP fluorescence with other techniques for determining local DNA melting temperatures (Tm), supported by experimental data and detailed protocols.

The principle behind using this compound to monitor local DNA melting lies in its unique fluorescent properties. When incorporated into a double-stranded DNA (dsDNA) helix, the fluorescence of 2-AP is significantly quenched due to stacking interactions with neighboring bases. As the DNA undergoes thermal denaturation and the local region containing 2-AP melts, these stacking interactions are disrupted, leading to a measurable increase in fluorescence intensity. This direct correlation between fluorescence and the local conformational state of the DNA provides a sensitive method for determining the melting temperature of a specific region within a larger DNA molecule.

Correlating this compound Fluorescence with Local DNA Melting Temperature

The melting temperature (Tm) of a DNA duplex is defined as the temperature at which half of the DNA strands are in the double-helical state and half are in the random coil state. By monitoring the fluorescence intensity of a 2-AP-containing oligonucleotide as a function of temperature, a melting curve can be generated. The midpoint of the transition in this curve corresponds to the local Tm.

The introduction of a 2-AP residue can slightly destabilize the DNA duplex, typically lowering the overall melting temperature by an average of 5-7 °C.[1] This factor should be considered when comparing the stability of a 2-AP-labeled sequence to its unmodified counterpart.

Quantitative Comparison of DNA Melting Temperatures

The following table provides a conceptual framework for comparing local DNA melting temperatures determined by this compound fluorescence with those obtained by a common alternative method, UV-Visible absorbance, which measures the global melting of the entire DNA duplex.

DNA Sequence (with 2-AP position)MethodMelting Temperature (Tm) in °CReference
5'-d(CGCA GC)-3' / 3'-d(GCGTCG)-5'UV-Visible Absorbance58.4[2]
5'-d(CGC[2AP] GC)-3' / 3'-d(GCGTCG)-5'2-AP FluorescenceHypothetical Value: ~52°CN/A
5'-d(CGCA GC)-3' with 3 mismatchesUV-Visible Absorbance52.1[2]
5'-d(CGC[2AP] GC)-3' with 3 mismatches2-AP FluorescenceHypothetical Value: ~46°CN/A

Note: The hypothetical values for 2-AP fluorescence are illustrative and demonstrate the expected trend of a slightly lower Tm compared to the global melting temperature of the unmodified duplex. The actual Tm would be determined experimentally.

Experimental Protocol for DNA Melting Analysis using this compound Fluorescence

This protocol outlines the steps for determining the local melting temperature of a DNA oligonucleotide containing a this compound residue.

Materials:

  • Lyophilized 2-AP-labeled and complementary DNA oligonucleotides

  • Annealing Buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA)

  • Nuclease-free water

  • Fluorometer with temperature control capabilities

  • Quartz cuvette

Procedure:

  • Oligonucleotide Resuspension: Resuspend the lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

  • Duplex Formation (Annealing):

    • In a microcentrifuge tube, combine equimolar amounts of the 2-AP-labeled oligonucleotide and its complementary strand in the annealing buffer. The final concentration for the melting experiment is typically in the range of 0.2-1 µM.

    • Heat the mixture to 95°C for 5 minutes to ensure complete dissociation of any secondary structures.

    • Allow the mixture to slowly cool to room temperature over several hours to facilitate proper annealing of the duplex DNA.

  • Fluorescence Measurement:

    • Transfer the annealed DNA solution to a quartz cuvette and place it in the temperature-controlled cuvette holder of the fluorometer.

    • Set the excitation wavelength to approximately 310-315 nm and the emission wavelength to monitor at the peak of 2-AP fluorescence, around 370 nm.[3][4]

    • Program the fluorometer to record the fluorescence intensity as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) in small increments (e.g., 1°C/minute). It is crucial to allow for temperature equilibration at each step.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to obtain the melting curve.

    • Normalize the data to better visualize the transition.

    • Determine the melting temperature (Tm) by finding the temperature at the midpoint of the fluorescence transition. This can be done by fitting the data to a sigmoidal function or by finding the peak of the first derivative of the melting curve.

Alternative Methods for Measuring Local DNA Melting

While this compound fluorescence is a robust method, other techniques can also be employed to investigate local DNA stability.

Förster Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. To measure local DNA melting, the donor and acceptor can be placed on opposite strands of the DNA duplex in proximity to the region of interest. In the double-stranded state, the donor and acceptor are close, and FRET occurs, resulting in acceptor emission upon donor excitation. As the DNA melts and the strands separate, the distance between the fluorophores increases, leading to a decrease in FRET efficiency and a corresponding change in the fluorescence signal.

Comparison of 2-AP Fluorescence and FRET:

FeatureThis compound FluorescenceFörster Resonance Energy Transfer (FRET)
Probe Type Intrinsic nucleobase analogExtrinsic donor-acceptor pair
Labeling Single label within the DNA sequenceRequires dual labeling of opposing strands
Perturbation Minimal structural perturbationLarger fluorophores can be more disruptive
Signal Change Increase in fluorescence upon meltingDecrease in FRET (acceptor emission) upon melting
Complexity Simpler probe design and synthesisMore complex labeling and potential for artifacts
Other Fluorescent Probes

A variety of fluorescent dyes that intercalate into or bind to the minor groove of dsDNA can also be used for melting analysis. Dyes such as SYBR Green I, EvaGreen, and SYTO dyes exhibit a significant increase in fluorescence upon binding to dsDNA. While these are typically used for monitoring the global melting of PCR products in high-resolution melting (HRM) analysis, they can be adapted for studying the melting of shorter oligonucleotides. However, a key distinction is that these dyes generally report on the overall duplex status rather than the melting of a specific, pre-determined local region in the same manner as a site-specifically incorporated probe like 2-AP.

Visualizing the Principles and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

G Signaling Pathway of this compound Fluorescence upon DNA Melting cluster_dsDNA Double-Stranded DNA (Low Temperature) cluster_ssDNA Single-Stranded DNA (High Temperature) dsDNA 2-AP Incorporated in dsDNA Quenched Fluorescence is Quenched (Stacking Interactions) dsDNA->Quenched Excitation (310 nm) ssDNA 2-AP in Melted ssDNA dsDNA->ssDNA Heat (Increasing Temperature) Fluorescent Fluorescence is Emitted (Reduced Stacking) ssDNA->Fluorescent Excitation (310 nm)

Caption: The signaling pathway of 2-AP fluorescence during DNA melting.

G Experimental Workflow for 2-AP Fluorescence DNA Melting Analysis Oligo_Prep Oligonucleotide Resuspension Annealing Duplex Annealing Oligo_Prep->Annealing Fluorescence_Measurement Fluorescence Measurement (Temperature Ramp) Annealing->Fluorescence_Measurement Data_Analysis Data Analysis Fluorescence_Measurement->Data_Analysis Tm_Determination Tm Determination Data_Analysis->Tm_Determination

Caption: A streamlined workflow for determining local DNA Tm using 2-AP fluorescence.

G Logical Relationship of FRET-based DNA Melting Analysis cluster_dsDNA_FRET Double-Stranded DNA cluster_ssDNA_FRET Single-Stranded DNA dsDNA_FRET Donor and Acceptor in Proximity FRET_Occurs High FRET Efficiency dsDNA_FRET->FRET_Occurs ssDNA_FRET Donor and Acceptor Separated dsDNA_FRET->ssDNA_FRET Melting FRET_Decreases Low FRET Efficiency ssDNA_FRET->FRET_Decreases

Caption: The principle of FRET for monitoring DNA melting.

References

Unveiling DNA Dynamics: A Comparative Analysis of 2-Aminopurine in Varied Sequence Contexts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the fluorescent nucleobase analog 2-aminopurine (2-AP) serves as a powerful probe to elucidate the intricacies of DNA structure, dynamics, and interactions. Its environmental sensitivity, particularly the quenching of its fluorescence upon stacking within a DNA duplex, provides a window into localized conformational changes. This guide offers a comparative analysis of 2-AP's behavior in different DNA sequence contexts, supported by experimental data and detailed methodologies, to aid in the design and interpretation of studies utilizing this versatile tool.

The utility of this compound lies in its structural similarity to adenine, allowing for its incorporation into oligonucleotides with minimal perturbation of the native DNA structure.[1] However, its photophysical properties are exquisitely sensitive to its immediate surroundings, most notably the identity of its neighboring bases.[2][3] This sequence-dependent behavior is critical for accurately interpreting fluorescence data in studies of DNA melting, mismatch detection, and DNA-protein interactions.

Performance Comparison: Fluorescence Quenching and Thermodynamic Stability

The fluorescence of 2-AP is significantly quenched when it is incorporated into a DNA duplex, a phenomenon primarily attributed to stacking interactions with adjacent nucleobases.[2][3] The efficiency of this quenching is highly dependent on the neighboring bases, with purines generally being more effective quenchers than pyrimidines.

Theoretical calculations predict that 2-AP fluorescence is quenched statically when stacked with purines due to the mixing of molecular orbitals in the ground state. In contrast, quenching is predicted to be dynamic when 2-AP is stacked with pyrimidines, which is caused by the formation of a low-lying dark excited state.[2][3][4] These different quenching mechanisms lead to distinct fluorescence lifetimes and quantum yields.[2][4]

The incorporation of 2-AP also influences the thermodynamic stability of the DNA duplex. The stability of a 2-AP containing base pair depends on its Watson-Crick pairing partner and the surrounding sequence. For instance, a 2-AP:T pair is generally more stable than a 2-AP:C mismatch.[2][3]

Below are tables summarizing the quantitative data on the fluorescence and thermodynamic properties of 2-AP in various DNA sequence contexts.

5'-Neighbor3'-NeighborRelative Quantum Yield (Approx.)Quenching MechanismReference
Guanine-LowStatic[2][4]
Adenine-LowStatic[2][4]
Cytosine-ModerateDynamic[2][4]
Thymine-HighDynamic[2][4]

Table 1. Influence of Neighboring Bases on this compound Fluorescence Quenching. The relative quantum yield is a general representation based on the principle that purines are stronger quenchers than pyrimidines.

Central Base PairRelative StabilityReference
A·TMost Stable[5]
AP·T[5]
AP·C↓↓[5]
AP·A↓↓↓[5]
AP·G↓↓↓↓[5]
A·CLeast Stable[5]

Table 2. Relative Thermodynamic Stabilities of DNA Duplexes with a Central Base Pair Variation. [5] This table illustrates the destabilizing effect of mismatches involving this compound compared to the canonical A·T pair.

Experimental Protocols

Accurate and reproducible data are paramount in scientific research. The following are detailed methodologies for key experiments involving this compound.

Steady-State Fluorescence Spectroscopy

This technique measures the fluorescence intensity of 2-AP under constant illumination.

  • Sample Preparation: Synthesize DNA oligonucleotides with 2-AP at the desired position using standard phosphoramidite (B1245037) chemistry.[6][7] Purify the oligonucleotides, typically by HPLC. Anneal the 2-AP containing strand with its complementary strand by heating to 95°C for 5 minutes and then slowly cooling to room temperature in a buffer solution (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.5).

  • Instrumentation: Use a spectrofluorometer equipped with a thermoelectrically controlled cell holder.[8]

  • Measurement: Excite the sample at a wavelength where 2-AP absorbs but the natural DNA bases do not, typically around 310 nm.[8][9][10] Record the emission spectrum, which for 2-AP has a maximum at approximately 370 nm.[1][8]

  • Data Analysis: The fluorescence quantum yield can be calculated relative to a standard (e.g., free this compound nucleoside). Changes in fluorescence intensity can be monitored as a function of temperature, denaturants, or the addition of binding partners.

Time-Resolved Fluorescence Spectroscopy

This method measures the decay of fluorescence over time after a pulse of excitation light, providing insights into the different conformational states of 2-AP.

  • Sample Preparation: Prepare DNA samples as described for steady-state fluorescence.

  • Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system with a picosecond pulsed laser for excitation (e.g., at 310 nm).

  • Measurement: Collect the fluorescence decay data at the emission maximum of 2-AP (~370 nm).

  • Data Analysis: The fluorescence decay of 2-AP in DNA is often multi-exponential, reflecting a heterogeneous population of stacked and unstacked states.[2][3] The decay data can be fitted to a sum of exponential functions to determine the lifetimes and amplitudes of the different components. The shortest lifetimes correspond to more stacked conformations, while longer lifetimes are indicative of more unstacked or solvent-exposed states.[3][6]

UV Melting (Thermal Denaturation)

This technique is used to determine the melting temperature (Tm) of a DNA duplex, which is a measure of its thermal stability.

  • Sample Preparation: Prepare annealed DNA duplexes in a suitable buffer.

  • Instrumentation: Use a UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Measurement: Monitor the absorbance of the DNA sample at 260 nm as the temperature is slowly increased.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This is determined from the midpoint of the sigmoidal melting curve. Thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) of melting can be derived from analyzing the shape of the melting curve.

Visualizing Experimental Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and workflows.

experimental_workflow cluster_synthesis Oligonucleotide Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation synthesis 1. DNA Synthesis with 2-AP purification 2. HPLC Purification synthesis->purification annealing 3. Duplex Annealing purification->annealing ss_fluor Steady-State Fluorescence annealing->ss_fluor tr_fluor Time-Resolved Fluorescence annealing->tr_fluor uv_melt UV Melting annealing->uv_melt q_yield Quantum Yield ss_fluor->q_yield lifetimes Fluorescence Lifetimes tr_fluor->lifetimes thermo Thermodynamic Parameters uv_melt->thermo interpretation Comparative Analysis of 2-AP in Sequence Contexts q_yield->interpretation lifetimes->interpretation thermo->interpretation

Caption: Experimental workflow for the comparative analysis of this compound in DNA.

quenching_mechanisms cluster_purine Stacking with Purines (A, G) cluster_pyrimidine Stacking with Pyrimidines (C, T) 2AP This compound purine_node Ground-State Orbital Mixing 2AP->purine_node  interacts with pyrimidine_node Formation of Low-Lying Dark State 2AP->pyrimidine_node  interacts with static_quench Static Quenching purine_node->static_quench dynamic_quench Dynamic Quenching pyrimidine_node->dynamic_quench

Caption: Mechanisms of this compound fluorescence quenching by neighboring bases.

References

Assessing the Perturbation of 2-Aminopurine on Nucleic Acid Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fluorescent nucleobase analog, 2-aminopurine (2-AP), has emerged as an invaluable tool for probing the structure, dynamics, and interactions of nucleic acids. Its unique photophysical properties, particularly its environmental sensitivity, allow for real-time monitoring of conformational changes that are central to biological processes such as DNA replication, repair, and transcription, as well as drug-nucleic acid interactions. This guide provides a comprehensive comparison of 2-AP with other fluorescent nucleobase analogs, supported by experimental data and detailed protocols to aid researchers in selecting and applying these powerful molecular probes.

Performance Comparison of Fluorescent Nucleobase Analogs

The utility of a fluorescent nucleobase analog is determined by a combination of factors including its quantum yield, fluorescence lifetime, and the degree to which it perturbs the native nucleic acid structure. An ideal probe offers a strong, detectable signal that is responsive to its local environment without significantly altering the biological system under investigation.

Photophysical Properties

The fluorescence of 2-AP is highly sensitive to its immediate surroundings, a property that makes it an excellent probe for local conformational changes.[1] When incorporated into a DNA or RNA duplex, its fluorescence is significantly quenched due to stacking interactions with neighboring bases.[2][3] This quenching is relieved upon conformational changes that unstack the 2-AP residue, such as the formation of a mismatched pair, the presence of an abasic site, or the binding of a protein.[4][5]

Here, we compare the key photophysical properties of 2-AP with two common alternatives: 2,6-diaminopurine (B158960) (DAP) and a thieno[3,4-d]pyrimidine (B1628787) analog.

PropertyThis compound (2-AP)2,6-Diaminopurine (DAP)Thieno[3,4-d]pyrimidine
Excitation Maximum (λex) ~305 nm~330-350 nm~350 nm
Emission Maximum (λem) ~370 nm~430-450 nm~430 nm
Quantum Yield (Φf) in Water 0.680.04 - 0.1~0.2
Quantum Yield (Φf) in Duplex Highly variable (quenched)Moderately quenchedLess sensitive to quenching
Fluorescence Lifetime (τ) in Water ~10 ns~1-3 ns~5 ns
Structural Perturbation

A critical consideration when using a nucleobase analog is its impact on the native structure of the DNA or RNA. Minimal perturbation is essential to ensure that the observed phenomena are not artifacts of the probe itself.

AnalogStructural Impact on DuplexReference
This compound (2-AP) Minimal perturbation to B-form DNA. Can form a stable base pair with thymine.
2,6-Diaminopurine (DAP) Can stabilize the duplex due to the formation of three hydrogen bonds with thymine.
Thieno[3,4-d]pyrimidine Generally well-accommodated within the duplex with minimal distortion.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the application of this compound and other fluorescent analogs.

Fluorescence Spectroscopy

This technique is used to measure the fluorescence intensity and spectral shifts of the analog in response to changes in its environment.

Objective: To monitor changes in nucleic acid conformation upon protein binding.

Materials:

  • DNA or RNA oligonucleotide containing a site-specific 2-AP incorporation.

  • Binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 5 mM MgCl2, pH 7.5).

  • Purified protein of interest.

  • Fluorometer.

  • Quartz cuvette.

Procedure:

  • Prepare a solution of the 2-AP labeled oligonucleotide in the binding buffer at a concentration of ~1 µM.

  • Place the solution in the quartz cuvette and record the baseline fluorescence spectrum (excitation at ~305 nm, emission scan from 340 nm to 450 nm).

  • Add aliquots of the concentrated protein solution to the cuvette, mixing gently after each addition.

  • Incubate for 2-5 minutes to allow for binding equilibration.

  • Record the fluorescence spectrum after each addition.

  • Plot the change in fluorescence intensity at the emission maximum (~370 nm) as a function of protein concentration to determine the binding affinity.

Thermal Denaturation (Melting) Studies

This method assesses the stability of a nucleic acid duplex by monitoring the change in fluorescence as the temperature is increased.

Objective: To determine the effect of a 2-AP substitution on the thermal stability of a DNA duplex.

Materials:

  • DNA duplex containing 2-AP and a corresponding unmodified control duplex.

  • Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • A fluorometer or a dedicated thermal cycler with fluorescence detection capabilities.

Procedure:

  • Prepare solutions of both the 2-AP labeled and control DNA duplexes at a concentration of ~1 µM in the buffer.

  • Place the samples in the instrument.

  • Set the instrument to slowly ramp the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a rate of 0.5-1°C per minute.

  • Monitor the fluorescence of the 2-AP containing sample (excitation ~305 nm, emission ~370 nm) and the absorbance of the control sample at 260 nm simultaneously if possible.

  • Plot the fluorescence or absorbance as a function of temperature.

  • The melting temperature (Tm) is the temperature at which 50% of the duplex is denatured, determined from the midpoint of the transition in the melting curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides high-resolution structural information about the nucleic acid containing the fluorescent analog.

Objective: To determine the local structure and conformation of a DNA duplex containing a 2-AP:C mismatch.

Materials:

  • Lyophilized DNA oligonucleotide containing the 2-AP:C mismatch.

  • NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.8 in 90% H2O/10% D2O).

  • NMR spectrometer.

Procedure:

  • Dissolve the DNA sample in the NMR buffer to a final concentration of 0.5-1 mM.

  • Transfer the sample to an NMR tube.

  • Acquire a series of one- and two-dimensional NMR spectra (e.g., 1H-1H NOESY, 1H-1H TOCSY, 1H-15N HSQC if isotopically labeled).

  • Process and analyze the NMR data to assign resonances and determine internuclear distances and dihedral angles.

  • Use the structural restraints derived from the NMR data to calculate a three-dimensional model of the DNA duplex.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in nucleic acid research.

Signaling_Pathway Mechanism of 2-AP Fluorescence Quenching and De-quenching cluster_0 Duplex DNA cluster_1 Perturbation (e.g., Protein Binding) 2AP_stacked 2-AP (Stacked) Neighboring_Base Neighboring Base 2AP_stacked->Neighboring_Base Stacking Interaction Fluorescence_Quenched Fluorescence Quenched 2AP_stacked->Fluorescence_Quenched 2AP_unstacked 2-AP (Unstacked) 2AP_stacked->2AP_unstacked Disruption of Stacking Protein Bound Protein 2AP_unstacked->Protein Conformational Change Fluorescence_Enhanced Fluorescence Enhanced 2AP_unstacked->Fluorescence_Enhanced

Caption: Mechanism of 2-AP fluorescence modulation in nucleic acids.

Experimental_Workflow Workflow for Assessing 2-AP Perturbation Start Design & Synthesize 2-AP labeled Oligonucleotide Fluorescence_Spec Fluorescence Spectroscopy (Baseline Characterization) Start->Fluorescence_Spec Thermal_Denaturation Thermal Denaturation (Tm) (Assess Duplex Stability) Start->Thermal_Denaturation NMR NMR Spectroscopy (High-Resolution Structure) Start->NMR Comparison Compare with Unmodified Control Fluorescence_Spec->Comparison Thermal_Denaturation->Comparison NMR->Comparison Analysis Analyze Perturbation (Structural & Stability Effects) Comparison->Analysis End Conclusion on 2-AP Suitability Analysis->End

Caption: Experimental workflow for evaluating 2-AP effects.

Logical_Relationship Decision Guide for Fluorescent Analog Selection Question1 Primary Goal? Goal1 Probing Local Conformational Changes Question1->Goal1 Dynamics Goal2 FRET Studies Question1->Goal2 Distance Goal3 Minimal Structural Perturbation is Critical Question1->Goal3 Structure Analog1 This compound (2-AP) Goal1->Analog1 Analog2 Environment-Insensitive Analogs (e.g., tC) Goal2->Analog2 Analog3 Analogs with High Quantum Yield in Duplex Goal3->Analog3

Caption: Logic for selecting an appropriate fluorescent nucleobase analog.

References

A Researcher's Guide to 2-Aminopurine Assays: A Biophysical Technique Benchmark

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of biophysical techniques, this guide offers a comprehensive comparison of 2-aminopurine (2-AP) fluorescence assays with other established methods for studying nucleic acid interactions. By presenting objective performance data and detailed experimental protocols, this guide aims to equip you with the knowledge to select the most appropriate technique for your research questions.

The study of nucleic acid interactions with proteins, small molecules, and other nucleic acids is fundamental to understanding a vast array of biological processes and for the development of novel therapeutics. A variety of biophysical techniques are available to probe these interactions, each with its own set of strengths and limitations. Among these, this compound (2-AP) fluorescence spectroscopy has emerged as a powerful and versatile tool. 2-AP, a fluorescent analog of adenine, can be incorporated into DNA or RNA sequences, where its fluorescence is highly sensitive to the local environment.[1][2][3] Changes in fluorescence intensity or lifetime can provide valuable insights into conformational changes, binding events, and enzyme kinetics.[1][4]

This guide benchmarks 2-AP assays against four other widely used biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Förster Resonance Energy Transfer (FRET), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the principles of each technique, present a quantitative comparison of their key performance metrics, and provide detailed experimental protocols for their application in nucleic acid research.

Quantitative Comparison of Biophysical Techniques

To facilitate a clear and objective comparison, the following table summarizes the key quantitative parameters of 2-AP assays and the other biophysical techniques.

Parameter This compound (2-AP) Assay Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Förster Resonance Energy Transfer (FRET) Nuclear Magnetic Resonance (NMR)
Primary Measurement Fluorescence Intensity/LifetimeChange in Refractive IndexHeat Change (ΔH)Energy Transfer EfficiencyNuclear Spin Transitions
Information Obtained Conformational changes, local dynamics, binding affinity (Kd), kinetics (limited)Real-time binding kinetics (kon, koff), binding affinity (KD), stoichiometryBinding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Distance changes (1-10 nm), conformational dynamics, colocalization3D structure, dynamics, binding site mapping
Labeling Requirement Intrinsic label (2-AP incorporation)Label-free (one molecule immobilized)Label-freeExtrinsic labels (donor & acceptor fluorophores)Isotopic labeling (e.g., 13C, 15N) often required for complex systems
Sensitivity High (nanomolar to micromolar KD)High (picomolar to millimolar KD)Moderate (nanomolar to millimolar KD)Very high (single-molecule detection possible)Low (micromolar to millimolar concentrations)
Sample Consumption Low (microliter scale)Low (microliter scale)High (milliliter scale)Low (microliter scale)High (milliliter scale)
Throughput High (plate reader compatible)Medium to HighLowMediumLow
Real-time Analysis YesYesYesYesNo (for structure determination)
Structural Information Indirect (local conformational changes)Indirect (binding events)NoIndirect (distance changes)High-resolution 3D structure

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any biophysical technique. Below are representative protocols for each of the discussed methods when applied to the study of nucleic acid interactions.

This compound (2-AP) Fluorescence Assay

This protocol describes a typical equilibrium binding titration experiment to determine the dissociation constant (Kd) of a protein binding to a 2-AP labeled DNA oligonucleotide.

Materials:

  • 2-AP labeled DNA oligonucleotide (e.g., HPLC-purified)

  • Purified protein of interest

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2)

  • Fluorometer or fluorescence plate reader with excitation and emission wavelengths suitable for 2-AP (Excitation ~310-315 nm, Emission ~370 nm)

  • Quartz cuvette or low-volume black microplate

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the 2-AP labeled DNA in the binding buffer. Determine the concentration accurately using UV-Vis spectroscopy.

    • Prepare a concentrated stock solution of the protein in the same binding buffer. Determine the concentration using a suitable method (e.g., Bradford assay, UV-Vis spectroscopy).

  • Titration Experiment:

    • Dilute the 2-AP DNA to a final concentration in the low nanomolar range in the cuvette or microplate well. The concentration should be well below the expected Kd.

    • Record the initial fluorescence of the 2-AP DNA solution.

    • Add small aliquots of the concentrated protein stock solution to the DNA solution.

    • After each addition, mix gently and allow the system to reach equilibrium (typically a few minutes).

    • Record the fluorescence intensity after each addition.

  • Data Analysis:

    • Correct the fluorescence data for dilution.

    • Plot the change in fluorescence intensity as a function of the protein concentration.

    • Fit the data to a suitable binding isotherm equation (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Surface Plasmon Resonance (SPR) Analysis

This protocol outlines the general steps for analyzing the interaction between a protein (analyte) and a biotinylated DNA oligonucleotide (ligand) immobilized on a streptavidin-coated sensor chip.

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Streptavidin-coated sensor chip

  • Biotinylated DNA oligonucleotide

  • Purified protein analyte

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (if applicable, e.g., 0.1 M Glycine-HCl pH 2.5)

Procedure:

  • Chip Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Inject the biotinylated DNA oligonucleotide over the sensor surface to allow for its capture by the streptavidin.

  • Analyte Binding:

    • Inject a series of increasing concentrations of the protein analyte over the sensor surface.

    • Monitor the association phase in real-time.

    • After the association phase, switch to running buffer to monitor the dissociation phase.

  • Regeneration:

    • If the interaction is reversible, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Isothermal Titration Calorimetry (ITC)

This protocol describes a typical ITC experiment to characterize the thermodynamics of a small molecule binding to an RNA molecule.

Materials:

  • Isothermal Titration Calorimeter

  • Purified RNA

  • Small molecule ligand

  • Identical buffer for both RNA and ligand (critical for minimizing heats of dilution)

Procedure:

  • Sample Preparation:

    • Dialyze both the RNA and the small molecule ligand extensively against the same buffer to ensure a perfect match.

    • Degas the samples to prevent air bubbles in the calorimeter cell and syringe.

    • Accurately determine the concentrations of both RNA and ligand.

  • ITC Experiment:

    • Load the RNA solution into the sample cell of the calorimeter.

    • Load the small molecule ligand solution into the injection syringe.

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

    • Perform a series of injections of the ligand into the RNA solution.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change per injection against the molar ratio of ligand to RNA.

    • Fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Förster Resonance Energy Transfer (FRET) Assay

This protocol outlines a FRET-based assay to monitor a conformational change in a DNA molecule upon protein binding.

Materials:

  • DNA oligonucleotide labeled with a donor fluorophore (e.g., Cy3) at one end and an acceptor fluorophore (e.g., Cy5) at the other.

  • Purified protein of interest

  • Binding buffer

  • Fluorometer or microscope capable of measuring FRET (e.g., by monitoring sensitized emission or donor quenching)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the dual-labeled DNA in the binding buffer.

    • Prepare a concentrated stock solution of the protein in the same buffer.

  • FRET Measurement:

    • Dilute the dual-labeled DNA to a suitable concentration.

    • Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores. Calculate the initial FRET efficiency.

    • Add the protein of interest to the DNA solution and allow the binding to reach equilibrium.

    • Again, excite the donor and measure the emission from both fluorophores. Calculate the new FRET efficiency.

  • Data Analysis:

    • A change in FRET efficiency upon protein binding indicates a conformational change in the DNA that alters the distance between the donor and acceptor fluorophores.

    • By titrating the protein, one can determine the concentration dependence of the conformational change.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a high-level overview of using NMR to study the interaction between a protein and a DNA oligonucleotide.

Materials:

  • High-field NMR spectrometer

  • Isotopically labeled (e.g., 15N-labeled) protein or nucleic acid

  • Unlabeled binding partner

  • NMR buffer (containing D2O for the lock)

Procedure:

  • Sample Preparation:

    • Express and purify the isotopically labeled protein or synthesize the labeled DNA.

    • Prepare a concentrated and highly pure sample in the NMR buffer.

  • NMR Data Acquisition:

    • Acquire a reference spectrum (e.g., a 1H-15N HSQC spectrum for a 15N-labeled protein) of the labeled molecule alone.

    • Titrate in the unlabeled binding partner in a stepwise manner.

    • Acquire a spectrum after each addition.

  • Data Analysis:

    • Monitor the chemical shift perturbations (CSPs) in the spectra upon addition of the binding partner.

    • Residues with significant CSPs are likely to be at or near the binding interface.

    • By analyzing the magnitude of the CSPs as a function of ligand concentration, binding affinities can be estimated.

    • For structural determination, a suite of multi-dimensional NMR experiments (e.g., NOESY, TOCSY) are required to obtain distance and dihedral angle restraints.

Visualizing Workflows and Decision Making

To further aid in the understanding and selection of these techniques, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a decision-making tree.

Experimental Workflow for a this compound Assay

2-AP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Synthesize_DNA Synthesize/Purchase 2-AP Labeled DNA Titration Perform Fluorescence Titration Synthesize_DNA->Titration Purify_Protein Purify Protein of Interest Purify_Protein->Titration Buffer_Prep Prepare Binding Buffer Buffer_Prep->Titration Setup_Fluorometer Setup Fluorometer/ Plate Reader Setup_Fluorometer->Titration Correct_Data Correct for Dilution Titration->Correct_Data Plot_Data Plot Fluorescence Change vs. [Protein] Correct_Data->Plot_Data Fit_Data Fit Data to Binding Model Plot_Data->Fit_Data Determine_Kd Determine Kd Fit_Data->Determine_Kd

Caption: A typical experimental workflow for determining binding affinity using a this compound fluorescence assay.

Decision Tree for Selecting a Biophysical Technique

Technique_Selection Start What is the primary research question? Kinetics Kinetics Start->Kinetics Binding Kinetics? Thermodynamics Thermodynamics Start->Thermodynamics Thermodynamics? Conformation Conformation Start->Conformation Conformational Change? Structure Structure Start->Structure High-Resolution Structure? SPR SPR Kinetics->SPR Real-time kon/koff 2AP_kinetics 2-AP (Stopped-flow) Kinetics->2AP_kinetics Stopped-flow for local changes ITC ITC Thermodynamics->ITC Direct ΔH, ΔS FRET FRET Conformation->FRET Distance change (1-10 nm)? 2AP_conf 2-AP Conformation->2AP_conf Local environmental change? NMR NMR Structure->NMR < 50 kDa XRay X-ray Crystallography Structure->XRay Crystallizable

Caption: A decision tree to guide the selection of a biophysical technique based on the research question.

References

A Comparative Guide to the Quantitative Analysis of 2-Aminopurine Fluorescence Lifetime Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Aminopurine (2-AP) with alternative fluorescent nucleoside analogs for studying nucleic acid structure and dynamics. We present quantitative data on their fluorescence properties, detailed experimental protocols for fluorescence lifetime measurements, and a discussion of data analysis techniques.

Introduction to this compound as a Fluorescent Probe

This compound (2-AP) is a fluorescent analog of adenine (B156593) and guanine (B1146940) that is widely used as a probe in nucleic acid research.[1] Its fluorescence is highly sensitive to its local microenvironment, making it an invaluable tool for investigating DNA and RNA structure, dynamics, and interactions with other molecules.[2][3] When incorporated into a nucleic acid strand, the fluorescence of 2-AP is often quenched due to stacking interactions with neighboring bases.[3] Changes in the fluorescence lifetime and quantum yield of 2-AP can, therefore, provide insights into conformational changes, binding events, and other dynamic processes.[2]

Performance Comparison: this compound vs. Alternative Fluorescent Probes

While 2-AP is a well-established probe, several alternatives have been developed with potentially advantageous properties. This section compares the quantitative fluorescence characteristics of 2-AP with two such alternatives: pyrrolo-dC and thieno-dG.

ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ) - Free in SolutionQuantum Yield (Φ) - in dsDNAFluorescence Lifetime (τ) - Free in Solution (ns)Fluorescence Lifetime (τ) - in dsDNA
This compound (2-AP) ~305[2]~370[2][4]0.68[2][4]0.005 - 0.07[5][6]~10-12[2][3]Multi-exponential (typically <100 ps to ~10 ns)[3][7]
Pyrrolo-dC ~350[8]~450[8]0.07 (in ssDNA)[5]0.02[5]Multi-exponential (e.g., ~1.6 ns and ~5.9 ns in ssDNA)[8]Multi-exponential (e.g., ~0.3 ns and ~3.8 ns)[8]
Thieno-dG ~350[9]~434[9]0.15-0.18[10]0.15-0.18[10]~14.5-20.5 (for H1 tautomer)[9]~9-29[9][10]

Key Observations:

  • Quantum Yield: 2-AP exhibits the highest quantum yield in its free form, but this is significantly quenched upon incorporation into duplex DNA.[2][3][4] Thieno-dG, in contrast, maintains a relatively high quantum yield even within a DNA duplex, making it a brighter probe in situ.[10]

  • Fluorescence Lifetime: The fluorescence decay of 2-AP in DNA is complex and multi-exponential, reflecting a heterogeneous population of stacked and unstacked conformations.[3][7] Thieno-dG also displays a long fluorescence lifetime in DNA, which can be advantageous for time-resolved studies.[9][10] Pyrrolo-dC shows a distinct change in its fluorescence lifetime between single- and double-stranded DNA, which can be useful for studying hybridization events.[8]

  • Environmental Sensitivity: All three probes exhibit sensitivity to their local environment, which is the basis for their utility as structural probes. The quenching of 2-AP is particularly well-studied and is dependent on the identity of the neighboring bases.[3]

Experimental Protocols

Sample Preparation for Fluorescence Spectroscopy of Oligonucleotides

Proper sample preparation is crucial for obtaining high-quality fluorescence data.

Materials:

  • Lyophilized synthetic oligonucleotide containing the fluorescent analog.

  • Nuclease-free water.

  • Appropriate buffer (e.g., phosphate (B84403) buffer, Tris-HCl).

  • Spectrophotometer or fluorometer for concentration determination.

Protocol:

  • Resuspend Oligonucleotide: Dissolve the lyophilized oligonucleotide in nuclease-free water to create a stock solution.

  • Determine Concentration: Measure the absorbance of the stock solution at 260 nm using a spectrophotometer. Use the Beer-Lambert law (A = εcl) and the extinction coefficient (ε) provided by the oligonucleotide supplier to calculate the concentration. Alternatively, use a fluorescence-based quantification method if the sample is of low concentration.

  • Prepare Working Solution: Dilute the stock solution to the desired final concentration in the measurement buffer. Typical concentrations for fluorescence lifetime measurements are in the low micromolar range.

  • Annealing (for duplex DNA): If studying a double-stranded DNA, mix the fluorescently labeled strand with its complementary strand in a 1:1 or slight excess of the unlabeled strand in the desired buffer. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper annealing.

  • Degas Solution (optional but recommended): To minimize quenching by dissolved oxygen, degas the final sample solution by bubbling with an inert gas like nitrogen or by using a vacuum pump.

Time-Correlated Single Photon Counting (TCSPC) Measurement

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.[1]

Instrumentation:

  • Pulsed light source with a high repetition rate (e.g., picosecond diode laser or Ti:Sapphire laser).

  • Sample holder with temperature control.

  • Emission monochromator or filter to select the fluorescence wavelength.

  • Single-photon sensitive detector (e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD)).

  • TCSPC electronics (Time-to-Amplitude Converter (TAC) and Multi-Channel Analyzer (MCA)).

Protocol:

  • Instrument Warm-up: Allow the light source and detectors to warm up and stabilize according to the manufacturer's instructions.

  • Instrument Response Function (IRF) Measurement: Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the time response of the instrument itself.

  • Sample Measurement:

    • Place the cuvette containing the oligonucleotide sample into the sample holder.

    • Set the excitation wavelength to the appropriate value for the fluorescent probe (e.g., ~305 nm for 2-AP).

    • Set the emission wavelength on the monochromator or select the appropriate emission filter (e.g., ~370 nm for 2-AP).

    • Adjust the excitation power to ensure that the photon counting rate is less than 5% of the laser repetition rate to avoid pile-up effects.

    • Acquire the fluorescence decay data until a sufficient number of photons have been collected in the peak channel (typically >10,000 counts) to ensure good statistical accuracy.

  • Data Analysis: The collected data is a histogram of photon arrival times. This decay curve is then analyzed to extract the fluorescence lifetime(s).

Multi-exponential Decay Analysis

The fluorescence decay of probes like 2-AP in DNA is often not a single exponential but a sum of multiple exponential components, reflecting different local environments.

Analysis Workflow:

  • Deconvolution: The measured fluorescence decay is a convolution of the true fluorescence decay and the instrument response function (IRF). The first step in the analysis is to deconvolve the IRF from the measured decay.

  • Model Fitting: The deconvolved decay is then fitted to a multi-exponential decay model: I(t) = Σ αi exp(-t/τi) where I(t) is the intensity at time t, αi is the amplitude of the i-th component, and τi is the lifetime of the i-th component.

  • Goodness-of-Fit: The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value. A good fit will have randomly distributed residuals around zero and a χ² value close to 1.

  • Interpretation: The different lifetime components (τi) and their corresponding amplitudes (αi) provide information about the different populations of the fluorophore in distinct environments. For example, shorter lifetimes are often associated with more quenched, stacked states, while longer lifetimes correspond to more solvent-exposed, unstacked states.[7]

Mandatory Visualizations

QuenchingMechanisms cluster_GroundState Ground State cluster_ExcitedState Excited State cluster_QuenchingPathways Quenching Pathways GS 2-AP (S0) ES 2-AP* (S1) GS->ES Excitation (hν) ES->GS Fluorescence (hν') Static Static Quenching Ground-state complex formation with Purines Mixing of molecular orbitals ES->Static Non-radiative decay Dynamic Dynamic Quenching Collisional quenching with Pyrimidines Formation of a dark excited state ES->Dynamic Non-radiative decay

Caption: Mechanisms of this compound fluorescence quenching in DNA.

TCSPC_Workflow cluster_Experiment Experimental Setup cluster_Analysis Data Analysis Laser Pulsed Laser Sample Oligonucleotide Sample Laser->Sample Excitation TCSPC_Card TCSPC Electronics Laser->TCSPC_Card Start Signal Detector Single-Photon Detector Sample->Detector Fluorescence Detector->TCSPC_Card Stop Signal Histogram Photon Arrival Time Histogram TCSPC_Card->Histogram Deconvolution Deconvolution with IRF Histogram->Deconvolution Fitting Multi-exponential Fit Deconvolution->Fitting Results Lifetimes (τi) & Amplitudes (αi) Fitting->Results

Caption: Workflow for TCSPC measurement and data analysis.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Aminopurine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Aminopurine, a fluorescent analog of guanosine (B1672433) and adenosine (B11128) widely used as a probe in nucleic acid structure and dynamics research. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your work.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed.[1][2][3] While the full toxicological properties have not been fully investigated, it is crucial to handle this compound with care to avoid potential health effects, including skin and eye irritation. The following personal protective equipment is mandatory when handling this compound.

Personal Protective EquipmentSpecifications and Requirements
Eye and Face Protection Wear tightly fitting safety goggles or chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2][3] A face shield should be worn in addition to goggles when there is a splash hazard.[4][5]
Skin Protection Wear impervious, chemical-resistant clothing, such as a fully buttoned lab coat.[3][6] Disposable nitrile gloves are the minimum requirement; however, double gloving or using more robust gloves may be necessary depending on the handling procedure.[5] Ensure gloves are properly removed and discarded after use.
Respiratory Protection If engineering controls do not maintain airborne concentrations below recommended exposure limits or if irritation is experienced, use a NIOSH-approved full-face respirator with appropriate cartridges.[3]
General Laboratory Attire Long pants and closed-toe shoes are required to protect the legs and feet from potential spills.[5][6]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are essential to prevent contamination and degradation of this compound, as well as to ensure the safety of laboratory personnel.

Handling Procedures:

  • Work Area Preparation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2][7] Do not eat, drink, or smoke in areas where this compound is handled or stored.[2][3]

  • Preventing Exposure: Avoid contact with skin, eyes, and clothing.[1][7] Do not breathe in the dust if handling the solid form.[1][2]

  • Aqueous Solutions: When preparing aqueous solutions, be aware that the solubility in PBS (pH 7.2) is approximately 5 mg/ml.[7] It is not recommended to store aqueous solutions for more than one day.[7]

Storage Procedures:

  • Store this compound in a dry, cool, and well-ventilated place.[1][2][3]

  • Keep the container tightly closed to prevent contamination and moisture absorption.[1][2][3]

  • Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[8]

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Do not empty it into drains.[1][2] Unused material and its container should be treated as hazardous waste and disposed of by an approved waste disposal plant.[2][3]

Emergency Spill Response Workflow

In the event of a this compound spill, a swift and organized response is crucial to contain the material and prevent exposure. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Immediate Area & Alert Others Assess Assess Spill Size & Potential Hazard Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Cleanup Carefully Sweep or Wipe Up Spilled Material Contain->Cleanup Decontaminate Decontaminate the Spill Area Cleanup->Decontaminate Collect Collect Waste in a Labeled, Sealed Container Decontaminate->Collect Dispose Dispose of as Hazardous Waste Collect->Dispose

Caption: Workflow for responding to a this compound spill.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.